molecular formula C15H21N7O6 B10785002 Ambomycin

Ambomycin

Cat. No.: B10785002
M. Wt: 395.37 g/mol
InChI Key: OWSKEUBOCMEJMI-KPXOXKRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ambomycin is a useful research compound. Its molecular formula is C15H21N7O6 and its molecular weight is 395.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H21N7O6

Molecular Weight

395.37 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid

InChI

InChI=1S/C15H21N7O6/c1-8(16)13(25)21-11(4-2-9(23)6-19-17)14(26)22-12(15(27)28)5-3-10(24)7-20-18/h6-8,11-12H,2-5,16H2,1H3,(H,21,25)(H,22,26)(H,27,28)/t8-,11-,12+/m0/s1

InChI Key

OWSKEUBOCMEJMI-KPXOXKRLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)N[C@H](CCC(=O)C=[N+]=[N-])C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

The Discovery of Albomycin: A Technical History

Author: BenchChem Technical Support Team. Date: December 2025

Albomycin (B224201), a potent sideromycin antibiotic, has a rich and layered discovery history spanning several decades. Initially identified independently by two research groups under different names, its complex structure and unique "Trojan horse" mechanism of action were unraveled through meticulous experimental work. This technical guide provides an in-depth overview of the key milestones in the discovery of Albomycin, tailored for researchers, scientists, and drug development professionals.

Initial Discovery and Isolation

The story of Albomycin begins in the 1940s with the independent discovery of an antibiotic substance from Streptomyces griseus, initially named grisein (B1170133) by Selman Waksman's research group in 1947.[1] Concurrently, in the Soviet Union, Georgii Gause and Maria Brazhnikova isolated a similar substance from Actinomyces subtropicus (later reclassified as Streptomyces subtropicus), which they named albomycin .[2][3] It was later confirmed that grisein and albomycin were the same compound.[4]

Experimental Protocol: Isolation of Grisein (Waksman et al., 1948)

The initial isolation of grisein from the culture broth of Streptomyces griseus involved a multi-step process designed to separate the active compound from other metabolites.

1. Culture Conditions:

  • Organism: Streptomyces griseus (strain 3478).

  • Medium: Initially, a simple nutrient broth containing 0.5% peptone, 0.3% meat extract, and 0.3% NaCl was used. Later, more effective media were developed.

  • Incubation: Cultures were grown in a stationary condition for 6 to 12 days or in a submerged, shaken condition for 4 to 6 days.[4]

2. Adsorption and Elution:

  • The culture filtrate was treated with Norit-A (activated charcoal) at a concentration of 8 g per liter to adsorb the grisein.[4]

  • Unlike streptomycin, which is eluted with alcoholic acid, grisein was eluted from the charcoal using neutral 95% ethanol.[4]

3. Purification:

  • Further purification steps, though not exhaustively detailed in early publications, would have likely involved techniques common at the time, such as precipitation and solvent extraction, to obtain a crude preparation of the antibiotic.

Structure Elucidation

For over three decades after its initial discovery, the complete chemical structure of Albomycin remained unknown. It wasn't until 1982 that Benz and coworkers successfully elucidated the structures of three albomycin congeners: δ1, δ2, and ε.[2] Their work revealed a complex molecule composed of two main parts: a ferrichrome-type siderophore and a thionucleoside "warhead," connected by a serine linker.

Experimental Protocol: Structure Elucidation (Benz et al., 1982)

The structural determination of the albomycin congeners relied on a combination of spectroscopic and chemical degradation techniques.

1. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR were used to determine the connectivity of atoms and the stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the elemental composition and molecular weight of the different albomycin congeners.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provided information about the functional groups present in the molecule.

2. Chemical Degradation:

  • The albomycin molecule was chemically cleaved into its constituent parts (the siderophore and the thionucleoside) to allow for the individual characterization of each component.

The combination of these methods allowed Benz and his team to piece together the intricate structure of the albomycins.

Mechanism of Action: A "Trojan Horse" Antibiotic

Albomycin's potent antibacterial activity is due to its unique "Trojan horse" mechanism. Bacteria possess specific transport systems to acquire essential nutrients like iron. Albomycin's siderophore component mimics these iron-chelating molecules, effectively tricking the bacteria into actively transporting the antibiotic into the cell.[2]

Once inside the bacterial cell, peptidases cleave the albomycin molecule, releasing the toxic thionucleoside warhead, known as SB-217452.[2][5] This warhead is a potent inhibitor of seryl-tRNA synthetase (SerRS), an essential enzyme responsible for attaching the amino acid serine to its corresponding transfer RNA during protein synthesis.[2][5] By inhibiting SerRS, albomycin effectively shuts down protein production, leading to bacterial cell death.

Experimental Protocol: Determination of Seryl-tRNA Synthetase Inhibition

The identification of SerRS as the target of albomycin was a crucial step in understanding its mechanism of action. This was achieved through in vitro enzyme inhibition assays.

1. Enzyme and Substrate Preparation:

  • Purified seryl-tRNA synthetase (SerRS) from the target organism (e.g., Staphylococcus aureus).

  • Substrates for the aminoacylation reaction: L-serine, ATP, and tRNASer.

  • The active warhead of albomycin, SB-217452.

2. Aminoacylation Assay:

  • The enzymatic reaction is typically carried out in a buffer solution containing the purified SerRS, L-serine, ATP, and tRNASer.

  • The rate of the aminoacylation reaction (the attachment of serine to tRNASer) is measured in the presence and absence of SB-217452.

  • A significant decrease in the reaction rate in the presence of SB-217452 indicates inhibition of the enzyme.

3. Determination of IC50:

  • By testing a range of concentrations of SB-217452, the half-maximal inhibitory concentration (IC50) can be determined. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Discovery of the Biosynthetic Gene Cluster

The genetic blueprint for albomycin production is encoded in a biosynthetic gene cluster (BGC) within the genome of the producing Streptomyces strains. The identification of this gene cluster was a significant advancement, opening the door for genetic engineering and the production of novel albomycin analogs.

The albomycin BGC was identified in Streptomyces sp. ATCC 700974 through a process of genome mining and targeted gene deletion.[6][7]

Experimental Workflow: Identification of the Albomycin Biosynthetic Gene Cluster

The process of identifying the albomycin BGC involved a combination of bioinformatic analysis and molecular biology techniques.

G cluster_bioinformatics Bioinformatic Analysis cluster_molecular_biology Molecular Biology Validation genome_seq Genome Sequencing of Streptomyces sp. ATCC 700974 antismash antiSMASH Analysis genome_seq->antismash Input Genome mibig Comparison to MIBiG Database antismash->mibig Predicted BGCs putative_cluster Identification of Putative Albomycin BGC mibig->putative_cluster Homology Search gene_deletion Targeted Gene Deletion of a Key Biosynthetic Gene putative_cluster->gene_deletion Identified Target Gene hplc_ms HPLC-MS Analysis of Wild-Type vs. Mutant gene_deletion->hplc_ms loss_of_production Confirmation of Loss of Albomycin Production in Mutant hplc_ms->loss_of_production

Figure 1: Experimental workflow for the identification and validation of the albomycin biosynthetic gene cluster.

Quantitative Data Summary

The discovery and characterization of Albomycin have been accompanied by the generation of quantitative data that underscore its potent antibacterial activity.

Table 1: Minimum Inhibitory Concentrations (MICs) of Albomycin Congeners
OrganismAlbomycin δ1 (µg/mL)Albomycin δ2 (µg/mL)Reference Antibiotic (µg/mL)
Streptococcus pneumoniae ATCC 496190.010.01Ciprofloxacin: 0.08
Staphylococcus aureus USA 300 NRS38410.125Ciprofloxacin: 2
Bacillus subtilis ATCC 66330.50.5Ciprofloxacin: <0.031
Escherichia coli BJ 518320.25-
Neisseria gonorrhoeae ATCC 492260.0039>16-

Data compiled from He et al., 2018.[1]

Table 2: Seryl-tRNA Synthetase Inhibition by Albomycin's Warhead (SB-217452)
Enzyme SourceIC50 (nM)
Staphylococcus aureus SerRS~8
Streptomyces sp. SerRS1-
Streptomyces sp. SerRS2 (resistant)10-fold higher than SerRS1

Data compiled from Zeng et al., 2009.[8]

Signaling Pathways and Logical Relationships

The "Trojan horse" mechanism of Albomycin involves a series of steps that can be visualized as a logical pathway from extracellular space to the inhibition of protein synthesis.

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular albomycin_out Albomycin fhuA FhuA Transporter albomycin_out->fhuA Binding albomycin_in Albomycin fhuA->albomycin_in Transport peptidases Peptidases albomycin_in->peptidases Cleavage sb217452 SB-217452 (Warhead) peptidases->sb217452 siderophore Siderophore Moiety peptidases->siderophore serRS Seryl-tRNA Synthetase sb217452->serRS Inhibits protein_synthesis Protein Synthesis serRS->protein_synthesis Required for inhibition Inhibition

References

The Search for a Trojan Horse: A Technical Guide to Isolating and Understanding Albomycin-Producing Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Albomycin (B224201), a potent sideromycin antibiotic, has garnered renewed interest in the fight against antimicrobial resistance. Its unique "Trojan horse" mechanism, utilizing a siderophore-mediated uptake to deliver a toxic warhead to bacterial cells, makes it a compelling candidate for further investigation and development. This technical guide provides an in-depth overview of the microorganisms known to produce albomycin, detailed methodologies for their isolation from environmental sources, and an exploration of the biosynthetic pathways governing its production.

Albomycin-Producing Organisms: The Primary Suspects

The ability to produce albomycin is predominantly found within the genus Streptomyces, a group of Gram-positive, filamentous bacteria renowned for their prolific production of secondary metabolites. Several species have been identified as producers of this valuable antibiotic.

Initially discovered in the 1940s, albomycin was first isolated from Streptomyces griseus.[1] Subsequent research has identified other producing species, including Streptomyces subtropicus (also known as Actinomyces subtropicus) and, more recently, specific strains of Streptomyces globisporus.[1][2] While the core biosynthetic machinery is conserved, variations in production levels and the specific albomycin congeners (e.g., δ1, δ2, ε) can exist between different species and strains.[1][3]

Isolation of Albomycin-Producing Organisms: A Step-by-Step Approach

The primary reservoir for discovering novel albomycin producers is soil. The following protocols outline a general workflow for the isolation of Streptomyces from soil samples, a crucial first step in identifying potential albomycin producers.

Sample Collection and Pre-treatment

Successful isolation begins with appropriate sample collection. Soil samples should be collected from diverse environments, as the richness and diversity of actinomycetes are influenced by factors such as soil type, geographical location, and organic matter content.[4] To enrich for spore-forming actinomycetes like Streptomyces and reduce the prevalence of Gram-negative bacteria, soil samples can be dried prior to processing.[5]

Experimental Protocol: Isolation of Actinomycetes from Soil

This protocol is adapted from standard methods for the isolation of actinomycetes.[4][5][6]

Materials:

  • Dry soil sample

  • Sterile distilled water or 0.9% saline solution

  • Sterile test tubes

  • Vortex mixer

  • Pipettes

  • Actinomycete Isolation Agar (B569324) (AIA), Starch Casein Agar (SCA), or Chitin Agar plates[4][7]

  • Antifungal agents (e.g., cycloheximide, nystatin)

  • Antibacterial agents (e.g., nalidixic acid)[8]

  • Incubator

Procedure:

  • Soil Slurry Preparation: Aseptically weigh 1 gram of the dry soil sample and suspend it in 10 mL of sterile distilled water or saline solution. Vortex the suspension vigorously for 2 minutes to create a homogenous slurry.[4]

  • Serial Dilution: Perform a series of 10-fold serial dilutions of the soil slurry. This is achieved by transferring 1 mL of the initial slurry into a tube containing 9 mL of sterile diluent, mixing thoroughly, and repeating this process for subsequent dilutions (e.g., 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵).[5]

  • Plating: Pipette 0.1 mL of each dilution onto the surface of selective agar plates (e.g., AIA, SCA). To inhibit the growth of fungi and other bacteria, the media should be supplemented with antifungal and antibacterial agents.[4][5]

  • Incubation: Incubate the plates at 25-30°C for 7 to 14 days. Observe the plates regularly for the appearance of characteristic actinomycete colonies, which are often small, chalky, and may have a filamentous appearance.[4][9]

  • Purification: Once colonies appear, select individual colonies with morphologies consistent with Streptomyces and streak them onto fresh agar plates to obtain pure cultures. This process of subculturing may need to be repeated to ensure the purity of the isolate.[4]

Media Formulations for Cultivation

The composition of the culture medium is critical for the successful isolation and cultivation of Streptomyces. Several media formulations are commonly used.

Media ComponentStarch Casein Agar (g/L)Actinomycete Isolation Agar (g/L)Streptomyces Medium (g/L)[9][10][11]
Soluble Starch10.0--
Casein0.3--
Sodium Caseinate-2.0-
Asparagine-0.1-
L-Glutamic acid--4.0
KNO₃2.0--
NaCl2.0-1.0
K₂HPO₄2.00.51.0
MgSO₄·7H₂O0.050.10.7
CaCO₃0.02--
FeSO₄·7H₂O0.010.0010.003
Glycerol-5.0-
Glucose--5.0
Agar18.015.025.0
pH 7.28.1 ± 0.27.0 ± 0.2

Biosynthesis of Albomycin: A Glimpse into the Molecular Machinery

The production of albomycin is orchestrated by a dedicated biosynthetic gene cluster (BGC). The abm gene cluster, first identified in S. griseus ATCC 700974, contains the genetic blueprint for the enzymes responsible for synthesizing this complex molecule.[1][12]

The Albomycin Biosynthetic Pathway

The biosynthesis of albomycin can be conceptually divided into two main branches: the formation of the siderophore component and the synthesis of the thionucleoside "warhead."

  • Siderophore Moiety Synthesis: This part of the pathway begins with the hydroxylation and subsequent acetylation of L-ornithine, catalyzed by the enzymes AbmB and AbmA, respectively.[1] A non-ribosomal peptide synthetase (NRPS), AbmQ, then assembles three molecules of N⁵-acetyl-N⁵-hydroxy-L-ornithine to form the ferrichrome-like siderophore.[13]

  • Thionucleoside Warhead Synthesis: The formation of the unique 4'-thionucleoside warhead is a more complex process involving a series of enzymatic modifications.[1][14] Key enzymes such as AbmH, AbmD, AbmF, AbmK, and AbmJ are sequentially involved in this transformation.[1][12] Notably, AbmK is a seryl-tRNA synthetase that is believed to provide the serine residue that links the siderophore to the nucleoside moiety.[1]

Simplified workflow of albomycin biosynthesis.
Regulation of Albomycin Production

The expression of the albomycin BGC is tightly regulated, and production yields can be significantly influenced by environmental factors. Iron concentration is a critical regulatory factor; low iron conditions generally favor the production of siderophores, including the albomycin backbone.[2] Additionally, the availability of precursors, such as L-ornithine, can impact the overall yield.[15] Studies have shown that optimizing fermentation conditions, including phosphate, iron, and L-ornithine concentrations, can lead to a significant increase in albomycin production.[15][16]

Quantitative Data on Albomycin Production

The production of albomycin is often in low quantities in wild-type strains. However, through optimization of fermentation conditions, the yield can be substantially improved.

Organism StrainCulture ConditionAlbomycin YieldReference
Streptomyces griseus T 6Standard Culture~1 mg/L[15]
Streptomyces griseus T 6Optimized Fed-batch25 mg/L[15][16]
Streptomyces sp. ATCC 700974Engineered Strain (SAK9)4x wild type[17]

Conclusion and Future Directions

The isolation and characterization of novel albomycin-producing organisms, coupled with a deeper understanding of the regulatory networks governing its biosynthesis, are crucial for realizing the full therapeutic potential of this antibiotic. The methodologies and information presented in this guide provide a solid foundation for researchers to embark on the discovery and development of new albomycin analogues and to optimize the production of this promising antimicrobial agent. Future efforts in metabolic engineering and synthetic biology hold the key to unlocking even higher production titers and generating novel derivatives with improved pharmacological properties.

References

Albomycin δ2: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albomycin (B224201) δ2 is a potent, naturally occurring sideromycin antibiotic with a unique "Trojan horse" mechanism of action.[1][2] It exhibits remarkable antibacterial activity against a broad spectrum of pathogens, including clinically relevant Gram-positive and Gram-negative bacteria.[3] This document provides a comprehensive technical overview of Albomycin δ2, detailing its chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental methodologies.

Chemical Structure

Albomycin δ2 is a peptidyl nucleoside antibiotic belonging to the sideromycin class.[1][4] Its structure is a conjugate of two key components: a ferrichrome-type siderophore and an antibiotically active 4'-thiofuranosyl cytosine moiety.[1][4] These two parts are linked by a serine residue through a peptide bond.[1][4]

The siderophore component is a tripeptide composed of three molecules of δ-N-hydroxy-δ-N-acetyl ornithine.[5] This hydroxamate-rich portion is responsible for chelating ferric iron (Fe³⁺) with high affinity, mimicking the natural iron acquisition systems of bacteria.[1] The antibiotic moiety, once cleaved from the siderophore within the bacterial cell, is a potent inhibitor of seryl-tRNA synthetase.[1] The cytosine base of the nucleoside in Albomycin δ2 is uniquely modified by N4-carbamoylation and N3-methylation, which are crucial for its biological activity.[1][4]

Chemical structure of Albomycin δ2 Figure 1. Chemical structure of Albomycin δ2 complexed with iron.

Physicochemical Properties

A summary of the key physicochemical properties of Albomycin δ2 is presented in Table 1. The iron-bound form is highly soluble in water, which is essential for its biological activity.[6]

PropertyValueReference
Molecular Formula C₃₇H₆₀FeN₁₂O₁₈S[7]
Molecular Weight (Iron-loaded) 1045.83 g/mol [8]
Molecular Weight (Iron-free) 992 Da[5]
Appearance Not specified in results
Solubility Highly soluble in water (iron complex)[6]
UV Maxima 283 and 424 nm[9]

Table 1. Physicochemical properties of Albomycin δ2.

Biological Properties and Antimicrobial Activity

Albomycin δ2 demonstrates potent antimicrobial activity against a range of bacterial pathogens. Its efficacy is particularly notable against Streptococcus pneumoniae and Staphylococcus aureus, including methicillin-resistant strains (MRSA).[8][10] A selection of reported Minimum Inhibitory Concentration (MIC) values is provided in Table 2.

OrganismStrainMIC (µg/mL)Reference
Streptococcus pneumoniaeATCC 496190.0625[8]
Streptococcus pneumoniae-0.01[1][3]
Staphylococcus aureus (MRSA)-0.125[8]
Staphylococcus aureus (MRSA)USA 300 strain NRS3840.125[10]
Escherichia coli-0.005[1][3]
Yersinia enterocolitica-Not specified[5]
Bacillus subtilis-Not specified[5]

Table 2. Antimicrobial activity of Albomycin δ2.

Mechanism of Action: The "Trojan Horse" Strategy

Albomycin δ2 employs a sophisticated "Trojan horse" mechanism to enter and kill bacterial cells.[1][2][3] This multi-step process is illustrated in the signaling pathway diagram below.

Albomycin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Alb_Fe Albomycin δ2-Fe³⁺ Complex FhuA Siderophore Receptor (e.g., FhuA) Alb_Fe->FhuA 1. Recognition & Active Transport Alb_Fe_in Albomycin δ2-Fe³⁺ FhuA->Alb_Fe_in PepN Peptidase (PepN) Alb_Fe_in->PepN 2. Enzymatic Cleavage SB217452 SB-217452 (Antibiotic Moiety) PepN->SB217452 Siderophore Siderophore Moiety PepN->Siderophore SerRS Seryl-tRNA Synthetase SB217452->SerRS 3. Inhibition Protein_syn Protein Synthesis SerRS->Protein_syn Blocks Total_Synthesis_Workflow cluster_FragmentA Fragment A Synthesis: Tetrapeptide Siderophore cluster_FragmentB Fragment B Synthesis: Thionucleoside Core cluster_FinalAssembly Final Assembly A1 Protected L-Ornithine Derivative A2 Iterative Peptide Couplings (HATU, DIPEA, DMF) A1->A2 A3 Final Deprotection (TFA, H₂O, CH₂Cl₂) A2->A3 FragmentA_out Fragment A (Tetrapeptide) A3->FragmentA_out Coupling Fragment A + Fragment B Coupling (EDC, HOBt) FragmentA_out->Coupling B1 L-(+)-lyxose derivative B2 Pummerer Reaction (with silylated uracil) B1->B2 B3 Further Modifications B2->B3 FragmentB_out Fragment B (Thionucleoside) B3->FragmentB_out FragmentB_out->Coupling Deprotection Sequential Deprotection Coupling->Deprotection Albomycin Albomycin δ2 Deprotection->Albomycin

References

The Trojan Horse Unleashed: A Technical Guide to the Mechanism of Action of Albomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albomycin (B224201) is a naturally occurring sideromycin antibiotic with potent activity against a broad spectrum of bacteria, including clinically relevant pathogens. Its efficacy stems from a sophisticated "Trojan horse" mechanism of action. By mimicking a natural siderophore, albomycin hijacks the bacterium's own iron uptake system to gain entry into the cell. Once inside, it releases a potent warhead that inhibits an essential enzyme, seryl-tRNA synthetase (SerRS), leading to the cessation of protein synthesis and subsequent cell death. This in-depth technical guide provides a comprehensive overview of the molecular intricacies of albomycin's mechanism, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support further research and drug development efforts in the field of novel antibiotics.

Introduction

The rise of antibiotic resistance is a pressing global health crisis, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. Sideromycins, a class of antibiotics that conjugate a siderophore to an antimicrobial moiety, represent a promising strategy to overcome bacterial defenses. Albomycin, a prominent member of this class, exemplifies the "Trojan horse" approach by exploiting the essential iron acquisition pathways of bacteria.[1][2] This guide delves into the core mechanics of albomycin's action, from its cellular uptake to its molecular target inhibition.

The "Trojan Horse" Mechanism: A Step-by-Step Infiltration

Albomycin's mechanism of action can be dissected into three key stages: active transport into the bacterial cell, intracellular activation, and inhibition of the molecular target.

Cellular Uptake: Hijacking the Iron Transport Machinery

Bacteria have evolved sophisticated systems to acquire iron, an essential nutrient, from their environment. One such system involves the secretion of siderophores, small molecules with a high affinity for ferric iron (Fe³⁺), which are then recognized by specific outer membrane receptors and transported into the cell. Albomycin's structure features a ferrichrome-type siderophore moiety, allowing it to mimic this natural iron-scavenging process.[2]

In Gram-negative bacteria such as Escherichia coli, the uptake of the albomycin-iron complex is primarily mediated by the ferric hydroxamate uptake (Fhu) system.[3] The process begins with the binding of albomycin to the outer membrane transporter FhuA. This interaction is dependent on the TonB-ExbB-ExbD energy-transducing complex, which provides the energy required for translocation across the outer membrane into the periplasmic space.[3] In the periplasm, the albomycin complex is bound by the periplasmic binding protein FhuD, which then delivers it to the inner membrane ABC transporter FhuBC for ATP-dependent transport into the cytoplasm.[3]

In Gram-positive bacteria like Streptococcus pneumoniae, which lack an outer membrane, a similar siderophore transport system is responsible for albomycin uptake.[3]

Intracellular Activation: Releasing the Warhead

Once inside the cytoplasm, the inactive albomycin prodrug is cleaved by cellular peptidases, such as peptidase N in E. coli, to release its active antimicrobial component, a thioribosyl pyrimidine (B1678525) moiety known as SB-217452.[2][4] This enzymatic cleavage is crucial for the antibiotic's activity, as the intact albomycin molecule does not inhibit its target.

Molecular Target: Inhibition of Seryl-tRNA Synthetase

The released SB-217452 is a potent and specific inhibitor of seryl-tRNA synthetase (SerRS), a vital enzyme responsible for charging tRNASer with the amino acid serine during protein synthesis.[4][5] SB-217452 acts as a competitive inhibitor, mimicking the seryl-adenylate (B1675329) intermediate of the aminoacylation reaction.[5] By binding to the active site of SerRS, it prevents the formation of seryl-tRNASer, thereby halting protein synthesis and leading to bacterial cell death.

Quantitative Data

The efficacy of albomycin and its active moiety has been quantified through various in vitro studies. The following tables summarize the minimum inhibitory concentrations (MICs) of different albomycin congeners against a range of bacterial pathogens and the inhibitory activity of SB-217452 against seryl-tRNA synthetase.

Table 1: Minimum Inhibitory Concentrations (MICs) of Albomycin Congeners against Various Bacterial Strains

Bacterial StrainAlbomycin δ1 (µg/mL)Albomycin δ2 (µg/mL)Albomycin ε (µg/mL)Reference
Streptococcus pneumoniae ATCC 496190.0080.008>128[1]
Staphylococcus aureus USA300160.125>128[1]
Bacillus subtilis ATCC 6633160.5>128[1]
Escherichia coli BJ518310.125>128[1]
Neisseria gonorrhoeae ATCC 492260.0039>128>128[6]
Salmonella typhi>128>128>128[6]
Streptococcus pneumoniae (Clinical Isolates)-0.004 - 0.062-[6]
Staphylococcus aureus (Clinical Isolates, including MRSA)-0.062 - 1-[6]

Table 2: Inhibitory Activity of SB-217452 against Seryl-tRNA Synthetase (SerRS)

OrganismEnzymeIC50 (nM)Ki (nM)Reference
Staphylococcus aureusSerRS~8-[4]
RatSerRS~8-[4]
Streptomyces sp.SerRS1 (housekeeping)<8-[5]
Streptomyces sp.SerRS2 (resistance)~80-[5]
E. coliSerRS-~8[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of albomycin.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • Albomycin stock solution (e.g., in sterile water or DMSO)

  • Sterile saline (0.85% NaCl)

  • Densitometer or spectrophotometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 h) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antibiotic Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the albomycin stock solution to the first well of each row to be tested, creating a 1:2 dilution. c. Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.

  • Inoculation: a. Within 15 minutes of preparing the final inoculum, add 100 µL of the bacterial suspension to each well, resulting in a final volume of 200 µL and a final inoculum of ~2.5 x 10⁵ CFU/mL. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: a. Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is the lowest concentration of albomycin that completely inhibits visible growth of the organism.

In Vitro Seryl-tRNA Synthetase Inhibition Assay (Radioactive Filter-Binding Assay)

This protocol is a generalized procedure based on common methods for assaying aminoacyl-tRNA synthetase activity.

Materials:

  • Purified bacterial seryl-tRNA synthetase (SerRS)

  • Total tRNA isolated from the corresponding bacterial strain

  • [³H]-L-serine (radiolabeled)

  • ATP and MgCl₂

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • SB-217452 (inhibitor)

  • Trichloroacetic acid (TCA), 5% and 10% solutions

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: a. Prepare a reaction mixture containing reaction buffer, ATP, MgCl₂, [³H]-L-serine, and total tRNA. b. Prepare serial dilutions of SB-217452 to be tested.

  • Assay: a. In a microcentrifuge tube, combine the reaction mixture with a specific concentration of SB-217452 or a vehicle control. b. Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding a known amount of purified SerRS enzyme. d. At various time points, take aliquots of the reaction and spot them onto glass fiber filters.

  • Quenching and Washing: a. Immediately immerse the filters in ice-cold 10% TCA to precipitate the macromolecules (including charged tRNA) and stop the reaction. b. Wash the filters three times with cold 5% TCA to remove unincorporated [³H]-L-serine. c. Wash once with ethanol (B145695) and allow the filters to dry completely.

  • Quantification: a. Place each filter in a scintillation vial with scintillation fluid. b. Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [³H]-seryl-tRNASer formed.

  • Data Analysis: a. Plot the amount of product formed over time for each inhibitor concentration. b. Determine the initial reaction velocities and calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic involved in albomycin's mechanism of action.

Albomycin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_gram_negative Gram-Negative Bacterium cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Albomycin-Fe3+ Albomycin-Fe³⁺ Complex FhuA FhuA Transporter Albomycin-Fe3+->FhuA Binding FhuD FhuD Binding Protein FhuA->FhuD Translocation (TonB-dependent) FhuBC FhuBC (ABC Transporter) FhuD->FhuBC Delivery Albomycin_inside Albomycin FhuBC->Albomycin_inside ATP-dependent Transport PeptidaseN Peptidase N Albomycin_inside->PeptidaseN Substrate SB217452 SB-217452 (Active Warhead) PeptidaseN->SB217452 Cleavage SerRS Seryl-tRNA Synthetase (SerRS) SB217452->SerRS Inhibition Ser_tRNA Seryl-tRNA^Ser SerRS->Ser_tRNA Aminoacylation Protein_Synthesis Protein Synthesis Ser_tRNA->Protein_Synthesis

Albomycin's "Trojan Horse" signaling pathway.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Albomycin prep_dilutions->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Visually Determine MIC incubate->read_mic result Lowest Concentration with No Visible Growth read_mic->result

Experimental workflow for MIC determination.

Logical_Framework_Validation cluster_experiment Experiment cluster_expected_results Expected Results hypothesis Hypothesis: Albomycin enters via FhuA transporter create_mutant Create fhuA knockout/mutant strain hypothesis->create_mutant compare_mic Compare MIC of Albomycin against wild-type and fhuA mutant strains create_mutant->compare_mic wt_sensitive Wild-type strain is sensitive to Albomycin (Low MIC) compare_mic->wt_sensitive mutant_resistant fhuA mutant strain is resistant to Albomycin (High MIC) compare_mic->mutant_resistant conclusion Conclusion: FhuA is essential for Albomycin uptake, validating the Trojan Horse mechanism wt_sensitive->conclusion mutant_resistant->conclusion

Logical framework for validating the Trojan Horse mechanism.

Conclusion

The "Trojan horse" mechanism of albomycin is a testament to the evolutionary ingenuity of microorganisms and provides a compelling blueprint for the development of next-generation antibiotics. By leveraging a deep understanding of bacterial physiology, particularly iron acquisition pathways, it is possible to design highly potent and selective antimicrobial agents. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers dedicated to combating antibiotic resistance. Further investigation into the structure-activity relationships of albomycin and the development of synthetic sideromycin conjugates hold significant promise for replenishing our dwindling arsenal (B13267) of effective antibiotics.

References

An In-depth Technical Guide to the Albomycin Biosynthesis Pathway in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albomycin (B224201), a potent sideromycin antibiotic, employs a "Trojan horse" strategy to gain entry into bacterial cells, where it inhibits protein synthesis by targeting seryl-tRNA synthetase.[1][2] This technical guide provides a comprehensive overview of the albomycin biosynthesis pathway in Streptomyces, a genus of bacteria renowned for its production of diverse secondary metabolites. We delve into the genetic organization of the albomycin biosynthetic gene cluster (abm), the enzymatic functions of the key proteins involved, and the regulatory networks that govern its production. This document also includes detailed experimental protocols for studying the pathway and quantitative data to support further research and development efforts.

Introduction

Albomycins are peptidyl-nucleoside antibiotics characterized by a unique structure comprising a ferrichrome-type siderophore moiety linked to a thionucleoside "warhead" known as SB-217452.[1][2] The siderophore component facilitates active transport into bacterial cells via their iron uptake systems. Once inside, the molecule is cleaved, releasing the toxic warhead which is a potent inhibitor of seryl-tRNA synthetase.[1] This dual-action mechanism makes albomycin a promising candidate for the development of novel antimicrobial agents, particularly against drug-resistant pathogens.

The biosynthesis of this complex molecule is orchestrated by a dedicated biosynthetic gene cluster (abm) found in several Streptomyces species, including S. griseus ATCC 700974 and S. globisporus.[2][3] Understanding the intricacies of this pathway is crucial for harnessing its potential through synthetic biology and metabolic engineering approaches.

The Albomycin Biosynthetic Gene Cluster (abm)

The albomycin biosynthetic gene cluster consists of 18 genes, designated abmA through abmR, which are responsible for the synthesis, modification, and transport of albomycin.[1][4] The cluster does not appear to contain a pathway-specific regulatory gene, suggesting that its expression is controlled by global regulatory networks within the cell.[1]

Table 1: Genes of the Albomycin Biosynthetic Cluster and Their Proposed Functions

GeneProposed Function of Encoded Protein
abmAN-acyltransferase involved in siderophore biosynthesis
abmBFlavin-dependent monooxygenase in siderophore biosynthesis
abmCPutative peptide synthetase for linking siderophore and warhead
abmDPyridoxal-5'-phosphate (PLP)-dependent enzyme in warhead biosynthesis
abmEN-carbamoyltransferase for warhead modification
abmFHypothetical protein, likely involved in warhead biosynthesis
abmGDeoxycytidine kinase homolog, involved in warhead precursor synthesis
abmHSerine hydroxymethyltransferase homolog for warhead biosynthesis
abmIS-adenosyl-L-methionine (SAM)-dependent N3-cytidine methyltransferase for warhead modification
abmJRadical SAM enzyme for warhead modification
abmKResistant seryl-tRNA synthetase, providing self-resistance
abmLUnknown function
abmMRadical SAM domain protein
abmNATPase component of an ABC transporter for export
abmOPermease component of an ABC transporter for export
abmPPermease component of an ABC transporter for export
abmQNonribosomal peptide synthetase (NRPS) for siderophore backbone synthesis
abmRUnknown function

The Biosynthetic Pathway

The biosynthesis of albomycin can be dissected into three key stages: the formation of the siderophore moiety, the synthesis of the nucleoside warhead, and the final tailoring and assembly of the complete molecule.

Stage 1: Biosynthesis of the Ferrichrome-Type Siderophore

The siderophore component of albomycin is a cyclic hexapeptide derived from three molecules of N⁵-acetyl-N⁵-hydroxy-L-ornithine. This process is catalyzed by three key enzymes encoded by the abm cluster:

  • AbmB: A flavin-dependent monooxygenase that hydroxylates the N⁵-amino group of L-ornithine.[4]

  • AbmA: An N-acyltransferase that subsequently acetylates the N⁵-hydroxy group.[4]

  • AbmQ: A nonribosomal peptide synthetase (NRPS) that trimerizes the resulting N⁵-acetyl-N⁵-hydroxy-L-ornithine to form the cyclic siderophore backbone.[4][5]

Siderophore_Biosynthesis L-Ornithine L-Ornithine N5-hydroxy-L-ornithine N5-hydroxy-L-ornithine L-Ornithine->N5-hydroxy-L-ornithine AbmB N5-acetyl-N5-hydroxy-L-ornithine N5-acetyl-N5-hydroxy-L-ornithine N5-hydroxy-L-ornithine->N5-acetyl-N5-hydroxy-L-ornithine AbmA Ferrichrome Siderophore Ferrichrome Siderophore N5-acetyl-N5-hydroxy-L-ornithine->Ferrichrome Siderophore AbmQ (NRPS)

Figure 1: Biosynthesis of the ferrichrome siderophore moiety.
Stage 2: Biosynthesis of the Thionucleoside Warhead (SB-217452)

The synthesis of the complex SB-217452 warhead is a multi-step process involving a cascade of enzymatic reactions. While the exact sequence is still under investigation, key enzymes and their proposed roles include:

  • AbmG, AbmH, AbmD, AbmF: These enzymes are believed to be involved in the initial steps of forming the core thio-sugar and amino acid components of the warhead.

  • AbmJ: A radical SAM enzyme responsible for key modifications of the sugar moiety.

  • AbmK: A seryl-tRNA synthetase that provides the serine linker.

Stage 3: Tailoring and Assembly

The final steps in albomycin biosynthesis involve tailoring modifications to the nucleoside warhead and the subsequent joining of the two major components:

  • AbmI: An S-adenosyl-L-methionine (SAM)-dependent methyltransferase that catalyzes the N3-methylation of the cytosine base.[1]

  • AbmE: An N-carbamoyltransferase responsible for the N4-carbamoylation of the cytosine base.[1]

  • AbmC: A putative peptide synthetase thought to catalyze the final amide bond formation, linking the fully assembled siderophore and the tailored warhead.

Albomycin_Assembly cluster_siderophore Siderophore Pathway cluster_warhead Warhead Pathway Ferrichrome Siderophore Ferrichrome Siderophore Albomycin Albomycin Ferrichrome Siderophore->Albomycin AbmC Thionucleoside Precursor Thionucleoside Precursor N3-methylated Warhead N3-methylated Warhead Thionucleoside Precursor->N3-methylated Warhead AbmI SB-217452 (Warhead) SB-217452 (Warhead) N3-methylated Warhead->SB-217452 (Warhead) AbmE SB-217452 (Warhead)->Albomycin

Figure 2: Final assembly of the albomycin molecule.

Regulation of Albomycin Biosynthesis

The production of albomycin is not controlled by a dedicated regulator within the abm cluster. Instead, it is subject to a complex interplay of global regulatory networks that respond to environmental and physiological cues.

  • Iron Concentration: The biosynthesis of siderophores is tightly regulated by iron availability. In S. globisporus, the production of the co-metabolite desferrioxamine E is critically regulated by iron concentration.[3] While the direct effect of iron on the abm cluster expression needs further quantitative analysis, it is plausible that iron levels play a significant role in regulating the production of the siderophore component of albomycin.

  • Global Regulators: Several global regulators are known to control secondary metabolism in Streptomyces. These include:

    • AdpA: A key pleiotropic regulator that controls morphological differentiation and secondary metabolism.

    • PhoP/GlnR: Regulators involved in phosphate (B84403) and nitrogen metabolism, respectively, which are known to cross-regulate secondary metabolite biosynthesis.

    • DasR: A regulator that responds to the availability of chitin-derived nutrients.

The precise mechanisms by which these global regulators influence the expression of the abm gene cluster are yet to be fully elucidated and likely involve a complex cascade of regulatory events.

Figure 3: Proposed global regulatory network of albomycin biosynthesis.

Quantitative Data

Precise quantitative data is essential for optimizing the production of albomycin. The following table summarizes available data on albomycin production.

Table 2: Albomycin Production Titers in Streptomyces

StrainCulture ConditionsTiter (mg/L)Reference
Streptomyces griseus T 6Standard Medium~1[6]
Streptomyces griseus T 6Optimized fed-batch fermentation25[6]

Further research is required to determine the kinetic parameters of the individual Abm enzymes and to quantify the changes in abm gene expression in response to different environmental stimuli.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the albomycin biosynthesis pathway.

Protocol 1: Gene Knockout in Streptomyces using CRISPR/Cas9

This protocol outlines the general steps for creating a gene deletion mutant in Streptomyces.

Gene_Knockout_Workflow A Design sgRNA and Homology Arms B Construct CRISPR/Cas9 Editing Plasmid A->B C Introduce Plasmid into E. coli for Conjugation B->C D Intergeneric Conjugation into Streptomyces C->D E Select for Exconjugants D->E F Screen for Double Crossover Mutants (Gene Knockout) E->F G Verify Knockout by PCR and Sequencing F->G

Figure 4: Workflow for CRISPR/Cas9-mediated gene knockout in Streptomyces.

Methodology:

  • Design: Design a specific single-guide RNA (sgRNA) to target the gene of interest for cleavage by the Cas9 nuclease. Design 1-2 kb homology arms flanking the target gene.

  • Plasmid Construction: Clone the sgRNA expression cassette and the homology arms into a suitable CRISPR/Cas9 vector for Streptomyces.

  • Conjugation: Introduce the final plasmid into a donor E. coli strain (e.g., ET12567/pUZ8002) and then transfer it to the recipient Streptomyces strain via intergeneric conjugation.

  • Selection and Screening: Select for Streptomyces exconjugants containing the plasmid. Subsequently, screen for colonies that have undergone a double crossover event, resulting in the deletion of the target gene.

  • Verification: Confirm the gene deletion by colony PCR and Sanger sequencing of the targeted genomic region.

Protocol 2: Heterologous Expression of the abm Gene Cluster

This protocol describes the expression of the entire abm gene cluster in a heterologous Streptomyces host.

Heterologous_Expression_Workflow A Clone abm Gene Cluster into an Integrative Vector B Introduce Vector into E. coli for Conjugation A->B C Intergeneric Conjugation into a Heterologous Streptomyces Host B->C D Select for and Verify Integration C->D E Ferment the Recombinant Strain D->E F Extract and Analyze Metabolites by HPLC-MS E->F G Compare with Wild-Type Producer and Host Strain F->G

Figure 5: Workflow for heterologous expression of the albomycin gene cluster.

Methodology:

  • Cloning: Clone the entire abm gene cluster into an integrative Streptomyces expression vector (e.g., a derivative of pSET152).

  • Conjugation: Transfer the vector into a suitable heterologous host, such as S. coelicolor M1146 or S. lividans TK24, via intergeneric conjugation.

  • Fermentation: Cultivate the recombinant strain under conditions known to favor secondary metabolite production.

  • Analysis: Extract the secondary metabolites from the culture broth and mycelium and analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of albomycin.

Protocol 3: In Vitro Enzymatic Assay for AbmI (Methyltransferase)

This protocol provides a general framework for assaying the activity of the methyltransferase AbmI.

  • Protein Expression and Purification: Overexpress a tagged version of AbmI in E. coli and purify the protein using affinity chromatography.

  • Reaction Mixture: Prepare a reaction mixture containing the purified AbmI, the substrate (a cytosine-containing nucleoside precursor of the warhead), and the methyl donor S-adenosyl-L-methionine (SAM).

  • Incubation: Incubate the reaction at an optimal temperature for a defined period.

  • Analysis: Analyze the reaction products by HPLC or LC-MS to detect the formation of the methylated product. The consumption of SAM can also be monitored.

Conclusion and Future Perspectives

The albomycin biosynthesis pathway represents a fascinating example of the intricate chemistry employed by Streptomyces to produce complex bioactive molecules. While significant progress has been made in elucidating the genes and enzymes involved, further research is needed to fully understand the catalytic mechanisms of all the enzymes and the precise regulatory networks that control the expression of the abm gene cluster.

Future work should focus on:

  • Biochemical Characterization: In-depth kinetic and structural analysis of all the Abm enzymes to fully understand their functions.

  • Regulatory Studies: Identification of the specific binding sites of global regulators on the abm promoter region to unravel the regulatory cascade.

  • Metabolic Engineering: Application of synthetic biology tools to engineer the pathway for improved titers and the generation of novel albomycin analogs with enhanced antimicrobial properties.

A deeper understanding of the albomycin biosynthesis pathway will undoubtedly pave the way for the development of new and effective antibiotics to combat the growing threat of antimicrobial resistance.

References

A Technical Guide to the Genetic Organization and Biosynthesis of the Albomycin Cluster

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Albomycins are a class of potent "Trojan horse" antibiotics effective against both Gram-positive and Gram-negative bacteria[1][2]. Their structure consists of a ferrichrome-type siderophore, which facilitates active transport into bacterial cells via iron uptake systems, and a toxic thionucleoside "warhead" that inhibits seryl-tRNA synthetase, a crucial enzyme in protein synthesis[1][3][4]. The producing organisms, primarily strains of Streptomyces, harbor a dedicated biosynthetic gene cluster (BGC) for albomycin (B224201) production[3][5]. Recent genomic investigations have revealed that the albomycin BGC has a more restricted phylogenetic distribution than previously thought, being found in specific strains of S. globisporus and Streptomyces sp. ATCC 700974[5][6]. This guide provides a detailed technical overview of the albomycin BGC, its genetic organization, the intricate biosynthetic pathway it encodes, regulatory aspects, and key experimental methodologies for its study.

Genomic Organization of the Albomycin Biosynthetic Gene Cluster (abm)

The albomycin biosynthetic gene cluster (BGC), identified in Streptomyces sp. ATCC 700974 and Streptomyces globisporus, is a contiguous genetic locus responsible for the production of the antibiotic[3][7]. The core cluster comprises 18 essential genes, designated abmA through abmR[1][2][7]. While 25 complete open reading frames (ORFs) are found in the vicinity, ORFs 1-7 are not believed to be involved in the biosynthetic pathway[1][2]. A significant feature of this cluster is the apparent absence of a pathway-specific regulatory gene, suggesting that its expression is likely governed by global regulatory networks within the host[3]. The cluster also notably includes abmK, a gene providing self-resistance to the producing organism by encoding a resistant seryl-tRNA synthetase[2][3][5].

Below is a diagram illustrating the genetic arrangement of the abm cluster.

Albomycin_Gene_Cluster cluster_siderophore Siderophore Biosynthesis cluster_warhead Thionucleoside Warhead Biosynthesis cluster_tailoring Tailoring & Assembly cluster_other Other/Unknown abmA abmA abmB abmB abmQ abmQ abmC abmC abmR abmR abmG abmG abmH abmH abmD abmD abmI abmI abmF abmF abmE abmE abmK abmK abmJ abmJ abmL abmL abmM abmM abmN abmN abmP abmP abmO abmO

Caption: Genetic organization of the abm cluster, color-coded by putative function.

Table 1: Genes and Putative Functions in the Albomycin BGC

GeneProposed FunctionEnzyme Class/Protein Type
abmAN-acyltransferase for siderophore biosynthesisAcyltransferase
abmBFlavin-dependent monooxygenase (ornithine hydroxylation)Monooxygenase
abmCPotential amide bond formation (linker)Unknown
abmDPLP-dependent epimerase for amino acid modificationEpimerase
abmEN4-carbamoylation of cytosineCarbamoyltransferase
abmFHypothetical protein in warhead biosynthesisUnknown
abmGDeoxycytidine kinase homologKinase
abmHPLP-dependent transaldolase in thioheptose formationTransaldolase
abmIN3-methylation of cytosineMethyltransferase
abmJRadical SAM enzyme (D-ribo to D-xylo conversion)Radical SAM Enzyme
abmKSeryl-tRNA synthetase (biosynthesis and resistance)Aminoacyl-tRNA Synthetase
abmLUnknownUnknown
abmMRadical SAM enzyme (sulfur insertion)Radical SAM Enzyme
abmNUnknownUnknown
abmOUnknownUnknown
abmPMFS transporterTransporter
abmQNon-ribosomal peptide synthetase (NRPS) for siderophoreNRPS
abmRABC transporterTransporter

The Albomycin Biosynthetic Pathway

The biosynthesis of albomycin is a modular process involving the independent synthesis of the ferrichrome siderophore and the thionucleoside warhead, which are subsequently joined.

Biosynthesis of the Ferrichrome Siderophore Moiety

The assembly of the iron-chelating siderophore is proposed to require three key enzymes: AbmA, AbmB, and AbmQ[1][4][7].

  • Initiation: The pathway begins with the N⁵ hydroxylation of L-ornithine, a reaction catalyzed by the flavin-dependent monooxygenase, AbmB[4][7].

  • Acylation: Subsequently, the N-acyltransferase AbmA acetylates the N⁵-hydroxy-L-ornithine intermediate to produce N⁵-acetyl-N⁵-hydroxy-L-ornithine (AHO)[4][7].

  • Assembly: The non-ribosomal peptide synthetase (NRPS) AbmQ iteratively condenses three molecules of AHO to form the final cyclic tripeptide siderophore[4][7]. AbmQ possesses an unusual domain architecture and notably lacks a C-terminal thioesterase (TE) domain, suggesting a unique mechanism for product release or transfer[1][8].

Siderophore_Pathway ornithine L-Ornithine hydroxy_orn N5-hydroxy-L-ornithine ornithine->hydroxy_orn AbmB (Monooxygenase) aho N5-acetyl-N5-hydroxy-L-ornithine (AHO) hydroxy_orn->aho AbmA (N-acyltransferase) ferrichrome Ferrichrome Moiety aho->ferrichrome AbmQ (NRPS) (x3 condensation)

Caption: Proposed biosynthetic pathway of the albomycin ferrichrome siderophore moiety.

Biosynthesis of the Thionucleoside Warhead (SB-217452)

The formation of the toxic warhead, SB-217452, is a highly complex process involving a cascade of unusual enzymatic reactions[1].

  • Core Assembly: The thioheptose core is assembled by several enzymes, including the PLP-dependent transaldolase AbmH and the PLP-dependent epimerase AbmD, which establishes the correct stereochemistry[9].

  • Sulfur Insertion: The radical SAM enzyme AbmM is responsible for a key sulfur-for-oxygen swapping reaction, which forms the thiofuranose ring essential for the antibiotic's activity[10].

  • Further Modifications: Additional enzymes like AbmF, AbmJ (another radical SAM enzyme), and AbmK are required to complete the core structure[1][9][11].

  • Tailoring: Finally, two tailoring enzymes modify the nucleoside base. AbmI, a methyltransferase, adds a methyl group at the N3 position, and AbmE, a carbamoyltransferase, attaches a carbamoyl (B1232498) group at the N4 position[1][7][11]. Gene deletion studies indicate that methylation by AbmI precedes carbamoylation by AbmE[12].

Warhead_Pathway start Precursor (from primary metabolism) core Thioheptose Nucleoside Core start->core AbmH, AbmD, AbmM, AbmF, AbmJ, AbmK methylated N3-methylated Intermediate core->methylated AbmI (Methyltransferase) carbamoylated N4-carbamoylated Intermediate methylated->carbamoylated AbmE (Carbamoyltransferase) final_warhead SB-217452 (Warhead) carbamoylated->final_warhead Maturation Steps (e.g., ligation to Ser)

Caption: Simplified biosynthetic pathway of the thionucleoside warhead SB-217452.

Quantitative Analysis of Albomycin Activity

The potent activity of albomycin is reflected in its low Minimum Inhibitory Concentrations (MICs) against various pathogens. Resistance is often linked to mutations in the ferric hydroxamate uptake (fhu) system in target bacteria[13].

Table 2: Minimum Inhibitory Concentrations (MIC) of Albomycin δ₂

Bacterial SpeciesStrain TypeMIC (µg/mL)Key Resistance Determinant (if known)
Streptococcus pneumoniaeWild-type0.01[1]-
Escherichia coliWild-type0.005[1]-
Escherichia colifhuA mutant>10[13]Impaired siderophore uptake

Note: MIC values can vary based on experimental conditions.

Key Experimental Methodologies

Elucidation of the albomycin BGC has relied on a combination of genetic and biochemical techniques.

Protocol for Gene Inactivation and Complementation

Gene knockouts are essential for confirming the role of specific abm genes. The REDIRECT PCR-targeting method is commonly used in Streptomyces.[7]

  • Construct Design: A disruption cassette containing an antibiotic resistance gene (e.g., apramycin (B1230331) resistance, aac(3)IV) flanked by FLP recognition target (FRT) sites is designed. Primers are synthesized with 39-nucleotide extensions homologous to the regions flanking the target gene and 20-nucleotide sequences that anneal to the disruption cassette template.

  • Cassette Amplification: The disruption cassette is amplified by PCR using the designed primers and a template plasmid (e.g., pIJ773).

  • Host Preparation: Streptomyces sp. ATCC 700974 is transformed with a cosmid containing the abm cluster and the pIJ790 plasmid, which expresses the λ-Red recombinase system under arabinose induction.

  • Electroporation and Recombination: The amplified linear disruption cassette is electroporated into the prepared host. The λ-Red system facilitates homologous recombination, replacing the target gene with the cassette.

  • Mutant Selection: Recombinants are selected on media containing the appropriate antibiotic (e.g., apramycin).

  • Verification: The correct gene replacement is verified by PCR analysis using primers flanking the targeted region.

  • Complementation: For complementation, the wild-type gene is cloned into an integrative expression vector and introduced back into the mutant strain to confirm function restoration.

Gene_Knockout_Workflow A 1. Design primers with homology arms B 2. PCR amplify resistance cassette A->B C 3. Electroporate cassette into Streptomyces expressing λ-Red recombinase B->C D 4. Select for antibiotic resistance C->D E 5. Isolate genomic DNA from potential mutants D->E F 6. Verify knockout by PCR analysis E->F G 7. Analyze phenotype (HPLC, bioassay) F->G

Caption: Experimental workflow for targeted gene knockout in Streptomyces.

Protocol for HPLC Analysis of Albomycin Production

High-Performance Liquid Chromatography (HPLC) is used to detect and quantify albomycin production in wild-type and mutant strains.

  • Culture Growth: Grow Streptomyces strains in a suitable production medium (e.g., TSB) for 5-7 days.

  • Supernatant Extraction: Centrifuge the cultures to pellet the mycelia. Collect the supernatant.

  • Solid Phase Extraction (Optional): For cleaner samples, pass the supernatant through a C18 solid-phase extraction column to enrich for hydrophobic molecules like albomycin. Elute with methanol.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) (both often containing 0.1% trifluoroacetic acid).

    • Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for the molecule (e.g., ~270 nm and ~320 nm).

    • Quantification: Compare the peak area of albomycin from test samples to a standard curve generated with purified albomycin.

Conclusion and Future Directions

The genetic and biochemical framework for albomycin biosynthesis is largely established, revealing a sophisticated pathway for creating a potent Trojan horse antibiotic[4][7]. The abm cluster in Streptomyces is a model for understanding the production of complex peptidyl nucleoside natural products. Future research will likely focus on elucidating the functions of the remaining hypothetical proteins within the cluster, deciphering the global regulatory circuits that control its expression, and leveraging this knowledge for synthetic biology and metabolic engineering applications to generate novel albomycin analogs with enhanced therapeutic properties.

References

The Trojan Horse Strategy: Unpacking the Critical Role of the Siderophore Moiety in Albomycin Uptake

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth technical guide details the mechanism by which the antibiotic Albomycin (B224201) utilizes a siderophore-mediated uptake system to enter bacterial cells. It explores the transport pathways in Gram-negative and Gram-positive bacteria, presents quantitative data on its efficacy, outlines key experimental protocols, and provides visualizations of the core processes.

Executive Summary

Albomycins are potent, naturally occurring antibiotics that belong to the sideromycin class. These molecules employ a "Trojan horse" strategy to gain entry into bacterial cells, a mechanism that is central to their high efficacy.[1] A sideromycin consists of an iron-chelating molecule, known as a siderophore, covalently linked to an antibiotic "warhead".[2] This structure allows Albomycin to hijack the bacteria's own iron uptake systems. The siderophore moiety of Albomycin, which is structurally similar to the fungal siderophore ferrichrome, binds to ferric iron (Fe³⁺) in the environment.[2][3] This complex is then recognized and actively transported into the bacterial cell by specific ferric hydroxamate transport systems.[4][5] Once inside the cytoplasm, the molecule is cleaved by endogenous peptidases, releasing the toxic warhead which inhibits an essential enzyme, seryl-tRNA synthetase (SerRS), leading to the cessation of protein synthesis and cell death.[6] This guide provides a detailed examination of this uptake mechanism, highlighting the indispensable role of the siderophore moiety.

The "Trojan Horse" Uptake Mechanism

The effectiveness of Albomycin is critically dependent on its active transport into the bacterial cell, a process mediated entirely by its siderophore component. This transport overcomes the permeability barrier of the bacterial cell wall, which often limits the efficacy of other antibiotics.[7]

Uptake in Gram-Negative Bacteria (e.g., Escherichia coli)

In Gram-negative bacteria, the uptake of the Albomycin-Fe³⁺ complex is a multi-step, energy-dependent process involving several key proteins.[1][8]

  • Outer Membrane Transport: The journey begins at the outer membrane, where the Albomycin-Fe³⁺ complex is recognized and bound by the FhuA transporter protein.[1][9] The transport across the outer membrane is an active process that requires energy transduced from the cytoplasmic membrane's proton motive force by the TonB-ExbB-ExbD protein complex.[7][10]

  • Periplasmic Shuttling: Once in the periplasmic space, the complex is captured by the periplasmic binding protein, FhuD.[4] FhuD then shuttles the Albomycin-Fe³⁺ complex to the inner membrane.

  • Inner Membrane Transport: At the cytoplasmic membrane, the complex is delivered to the FhuBC ATP-binding cassette (ABC) transporter.[11] This transporter utilizes the energy from ATP hydrolysis to move the Albomycin-Fe³⁺ complex into the cytoplasm.[4]

Uptake in Gram-Positive Bacteria (e.g., Streptococcus pneumoniae)

Gram-positive bacteria lack an outer membrane but possess analogous high-affinity uptake systems. In S. pneumoniae, Albomycin is transported via the ferric hydroxamate transport system.[4] This system consists of a siderophore binding protein (FhuD) anchored to the cell membrane and an associated permease that facilitates transport across the cytoplasmic membrane into the cell.[4][8] The high sensitivity of strains like S. pneumoniae to Albomycin underscores the efficiency of this uptake pathway.[4][12]

Intracellular Release and Action

Upon entering the cytoplasm, the antibiotic is not yet active. The linker connecting the siderophore carrier to the antibiotic warhead is cleaved by cellular enzymes, such as peptidase N (PepN) in E. coli.[7] This cleavage releases the active thionucleoside moiety (also known as SB-217452).[6] This warhead is a potent inhibitor of seryl-tRNA synthetase (SerRS), an essential enzyme responsible for attaching serine to its corresponding tRNA during protein synthesis.[1][6] Inhibition of SerRS halts protein production, ultimately leading to bacterial death. Experiments using radiolabeled Albomycin have shown that the siderophore portion is largely expelled from the cell, while the antibiotic sulfur-labeled moiety is concentrated up to 500-fold intracellularly.[5]

Quantitative Data: Efficacy of Albomycin

The active uptake mechanism results in exceptionally low Minimum Inhibitory Concentrations (MICs) against a broad spectrum of bacteria. The critical role of the siderophore-mediated transport is demonstrated by the dramatic increase in MIC for bacteria with mutations in the transport system components (e.g., fhuA mutants).[13]

Table 1: Minimum Inhibitory Concentrations (MIC) of Albomycin δ₂
Bacterial SpeciesStrain TypeMIC (µg/mL)Reference
Streptococcus pneumoniaeWild-type0.01[1][12]
Escherichia coliWild-type0.005[1][6]
Staphylococcus aureusWild-type0.1[4]
Yersinia enterocoliticaWild-typeLow (not specified)[14]
Escherichia colifhuA mutant>10[13]

Note: The MIC values are compiled from multiple studies and demonstrate the high potency of Albomycin. The resistance of the fhuA mutant highlights the dependency on this specific uptake pathway.

Table 2: Comparative Antibacterial Activity of Albomycin δ₂ against Clinical Isolates
Bacterial StrainAlbomycin δ₂ MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)Penicillin G MIC (µg/mL)Reference
S. pneumoniae (Penicillin-Resistant)0.008 - 0.061 - 40.25 - 0.52 - 8[12]
S. aureus (MRSA)0.06 - 0.121 - >321 - 2>16[12]

Note: This data shows Albomycin δ₂ retains potent activity against clinical isolates that are resistant to other common antibiotics, with MIC values often being orders of magnitude lower.[12]

Visualizing the Core Processes

Diagram 1: Albomycin Uptake Pathway in Gram-Negative Bacteria

Albomycin_Uptake_Gram_Negative cluster_out Extracellular Space cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm Albomycin_Fe Albomycin-Fe³⁺ FhuA FhuA Outer Membrane Transporter FhuD FhuD Periplasmic Binding Protein FhuA->FhuD Transport (TonB dependent) FhuBC FhuBC ABC Transporter FhuD->FhuBC Shuttling Albomycin_Cleaved Albomycin-Fe³⁺ FhuBC->Albomycin_Cleaved Transport (ATP dependent) PepN Peptidase N Albomycin_Cleaved->PepN Hydrolysis Warhead Active Warhead (SB-217452) PepN->Warhead SerRS Seryl-tRNA Synthetase (Inhibited) Warhead->SerRS Inhibition Protein_Synth Protein Synthesis SerRS->Protein_Synth MIC_Workflow A Prepare Bacterial Inoculum (e.g., Wild-type & fhuA mutant) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Sideromycins (Albomycin, Salmycin, etc.) in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Analyze Data E->F G Compare MICs between WT and mutant strains F->G I Compare MICs of different sideromycins against a resistant strain F->I H High MIC in mutant indicates dependence on that uptake pathway G->H J High MIC for both indicates cross-resistance I->J Siderophore_Logic Siderophore Siderophore Moiety (Ferrichrome Analog) Receptor Bacterial Receptor (e.g., FhuA) Siderophore->Receptor Recognized by Uptake Active Transport into Cell Receptor->Uptake Mediates Cleavage Intracellular Cleavage Uptake->Cleavage Enables Warhead Antibiotic Warhead Release Cleavage->Warhead Leads to Activity High Antibacterial Potency Warhead->Activity Results in NoSiderophore Warhead Alone (SB-217452) NoUptake Poor Cell Permeation NoSiderophore->NoUptake Leads to NoActivity Low Antibacterial Potency NoUptake->NoActivity Results in

References

An In-depth Technical Guide to the Early Studies on Grisein and its Relation to Albomycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the foundational research on the antibiotic grisein (B1170133), focusing on its discovery, initial characterization, and the pivotal studies that established its identity with albomycin (B224201). The document is intended for researchers, scientists, and drug development professionals interested in the history and early scientific exploration of this unique sideromycin antibiotic.

Discovery and Initial Characterization of Grisein

Grisein was first reported in 1947 as a new antibiotic produced by a specific strain of Streptomyces griseus.[1][2][3] This discovery was significant as it originated from the same bacterial species known for producing streptomycin (B1217042).[4] However, early research quickly distinguished grisein based on its unique chemical and antibacterial properties.[5]

Initial studies characterized grisein as a water-soluble compound, slightly soluble in 95% ethanol, and insoluble in absolute ethanol, ether, and acetone.[5] It was found to be stable to heating at 100°C for 10 minutes.[5] Unlike streptomycin, its activity was not affected by the presence of glucose in the testing medium.[5] A notable characteristic observed early on was the rapid development of resistance to grisein by bacteria such as E. coli and S. aureus.[5]

The Emergence of Albomycin and the Unraveling of a Connection

The structural elucidation of albomycin took considerable time, with the full chemical structures of its congeners (δ₁, δ₂, and ε) being determined in 1982, thirty-five years after its initial isolation.[1][2] These studies revealed a complex structure composed of a ferrichrome-type siderophore linked to a thionucleoside "warhead."[1][8][9]

The "Trojan Horse" Mechanism of Action

A key feature of albomycin (grisein) is its unique mode of action, which was elucidated over time. It functions as a sideromycin, a class of antibiotics that hijack bacterial iron transport systems.[1][10] The ferrichrome-like siderophore component of albomycin chelates ferric iron (Fe³⁺).[8][11] Bacteria, which require iron for survival, actively transport the albomycin-iron complex into the cell using their own siderophore uptake pathways.[1][12]

Once inside the bacterial cytoplasm, the molecule is cleaved by host peptidases.[1][8][13] This cleavage releases the toxic thionucleoside warhead (known as SB-217452), which is a potent inhibitor of seryl-tRNA synthetase, an essential enzyme for protein synthesis.[1][8][13] This "Trojan horse" strategy allows the antibiotic to bypass outer membrane defenses and accumulate inside the target cell, leading to its potent antibacterial activity.[1]

The critical role of iron in the antibiotic's function also explained an early observation with grisein: its inactivation by iron compounds.[5] Early experiments showed that adding ferrous sulfate (B86663) or ferric ammonium (B1175870) citrate (B86180) to a solution of grisein could lead to its inactivation, likely through the formation of an insoluble complex.[5]

Experimental Protocols

Protocol 1: Production of Grisein (Early Method)

This protocol is based on the initial methods described for cultivating the grisein-producing strain of Streptomyces griseus.

  • Media Preparation: A nutrient broth was prepared consisting of 0.5% peptone, 0.3% meat extract, and 0.3% NaCl. Initially, glucose was found to delay production.[5] More effective media were later developed, often supplemented with iron to enhance yield.[5]

  • Inoculation: The prepared medium was inoculated with spores of the grisein-producing S. griseus strain.[5]

  • Incubation: Cultures were incubated under either stationary or submerged conditions.

    • Stationary Culture: Incubation for 6 to 12 days.[5]

    • Shaken/Submerged Culture: Incubation for 4 to 6 days.[5]

  • Harvesting: After the incubation period, the culture broth containing the secreted grisein was harvested for isolation.

Protocol 2: Isolation and Purification of Grisein (Early Method)

This protocol outlines the initial charcoal adsorption method used to isolate crude grisein from culture filtrates.

  • Filtration: The culture broth was first filtered through glass wool and filter-cel to remove the mycelium and other solid particles.[5]

  • Adsorption: Activated charcoal (Norit A) was added to the clarified filtrate at a concentration of approximately 8 grams per liter.[5] The mixture was stirred to allow the grisein to adsorb onto the charcoal.

  • Elution: The charcoal was collected, and the grisein was eluted using neutral 95% ethanol. This was a distinguishing feature, as other antibiotics like streptomycin required acidified alcohol for elution.[5]

  • Concentration: The ethanolic eluate was concentrated to yield a crude preparation of grisein.[5]

Protocol 3: Antibacterial Activity Assay (Cup Diffusion Method)

This method was used to determine the antibacterial spectrum and relative potency of grisein preparations.

  • Agar (B569324) Plate Preparation: Nutrient agar plates were prepared and seeded with a suspension of the test bacterium (e.g., E. coli, S. aureus).

  • Cup Creation: Small, sterile cylinders (cups) of about 8 mm in diameter were placed on the surface of the agar.

  • Sample Application: A defined volume of the grisein solution (at various concentrations) was added to each cup.

  • Incubation: The plates were incubated at an appropriate temperature (e.g., 28°C or 37°C) for a set period (e.g., 20-48 hours).[5]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each cup, where bacterial growth was inhibited, was measured in millimeters. The size of the zone is proportional to the concentration and activity of the antibiotic.[5]

Quantitative Data

Table 1: Antibacterial Spectrum of Early Grisein Preparations

This table summarizes the sensitivity of various bacteria to grisein as reported in early studies.

Bacterial SpeciesGram StainSensitivity to Grisein
Escherichia coliGram-NegativeSensitive
Staphylococcus aureusGram-PositiveSensitive
Salmonella spp.Gram-NegativeHighly Sensitive
Shigella spp.Gram-NegativeHighly Sensitive
Micrococcus lysodeikticusGram-PositiveHighly Sensitive
Serratia marcescensGram-NegativeSensitive (crude), Non-sensitive (isolated)
Mycobacterium tuberculosisAcid-FastNot Sensitive

Source: Data compiled from Reynolds and Waksman, 1948.[5]

Table 2: Minimum Inhibitory Concentrations (MICs) of Albomycin δ₂

This table presents later, more precise quantitative data for the major congener of albomycin, illustrating its high potency.

Bacterial SpeciesMIC
Streptococcus pneumoniae10 ng/mL
Escherichia coli5 ng/mL

Source: Data from Stefanska et al., 2000, and subsequent reviews.[1][2][8]

Visualizations

Grisein_Isolation_Workflow cluster_0 Production cluster_1 Isolation S_griseus Spores of S. griseus Culture Incubation in Nutrient Broth (4-12 days) S_griseus->Culture Inoculation Filtrate Culture Filtrate (contains Grisein) Culture->Filtrate Harvesting & Filtration Adsorption Adsorption onto Activated Charcoal Filtrate->Adsorption Elution Elution with 95% Neutral Ethanol Adsorption->Elution Crude_Grisein Crude Grisein Preparation Elution->Crude_Grisein

Caption: Experimental workflow for the production and isolation of grisein.

Grisein_Albomycin_Relationship Grisein Discovery of Grisein (from S. griseus, 1947) Grisein_Props Initial Characterization: - Antibacterial Spectrum - Iron Inactivation Grisein->Grisein_Props Albomycin Discovery of Albomycin (from Actinomyces spp.) Albomycin_Props Initial Characterization: - Potent Antibiotic Activity Albomycin->Albomycin_Props Comparative Comparative Studies (Chemical & Biological Properties) (Stapley & Ormond, 1957) Grisein_Props->Comparative Albomycin_Props->Comparative Conclusion Conclusion: Grisein and Albomycin are the Same Substance Comparative->Conclusion

Caption: Logical flow establishing the identity of grisein and albomycin.

Trojan_Horse_Mechanism cluster_cell Bacterial Cell Transport Siderophore Transport System Peptidase Cytoplasmic Peptidase Transport->Peptidase Active Transport into Cytoplasm SerRS Seryl-tRNA Synthetase (SerRS) Warhead Released 'Warhead' (SB-217452) Peptidase->Warhead Cleavage Protein_Synth Protein Synthesis SerRS->Protein_Synth Blocks Albomycin_Fe Albomycin-Fe³⁺ Complex Albomycin_Fe->Transport Binding Warhead->SerRS Inhibition

Caption: The "Trojan Horse" mechanism of action for albomycin (grisein).

References

Methodological & Application

Application Notes: Fermentation and Production of Albomycin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Albomycin (B224201) is a potent "Trojan horse" antibiotic naturally produced by several species of Streptomyces, including Streptomyces griseus and Streptomyces globisporus.[1][2] It belongs to the sideromycin class of antibiotics, which consist of an iron-chelating siderophore molecule linked to an antibiotic warhead.[3] This unique structure allows Albomycin to be actively transported into bacterial cells via their iron uptake systems.[4] Once inside, the molecule is cleaved by peptidases, releasing a toxic thionucleoside moiety (SB-217452) that inhibits bacterial seryl-tRNA synthetase, a crucial enzyme in protein synthesis.[5][6] This mechanism provides potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, with Minimum Inhibitory Concentrations (MICs) as low as 5 ng/mL against Escherichia coli and 10 ng/mL against Streptococcus pneumoniae.[1][7]

Despite its high efficacy, the clinical use of Albomycin has been hindered by low production titers from wild-type strains.[8] However, through optimized fermentation strategies, production can be significantly enhanced. These application notes provide detailed protocols for the fermentation, isolation, purification, and quantification of Albomycin, intended for researchers, scientists, and drug development professionals.

Proposed Biosynthetic Pathway of Albomycin

The biosynthesis of Albomycin in Streptomyces griseus ATCC 700974 is governed by the abm gene cluster.[5][9] The pathway involves the separate synthesis of two key components: the ferrichrome siderophore and the thionucleoside "warhead," which are later joined. The process begins with the modification of L-ornithine to create the siderophore backbone, catalyzed by enzymes such as AbmA and AbmB.[9] Concurrently, a complex series of enzymatic reactions, involving enzymes like AbmH, AbmD, and AbmJ, assembles the unique thioheptose core of the antibiotic moiety.[4] These two components are then linked to a serine residue before final tailoring modifications, such as N3-methylation and N4-carbamoylation, yield the final active Albomycin δ2 molecule.[6]

Caption: Proposed biosynthetic pathway of Albomycin.

Experimental Protocols

Protocol 1: Fermentation of Streptomyces griseus for Albomycin Production

This protocol describes the cultivation of Streptomyces griseus for Albomycin production based on a defined medium. Yields can be significantly influenced by phosphate, iron, and L-ornithine concentrations.[8]

1. Materials and Media

  • Strain: Streptomyces griseus ATCC 700974

  • Seed Culture Medium (TSB): Tryptic Soy Broth

  • Production Medium (APB - Albomycin Production Broth) (per 1 L): [10]

    • Starch: 20 g

    • L-ornithine HCl: 5 g

    • KH₂PO₄: 1.8 g

    • Na₂HPO₄: 10.2 g

    • (NH₄)₂SO₄: 2 g

    • NaCl: 2 g

    • MgSO₄·7H₂O: 2 g

    • CaCl₂·2H₂O: 0.8 g

    • FeSO₄·7H₂O: 0.28 g

    • ZnSO₄·7H₂O: 0.02 g

    • Distilled Water: to 1 L

    • Adjust to final pH 7.0-7.2 before autoclaving.

2. Procedure

  • Inoculum Preparation (Seed Culture):

    • Inoculate a single colony or spore suspension of S. griseus into a 250 mL flask containing 50 mL of TSB medium.

    • Incubate at 28-30°C on a rotary shaker at 180-220 rpm for 24-30 hours, or until a dense mycelial culture is obtained.[6]

  • Production Culture:

    • Transfer the seed culture to the APB production medium at a 5% (v/v) inoculum ratio (e.g., 5 mL seed culture into 100 mL APB medium in a 500 mL flask).

    • Incubate the production flasks at 28-30°C on a rotary shaker at 180-220 rpm.

    • Ferment for 90-120 hours.[6] Production is typically initiated in the late growth phase.[6]

  • Monitoring (Optional):

    • Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor growth (mycelial dry weight) and Albomycin production.

    • Albomycin concentration can be determined using an agar (B569324) diffusion bioassay against a sensitive indicator strain like E. coli JM109 or by HPLC analysis.[10]

Protocol 2: Isolation and Purification of Albomycin

This protocol outlines a multi-step purification process to isolate Albomycin from the fermentation broth.

1. Materials

  • Amberlite XAD4 or XAD7HP resin (or equivalent)

  • Methanol (B129727) (MeOH)

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase C18 HPLC column

  • Size-exclusion chromatography column (e.g., Sephadex G-15)[11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column (optional, for analog separation)[6]

2. Procedure

  • Harvesting and Clarification:

    • After fermentation, centrifuge the culture broth at 8,000 x g for 20 minutes to separate the mycelia from the supernatant.

    • Collect the cell-free supernatant for extraction.

  • Resin Adsorption (Primary Capture):

    • Pass the supernatant through a column packed with XAD4 or XAD7HP resin at a slow flow rate.[6]

    • Wash the column with 2-3 column volumes of 3% methanol in water to remove salts and polar impurities.[6]

    • Elute the Albomycin-containing fraction with 50% methanol in water.[6] Collect the colored eluate.

  • Reverse-Phase HPLC Purification:

    • Concentrate the eluate from the previous step under reduced pressure.

    • Redissolve the dried sample in the mobile phase and filter through a 0.22 µm filter.

    • Inject the sample onto a semi-preparative C18 HPLC column.

    • Elute using a linear gradient of acetonitrile (with 0.1% TFA) in water (with 0.1% TFA). A typical gradient might be 0-35% ACN over 15 minutes.[6]

    • Monitor the elution profile at 278-290 nm and collect fractions corresponding to the Albomycin peaks.[2]

    • Confirm the activity of fractions using a bioassay.

  • Size-Exclusion Chromatography (Polishing Step):

    • Pool and concentrate the active HPLC fractions.

    • Apply the concentrated sample to a size-exclusion column (e.g., Sephadex G-15) equilibrated with water or a suitable buffer to desalt and further purify the compound.[11]

  • Purity Assessment and Quantification:

    • Assess the purity of the final product using analytical HPLC.

    • Quantification can be performed via HPLC with a standard curve or by bioassay, although HPLC is more selective.[8]

Data Presentation

Table 1: Summary of Fermentation Parameters and Reported Albomycin Yields

ParameterCondition / ValueProducing StrainReference
Basal Yield ~1 mg/LStreptomyces griseus T 6[1][8]
Optimized Yield Up to 25 mg/LStreptomyces griseus T 6[1][8]
Fermentation Type Shake Flask / Fed-batchS. griseus[8]
Culture Medium APB (Defined Medium)S. griseus ATCC 700974[10]
Key Nutrients Starch, L-ornithine, PhosphateS. griseus[8][10]
Temperature 28 - 30 °CGeneral Streptomyces[12]
Initial pH 7.0 - 7.2S. griseus[10]
Agitation 180 - 220 rpmGeneral Streptomyces[12]
Fermentation Time 90 - 120 hoursS. griseus[6]

Experimental Workflow Visualization

The overall process from strain cultivation to purified product can be visualized as a sequential workflow.

Albomycin_Production_Workflow Inoculum Inoculum Preparation (S. griseus in TSB) Fermentation Production Fermentation (APB Medium, 90-120h) Inoculum->Fermentation 5% v/v Harvest Harvest & Clarification (Centrifugation) Fermentation->Harvest XAD XAD Resin Adsorption (Capture Step) Harvest->XAD Supernatant HPLC Reverse-Phase HPLC (Purification) XAD->HPLC 50% MeOH Eluate SEC Size-Exclusion Chromatography (Polishing & Desalting) HPLC->SEC Active Fractions Analysis Purity Analysis & Quantification (Analytical HPLC, Bioassay) SEC->Analysis FinalProduct Purified Albomycin Analysis->FinalProduct

Caption: General workflow for Albomycin production and purification.

References

Application Notes and Protocols for the Extraction and Purification of Albomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albomycin (B224201), a potent sideromycin antibiotic, has garnered significant interest for its "Trojan horse" mechanism of action, enabling it to effectively target a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. Produced by various species of Streptomyces, albomycin consists of a siderophore moiety that facilitates active transport into bacterial cells via iron uptake systems, and a toxic warhead that inhibits seryl-tRNA synthetase, ultimately blocking protein synthesis.[1][2] The unique structure and potent bioactivity of albomycin necessitate robust and efficient protocols for its extraction and purification from fermentation broths.

This document provides detailed application notes and protocols for the extraction and purification of albomycin, catering to researchers, scientists, and drug development professionals. It outlines two primary strategies: a resin-based adsorption method and a multi-step chromatographic approach. Furthermore, it presents available quantitative data, detailed experimental procedures, and visual workflows to guide the user through the purification process.

Data Presentation: Quantitative Overview of Albomycin Purification

The following tables summarize the available quantitative data for the production and purification of albomycin. It is important to note that comprehensive, step-by-step yield and purity data for all congeners (δ1, δ2, and ε) is not extensively reported in publicly available literature. The data presented here is compiled from various sources to provide a comparative overview.

Table 1: Albomycin Production Yield from Streptomyces griseus

Fermentation MethodYield of AlbomycinReference
Standard Batch Fermentation~1 mg/L[3]
Optimized Fed-Batch FermentationUp to 25 mg/L[3]

Table 2: Purity and Yield at Different Stages of Albomycin Purification (Data derived from various congeners and analogs)

Purification StepAlbomycin Congener/AnalogPurityOverall YieldReference
Preparative HPLC (single step)Wild-type Albomycin (likely δ2)≥ 80%Data not available[1]
Four Chromatographic SeparationsDescarbamoyl-desmethyl-albomycin~ 80%Data not available[1]

Note: Detailed step-by-step yield and purity data for each specific congener (δ1, δ2, and ε) are not consistently available in the literature. Albomycin ε is known to be particularly unstable in aqueous solutions, which can affect its recovery and purity.[4]

Experimental Protocols

Two primary strategies for the extraction and purification of albomycin from cell-free fermentation broth are detailed below.

Protocol 1: Resin Adsorption and Solvent Extraction

This method is particularly effective for processing large volumes of culture broth and achieving an initial, partial purification.

Materials:

  • Cell-free fermentation broth

  • Adsorbent resin (e.g., Amberlite XAD4 or XAD7HP)

  • Methanol (B129727) (3% and 50% aqueous solutions)

  • Ethyl Acetate

  • Rotary evaporator

Procedure:

  • Preparation of Resin Column: Pack a chromatography column with XAD4 or XAD7HP resin and equilibrate it with deionized water.

  • Loading: Pass the cell-free fermentation broth through the resin column. The albomycin will be adsorbed onto the resin.

  • Washing: Wash the column with 2-3 column volumes of 3% methanol in water to remove unbound impurities.

  • Elution: Elute the bound albomycin from the resin using 50% methanol in water.

  • Solvent Extraction:

    • Reduce the volume of the methanolic eluate using a rotary evaporator to remove the majority of the methanol.

    • Perform a liquid-liquid extraction of the remaining aqueous solution with an equal volume of ethyl acetate. The albomycin will remain in the aqueous phase.

  • Lyophilization: Lyophilize the aqueous phase to obtain a powdered crude extract of albomycin.

Protocol 2: Multi-Step Chromatographic Purification

This protocol is designed to achieve high-purity albomycin and to separate its different congeners. It typically follows an initial extraction step like Protocol 1 or another crude extraction method.

1. Size-Exclusion Chromatography (Initial Cleanup)

  • Column: Bio-Rad Bio-Gel P-2

  • Mobile Phase: Deionized water

  • Procedure:

    • Dissolve the crude albomycin extract in a minimal volume of deionized water.

    • Apply the sample to the top of the Bio-Gel P-2 column.

    • Elute with deionized water and collect fractions.

    • Monitor the fractions for albomycin activity using a bioassay or by HPLC-UV at 270 nm, 306 nm, and 430 nm.[4]

    • Pool the active fractions.

2. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Step 1

  • Column: Phenomenex Sphereclone 10µm ODS(2) (250 x 4.6 mm) or similar C18 column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient:

    • 0-15 min: 0-35% B

    • 15-18 min: 35-85% B

  • Flow Rate: 1.5 mL/min

  • Procedure:

    • Dissolve the partially purified albomycin from the size-exclusion step in the initial mobile phase composition.

    • Inject the sample onto the HPLC column.

    • Collect fractions corresponding to the albomycin peaks.

    • Analyze the fractions for purity and pool the desired fractions. At this stage, the wild-type albomycin fraction can be expected to be at least 80% pure.[1]

3. Hydrophilic Interaction Liquid Chromatography (HILIC) - for Analog and Congener Separation

  • Column: PolyHYDROXYETHYL Aspartamide (100 x 4.6 mm, 100Å)

  • Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% 20 mM Ammonium Acetate.

  • Flow Rate: 0.7 mL/min

  • Procedure:

    • Dry the active fractions from the previous step and dissolve them in 65% acetonitrile.

    • Inject the sample onto the HILIC column.

    • Collect fractions. Wild-type albomycins typically elute at around 5 minutes, while other analogs may have different retention times.[1]

4. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Step 2 (Final Polishing)

  • Column: Phenomenex Synergi 4µm Fusion-RP 80Å (150 x 4.6 mm) or similar high-resolution C18 column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient:

    • 0-4 min: 0-12% B

    • 4-24 min: 12-27% B

    • 24-26 min: 27-95% B

  • Flow Rate: 1.5 mL/min

  • Procedure:

    • Pool and dry the desired fractions from the HILIC step.

    • Dissolve the sample in the initial mobile phase composition and inject it onto the column.

    • Collect the highly purified albomycin fractions.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the biosynthetic pathway of albomycin.

Extraction_Purification_Workflow_Resin Fermentation Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation CellFreeBroth Cell-Free Broth Centrifugation->CellFreeBroth XAD_Resin XAD Resin Adsorption CellFreeBroth->XAD_Resin Wash Wash (3% Methanol) XAD_Resin->Wash Elution Elution (50% Methanol) XAD_Resin->Elution Solvent_Extraction Solvent Extraction (Ethyl Acetate) Elution->Solvent_Extraction Aqueous_Phase Aqueous Phase Solvent_Extraction->Aqueous_Phase Lyophilization Lyophilization Aqueous_Phase->Lyophilization Crude_Albomycin Crude Albomycin Extract Lyophilization->Crude_Albomycin

Caption: Workflow for Albomycin extraction using resin adsorption.

Chromatographic_Purification_Workflow Crude_Extract Crude Albomycin Extract Size_Exclusion Size-Exclusion Chromatography (Bio-Gel P-2) Crude_Extract->Size_Exclusion RP_HPLC1 Preparative RP-HPLC 1 (C18) Size_Exclusion->RP_HPLC1 HILIC HILIC (for congener separation) RP_HPLC1->HILIC RP_HPLC2 Preparative RP-HPLC 2 (High-Resolution C18) HILIC->RP_HPLC2 Pure_Albomycin High-Purity Albomycin RP_HPLC2->Pure_Albomycin

Caption: Multi-step chromatographic purification of Albomycin.

Albomycin_Biosynthesis_Signaling_Pathway cluster_siderophore Siderophore Moiety Biosynthesis cluster_warhead Thionucleoside Warhead Biosynthesis Ornithine L-Ornithine AbmA AbmA Ornithine->AbmA AbmB AbmB AbmA->AbmB AbmQ AbmQ (NRPS) AbmB->AbmQ Ferrichrome Ferrichrome-type Siderophore AbmQ->Ferrichrome Ligation Ligation Ferrichrome->Ligation Precursors Precursors AbmHDF AbmH, AbmD, AbmF, etc. Precursors->AbmHDF SB217452 SB-217452 (Thionucleoside) AbmHDF->SB217452 SB217452->Ligation Albomycin Albomycin Ligation->Albomycin

Caption: Simplified overview of the Albomycin biosynthetic pathway.

References

Application Notes and Protocols: In Vitro Assays for Determining Albomycin's Minimum Inhibitory Concentration (MIC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albomycin (B224201) is a potent sideromycin antibiotic with a "Trojan horse" mechanism of action.[1][2][3] It consists of a ferrichrome-type siderophore linked to a thionucleoside antibiotic.[1][4] This structure allows Albomycin to be actively transported into bacterial cells via their iron uptake systems.[1][3] Once inside, the antibiotic warhead is cleaved and inhibits seryl-tRNA synthetase, a crucial enzyme for protein synthesis, leading to potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] The emergence of antibiotic-resistant bacteria necessitates standardized methods to evaluate the efficacy of novel antimicrobial agents like Albomycin.[4] The Minimum Inhibitory Concentration (MIC) is a critical in vitro parameter that measures the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[5][6][7] This document provides detailed protocols for determining the MIC of Albomycin using the broth microdilution and agar (B569324) dilution methods, which are considered the gold standard for antimicrobial susceptibility testing.[8][9][10]

Mechanism of Action: The "Trojan Horse" Strategy

Albomycin's unique mechanism of action is a key factor in its potent antibacterial activity. This process can be summarized in the following steps:

  • Recognition and Transport: The siderophore moiety of Albomycin is recognized by and binds to ferric hydroxamate uptake system components on the outer membrane of bacterial cells, such as FhuA in E. coli.[1][3] The TonB-dependent transport system then actively transports the entire Albomycin molecule across the outer membrane into the periplasmic space.[3]

  • Inner Membrane Translocation: An ATP-dependent process facilitates the movement of Albomycin across the inner membrane into the cytoplasm.[3]

  • Intracellular Cleavage: Once inside the cytoplasm, host cell peptidases hydrolyze the linker between the siderophore and the antibiotic moiety.[1][2]

  • Target Inhibition: The released thionucleoside warhead, SB-217452, specifically targets and inhibits seryl-tRNA synthetase (SerRS).[1][2]

  • Inhibition of Protein Synthesis: By inhibiting SerRS, Albomycin prevents the charging of tRNA with serine, thereby halting protein synthesis and leading to bacterial cell death.

Albomycin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall cluster_cytoplasm Cytoplasm Albomycin Albomycin Outer_Membrane Outer Membrane Albomycin->Outer_Membrane Binds to FhuA Receptor Periplasm Periplasm Outer_Membrane->Periplasm TonB-dependent Transport Inner_Membrane Inner Membrane Periplasm->Inner_Membrane ATP-dependent Transport Peptidases Peptidases Inner_Membrane->Peptidases Warhead Thionucleoside Warhead (SB-217452) Peptidases->Warhead Releases SerRS Seryl-tRNA Synthetase (SerRS) Warhead->SerRS Inhibits Inhibition Inhibition Protein_Synthesis Protein Synthesis SerRS->Protein_Synthesis Essential for Inhibition->Protein_Synthesis Blocks

Caption: Albomycin's "Trojan Horse" mechanism of action.

Data Presentation: Albomycin MIC Values

The following table summarizes previously reported MIC values of Albomycin against various bacterial strains. It is important to note that MIC values can vary based on the specific strain, testing methodology, and media conditions.[11][12]

Bacterial SpeciesStrainMIC (µg/mL)Reference
Streptococcus pneumoniaeATCC 496190.01[1][11]
Escherichia coli-0.005[1][11]
Staphylococcus aureusUSA300 (MRSA)0.125[11]
Bacillus subtilisATCC 66330.5[11]
Neisseria gonorrhoeaeATCC 492260.0039[11]

Note: The antibacterial activity of Albomycin δ2 against S. pneumoniae strains has been shown to significantly increase in iron-deficient media.[11]

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.[10][13] This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a 96-well microtiter plate.[6][10]

Materials:

  • Albomycin (with known purity)

  • Sterile 96-well round-bottom microtiter plates[14]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[15] (Note: For assessing the impact of iron, iron-depleted CAMHB can be prepared by treatment with an iron-chelating resin like Chelex 100)[12]

  • Bacterial strains for testing (e.g., ATCC quality control strains)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile petri dishes, test tubes, and pipette tips[14]

  • Multipipettor[14]

  • Incubator (35°C ± 2°C)[15]

Protocol Workflow:

Broth_Microdilution_Workflow A Prepare Albomycin Stock Solution B Prepare Serial Dilutions in 96-well Plate A->B E Inoculate Microtiter Plate B->E C Prepare Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum C->D D->E F Incubate Plate (16-20 hours, 35°C) E->F G Read and Interpret Results (Determine MIC) F->G

Caption: Workflow for the Broth Microdilution Assay.

Detailed Procedure:

  • Preparation of Albomycin Stock Solution:

    • Accurately weigh the Albomycin powder, noting its purity.[14]

    • Dissolve the Albomycin in a suitable sterile solvent (e.g., sterile deionized water or a buffer recommended by the supplier) to create a high-concentration stock solution (e.g., 1280 µg/mL).[14]

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[14]

    • Add 100 µL of the Albomycin stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Using a multipipettor, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration.[14] Discard 100 µL from the last dilution column.[14]

    • Column 11 should contain only CAMHB and the bacterial inoculum (positive control), and Column 12 should contain only CAMHB (negative/sterility control).[14]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select several well-isolated colonies.[13][15]

    • Transfer the colonies to a tube containing sterile saline or CAMHB.[15]

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] A spectrophotometer can be used for greater accuracy.

  • Inoculation of the Microtiter Plate:

    • Within 15 minutes of standardization, dilute the 0.5 McFarland suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[12][13]

    • Inoculate each well (except the negative control) with the diluted bacterial suspension.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15]

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth). A plate reader can also be used to measure optical density.[16]

    • The MIC is the lowest concentration of Albomycin at which there is no visible growth.[13][17]

    • The positive control well should show turbidity, and the negative control well should remain clear.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination, often used when testing a large number of isolates against a few antimicrobial agents.[8][9] This technique involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[5][6]

Materials:

  • Albomycin (with known purity)

  • Mueller-Hinton Agar (MHA)

  • Bacterial strains for testing

  • Sterile petri dishes (100 mm or 150 mm)

  • Sterile saline (0.85% NaCl) or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (multipoint inoculator)

  • Incubator (35°C ± 2°C)

Protocol Workflow:

Agar_Dilution_Workflow A Prepare Albomycin Stock Solutions B Prepare Agar Plates with Serial Dilutions of Albomycin A->B D Inoculate Agar Plates B->D C Prepare Bacterial Inoculum (0.5 McFarland) C->D E Incubate Plates (16-20 hours, 35°C) D->E F Read and Interpret Results (Determine MIC) E->F

Caption: Workflow for the Agar Dilution Assay.

Detailed Procedure:

  • Preparation of Albomycin-Containing Agar Plates:

    • Prepare a series of Albomycin solutions at 10 times the final desired concentrations.

    • Prepare molten MHA and cool it to 45-50°C in a water bath.

    • For each concentration, add 1 part of the Albomycin solution to 9 parts of molten MHA (e.g., 2 mL of Albomycin solution to 18 mL of MHA).[18] Mix gently but thoroughly and pour into sterile petri dishes.

    • Prepare a control plate containing no Albomycin.

    • Allow the agar to solidify completely at room temperature.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • This will result in an inoculum of approximately 10⁴ colony-forming units (CFU) per spot.[8]

  • Inoculation of Agar Plates:

    • Using an inoculum replicating device, spot the standardized bacterial suspensions onto the surface of the agar plates, including the control plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.[8]

  • Interpretation of Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of Albomycin that completely inhibits visible growth of the organism.[8] Any visible growth, including a faint haze or a single colony, is considered growth.[16]

Quality Control

For both methods, it is essential to include quality control (QC) strains with known MIC values for Albomycin (if available) or other standard antibiotics. This ensures the accuracy and reproducibility of the results. The obtained MIC values for the QC strains should fall within the expected range.

Interpretation of MIC Values

The MIC value itself is a quantitative measure of the in vitro activity of an antibiotic.[17] However, its clinical significance is determined by comparing it to established clinical breakpoints.[19][20]

  • Susceptible (S): The MIC is at or below the susceptible breakpoint, indicating a high likelihood of therapeutic success at standard doses.[19]

  • Intermediate (I): The MIC is between the susceptible and resistant breakpoints. Therapeutic success may be achievable with higher doses or in specific body compartments where the drug concentrates.[19]

  • Resistant (R): The MIC is at or above the resistant breakpoint, indicating a high likelihood of therapeutic failure.[19]

It is crucial to note that the absolute MIC value of one antibiotic cannot be directly compared to that of another to determine which is "more potent" without considering their respective breakpoints.[17][19]

Conclusion

The broth microdilution and agar dilution methods are robust and reliable assays for determining the MIC of Albomycin. Adherence to standardized protocols is critical for obtaining accurate and reproducible data, which is essential for the preclinical and clinical development of this promising antibiotic. Understanding Albomycin's unique "Trojan horse" mechanism and the potential influence of factors like iron availability in the test medium can further aid in the interpretation of susceptibility testing results.

References

Animal Models for Testing the In Vivo Efficacy of Albomycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albomycin is a potent sideromycin antibiotic with a unique "Trojan horse" mechanism of action, enabling it to overcome common bacterial resistance mechanisms.[1] It is comprised of an iron-chelating siderophore molecule linked to an antimicrobial warhead.[1] This structure allows Albomycin to be actively transported into bacterial cells via their own iron uptake systems, specifically the ferric hydroxamate uptake (Fhu) system.[2] Once inside the cytoplasm, the antibiotic moiety is cleaved and inhibits seryl-tRNA synthetase, an essential enzyme for protein synthesis, leading to bacterial cell death.[2][3] This targeted delivery mechanism results in high intracellular concentrations and potent activity against a range of Gram-positive and Gram-negative bacteria, including clinically significant pathogens like Streptococcus pneumoniae and Staphylococcus aureus.[4][5]

These application notes provide detailed protocols for utilizing animal models to evaluate the in vivo efficacy of Albomycin, with a focus on murine models of pneumonia and skin infection. The included quantitative data, experimental methodologies, and visualizations are intended to guide researchers in designing and executing robust preclinical studies.

Data Presentation

Table 1: In Vitro Susceptibility of Streptococcus pneumoniae to Albomycin δ2 and Comparator Antibiotics
AntibioticMIC Range (µg/mL)
Albomycin δ2 ≤0.008 - 0.5
Penicillin G0.016 - 8
Ciprofloxacin0.25 - >32
Vancomycin0.125 - 0.5
Data adapted from a study evaluating Albomycin δ2 against a panel of 27 clinical S. pneumoniae isolates, including penicillin-susceptible and penicillin-resistant strains.[2]
Table 2: In Vitro Susceptibility of Staphylococcus aureus to Albomycin δ2 and Comparator Antibiotics
AntibioticMIC Range (µg/mL)
Albomycin δ2 0.016 - 0.5
Ciprofloxacin0.125 - >32
Vancomycin0.25 - 2
Penicillin G0.0625 - >32
Data compiled from studies evaluating Albomycin δ2 against various clinical S. aureus isolates, including methicillin-resistant strains (MRSA).
Table 3: In Vivo Efficacy of Albomycin in Murine Infection Models
Animal ModelPathogenAlbomycin DoseRouteOutcome
PneumoniaStreptococcus pneumoniae1 mg/kg (single dose)SubcutaneousCleared infection in mice.[4]
Systemic InfectionYersinia enterocolitica10 mg/kg (single dose)SubcutaneousReduced CFU by 3-4 log10.[4]
Skin InfectionStaphylococcus aureusData not available-While highly sensitive in vitro, specific in vivo efficacy data for Albomycin against S. aureus is not readily available in the reviewed literature.[4]

Mandatory Visualizations

Signaling Pathway

Albomycin_Mechanism cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Albomycin Albomycin FhuA FhuA Receptor (Outer Membrane) Albomycin->FhuA 1. Binding Albomycin_peri Albomycin FhuA->Albomycin_peri 2. Transport FhuD FhuD Albomycin_peri->FhuD FhuBC FhuB/C (Inner Membrane Transporter) FhuD->FhuBC 3. Shuttling Albomycin_cyto Albomycin FhuBC->Albomycin_cyto 4. Transport Peptidases Peptidases Albomycin_cyto->Peptidases 5. Cleavage Siderophore Siderophore Moiety Peptidases->Siderophore Warhead Antibiotic Warhead (SB-217452) Peptidases->Warhead SerRS Seryl-tRNA Synthetase Warhead->SerRS 6. Inhibition Protein_Synth Protein Synthesis SerRS->Protein_Synth Essential for Cell_Death Bacterial Cell Death Protein_Synth->Cell_Death Inhibition leads to

Caption: Albomycin's "Trojan Horse" mechanism of action.

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_infection Infection & Treatment Phase cluster_monitoring Monitoring & Endpoint Analysis p1 Animal Acclimatization (e.g., 6-8 week old BALB/c mice) i1 Animal Preparation (Anesthesia, shaving of infection site) p1->i1 p2 Bacterial Culture Preparation (e.g., S. pneumoniae or S. aureus) Grow to mid-log phase p3 Inoculum Preparation Wash and dilute bacteria to desired CFU/mL in PBS p2->p3 i2 Induction of Infection (e.g., Intranasal inoculation for pneumonia or subcutaneous injection for skin infection) p3->i2 p4 Albomycin Formulation Dissolve in sterile vehicle (e.g., PBS) i3 Treatment Administration Administer Albomycin or vehicle control (e.g., subcutaneous injection) p4->i3 i1->i2 i2->i3 m1 Observation of Clinical Signs (e.g., weight loss, ruffled fur) i3->m1 m2 Euthanasia at Predetermined Time Points m1->m2 m3 Tissue Collection (e.g., Lungs, spleen, skin lesion) m2->m3 m4 Determination of Bacterial Load (Tissue homogenization, serial dilution, and CFU counting on agar (B569324) plates) m3->m4 m5 Data Analysis (Statistical comparison of CFU counts between treated and control groups) m4->m5

Caption: General experimental workflow for in vivo efficacy testing.

Experimental Protocols

Protocol 1: Murine Pneumonia Model for Streptococcus pneumoniae

This protocol outlines a method to establish a murine model of pneumococcal pneumonia to assess the efficacy of Albomycin.

Materials:

  • Albomycin δ2

  • 6-8 week old female BALB/c mice

  • Streptococcus pneumoniae clinical isolate

  • Todd-Hewitt broth with 0.5% yeast extract (THY)

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Sterile syringes and needles

  • Blood agar plates

Procedure:

  • Bacterial Inoculum Preparation: a. Culture the S. pneumoniae strain in THY broth overnight at 37°C in a 5% CO₂ atmosphere. b. Subculture the bacteria in fresh, pre-warmed THY broth and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6). c. Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL).

  • Animal Infection: a. Anesthetize the mice using an appropriate anesthetic regimen. b. Once deeply anesthetized, place the mouse in a supine position. c. Inoculate the mice intranasally with 50 µL of the bacterial suspension.

  • Albomycin Treatment: a. At a predetermined time post-infection (e.g., 2 hours), administer a single subcutaneous dose of Albomycin (e.g., 1 mg/kg) or the vehicle control.

  • Endpoint Analysis (Bacterial Load Determination): a. At 24 or 48 hours post-infection, euthanize the mice. b. Aseptically collect the lungs and blood (via cardiac puncture). c. Homogenize the lung tissue in a known volume of sterile PBS. d. Perform serial dilutions of the lung homogenate and blood. e. Plate the dilutions on blood agar plates and incubate for 24 hours at 37°C with 5% CO₂. f. Count the colonies to determine the number of CFU per gram of lung tissue or per mL of blood.

Protocol 2: Murine Subcutaneous Skin Infection Model for Staphylococcus aureus

This protocol describes a model for localized S. aureus skin infection to evaluate the efficacy of Albomycin.

Materials:

  • Albomycin δ2

  • 6-8 week old female BALB/c mice

  • Staphylococcus aureus strain (e.g., USA300)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic (e.g., isoflurane)

  • Electric clippers

  • Sterile syringes and needles

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Bacterial Inoculum Preparation: a. Culture the S. aureus strain in TSB overnight at 37°C with shaking. b. Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5). c. Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

  • Animal Preparation and Infection: a. Anesthetize the mice. b. Shave a small area on the dorsum of each mouse. c. Inject 100 µL of the bacterial suspension subcutaneously into the shaved area.

  • Albomycin Treatment: a. At a specified time post-infection (e.g., 24 hours), initiate treatment with Albomycin or a vehicle control via a systemic route (e.g., subcutaneous injection at a site distant from the infection). The optimal dosage for S. aureus infections needs to be determined empirically.

  • Endpoint Analysis (Bacterial Load and Lesion Size): a. Monitor the mice daily and measure the size of the skin lesion (length and width) using calipers. b. At the end of the study period (e.g., 3-7 days post-infection), euthanize the mice. c. Aseptically excise the entire skin lesion and underlying tissue. d. Weigh the tissue and homogenize it in a known volume of sterile PBS. e. Perform serial dilutions of the homogenate and plate on TSA plates. f. Incubate the plates for 24 hours at 37°C and count the colonies to determine the CFU per gram of tissue.

Conclusion

The provided protocols and data serve as a comprehensive resource for researchers investigating the in vivo efficacy of Albomycin. The murine pneumonia and skin infection models are robust systems for evaluating the antibacterial activity of this promising antibiotic. While significant in vivo efficacy has been demonstrated against S. pneumoniae, further studies are warranted to establish the optimal dosing and treatment regimens for S. aureus infections. The unique "Trojan horse" mechanism of Albomycin makes it a compelling candidate for further development in the fight against antibiotic-resistant pathogens.

References

Potential clinical applications of Albomycin against resistant pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Albomycin (B224201)

Topic: Potential Clinical Applications of Albomycin against Resistant Pathogens Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the discovery and development of novel antibiotics with unconventional mechanisms of action.[1][2][3] Albomycin, a naturally occurring sideromycin produced by Streptomyces species, represents a promising candidate in this arena.[4][5] Sideromycins are a unique class of antibiotics that consist of an iron-chelating siderophore moiety linked to an antibiotic "warhead".[6][7] This structure allows them to exploit bacterial iron acquisition systems for active transport into the cell, a strategy often referred to as a "Trojan Horse" attack.[1][8][9][10]

Albomycin has demonstrated potent bactericidal activity against a range of clinically significant Gram-positive and Gram-negative pathogens, including strains resistant to conventional antibiotics.[5][11] Its unique mode of entry and intracellular target make it an attractive scaffold for the development of new therapies to combat resistant infections.[12][13] These notes provide an overview of Albomycin's mechanism, spectrum of activity, and preclinical efficacy, along with detailed protocols for its evaluation.

Mechanism of Action

Albomycin's efficacy is rooted in its two-step mechanism: active transport followed by inhibition of a critical enzyme.

  • Uptake via Siderophore Transport Systems: Bacteria require iron for survival and have evolved high-affinity uptake systems for iron-chelating molecules called siderophores.[14][15] The siderophore portion of Albomycin, which is structurally similar to ferrichrome, binds to specific ferric hydroxamate uptake receptors on the bacterial outer membrane (e.g., FhuA in E. coli).[7][14] The complex is then actively transported across the outer and inner membranes into the cytoplasm.[8][14] This active transport mechanism results in a significantly lower minimum inhibitory concentration (MIC) compared to antibiotics that rely on passive diffusion.[7]

  • Inhibition of Seryl-tRNA Synthetase (SerRS): Once inside the cytoplasm, host cell peptidases (e.g., Peptidase N in E. coli) cleave the amide bond linking the siderophore carrier to the antibiotic warhead.[16] This releases the active moiety, a thionucleoside compound (SB-217452), which is a potent and specific inhibitor of seryl-tRNA synthetase (SerRS).[8][16] SerRS is an essential enzyme responsible for charging tRNA with serine, a critical step in protein synthesis.[8] By inhibiting this enzyme, Albomycin halts protein production, leading to bacterial death.[16]

Albomycin_Mechanism_of_Action cluster_outside Extracellular Space cluster_cell Bacterial Cell cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Albomycin Albomycin-Fe³⁺ FhuA FhuA Receptor Albomycin->FhuA 1. Binding Albomycin_Peri Albomycin-Fe³⁺ FhuA->Albomycin_Peri 2. Transport FhuBCD FhuBCD Transporter Albomycin_Peri->FhuBCD Albomycin_Cyto Albomycin-Fe³⁺ FhuBCD->Albomycin_Cyto 3. Transport Peptidase Peptidase N Albomycin_Cyto->Peptidase 4. Cleavage Warhead SB-217452 (Warhead) Peptidase->Warhead SerRS Seryl-tRNA Synthetase (SerRS) Warhead->SerRS 5. Inhibition Protein_Synth Protein Synthesis SerRS->Protein_Synth Catalyzes SerRS->Protein_Synth Inhibition

Caption: Albomycin's "Trojan Horse" mechanism of action.

Data Presentation: In Vitro and In Vivo Activity

Albomycin, particularly the δ2 congener, exhibits potent activity against a variety of bacterial pathogens, often surpassing that of established antibiotics.[5][8][13]

Table 1: Minimum Inhibitory Concentrations (MICs) of Albomycin δ2

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[17][18] Albomycin δ2 has remarkably low MIC values against susceptible strains.[16]

Bacterial SpeciesStrain TypeMIC (µg/mL)Reference
Streptococcus pneumoniaeWild-type (ATCC 49619)0.01[5][8]
Streptococcus pneumoniaeClinical Isolates (Multiple)0.004 - 0.062[6]
Staphylococcus aureusMRSA (USA300 NRS384)0.125[5]
Staphylococcus aureusWild-type0.1[6]
Escherichia coliWild-type0.005[5][8]
Escherichia colifhuA mutant>10[9]
Bacillus subtilisWild-type (ATCC 6633)0.5[5]

Note: MIC values can vary based on testing conditions, particularly iron concentration in the media.[5]

Table 2: In Vivo Efficacy of Albomycin in Murine Infection Models

Preclinical studies in mice have demonstrated Albomycin's ability to clear infections caused by both Gram-positive and Gram-negative pathogens.[6][19]

PathogenInfection ModelAlbomycin Dose (per kg body weight)OutcomeReference
Streptococcus pneumoniaePeritonitis/Sepsis1 mg (single dose)Cleared infection from blood[6][19]
Yersinia enterocoliticaSystemic Infection10 mg (single dose)3-4 log reduction in splenic CFUs[6][19]
Acinetobacter baumanniiSepsis12.5 - 100 mg (HT-07 conjugate)100% survival at 48-168 hours

Potential Clinical Applications & Target Pathogens

Based on its spectrum of activity, Albomycin and its derivatives could be developed for treating infections caused by:

  • Community- and Hospital-Acquired Pneumonia: Its high potency against Streptococcus pneumoniae makes it a strong candidate.[6]

  • Resistant Staphylococcus aureus Infections: Efficacy against MRSA suggests potential use for skin and soft tissue infections, bacteremia, and endocarditis.[5]

  • Complicated Urinary Tract and Intra-abdominal Infections: Its activity against Enterobacteriaceae is promising for these indications.[6][7]

Resistance Mechanisms

The primary mechanism of resistance to Albomycin is the disruption of its transport pathway.[6][19] Mutations in the genes encoding the ferric hydroxamate uptake system (e.g., fhuA, fhuB, fhuC, fhuD) prevent the antibiotic from entering the bacterial cell.[8][9] While resistance can emerge, studies have shown that Albomycin-resistant mutants may exhibit reduced fitness, potentially limiting their clinical impact.[6][19]

Experimental Protocols

Accurate assessment of Albomycin's activity requires specialized protocols that account for its iron-dependent uptake mechanism.

Protocol 1: MIC Determination for Sideromycins

This protocol is adapted from standard broth microdilution methods with modifications for iron-limiting conditions, which mimic the host environment and are crucial for sideromycin activity.[5][9]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Iron chelator (e.g., 2,2'-Bipyridyl).

  • Albomycin δ2 stock solution.

  • Bacterial inoculum standardized to 0.5 McFarland.

  • 96-well microtiter plates.

Procedure:

  • Media Preparation (Iron-Depleted): Prepare CAMHB according to the manufacturer's instructions. To create iron-limiting conditions, supplement the broth with an iron chelator like 2,2'-Bipyridyl at a concentration that inhibits growth but can be overcome by siderophores (concentration to be optimized per bacterial species).

  • Inoculum Preparation: From a fresh culture (18-24 hours), prepare a bacterial suspension in saline equivalent to a 0.5 McFarland standard. Dilute this suspension in the prepared iron-depleted CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Antibiotic Dilution: Perform two-fold serial dilutions of the Albomycin stock solution in iron-depleted CAMHB directly in a 96-well microtiter plate to achieve the desired final concentration range (e.g., from 64 µg/mL down to 0.001 µg/mL).

  • Inoculation: Add the diluted bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[9]

  • MIC Reading: The MIC is the lowest concentration of Albomycin that completely inhibits visible bacterial growth.[9]

MIC_Workflow A Prepare Iron-Depleted Mueller-Hinton Broth D Perform 2-Fold Serial Dilutions of Albomycin in 96-Well Plate A->D B Prepare Bacterial Inoculum (0.5 McFarland Standard) C Dilute Inoculum to ~5 x 10⁵ CFU/mL B->C E Inoculate Plate with Bacterial Suspension C->E D->E G Incubate at 37°C for 16-20 hours E->G F Include Growth & Sterility Controls F->G H Read Plate & Determine MIC (Lowest concentration with no growth) G->H

Caption: Workflow for sideromycin MIC determination.

Protocol 2: General In Vivo Efficacy Murine Model

This protocol outlines a general workflow for assessing Albomycin's efficacy in a systemic infection model, based on published studies.[6][7][19]

Animals:

  • BALB/c mice (or other appropriate strain), 6-8 weeks old.

Procedure:

  • Infection: Infect mice intraperitoneally (IP) or intravenously (IV) with a lethal or sub-lethal dose of the pathogen (e.g., 10²-10⁵ CFU of S. pneumoniae or Y. enterocolitica). The exact inoculum size must be predetermined in pilot studies.

  • Treatment: At a specified time post-infection (e.g., 2, 12, or 24 hours), administer Albomycin via IP or subcutaneous injection.[7] A vehicle control group (e.g., saline) and potentially a comparator antibiotic group should be included.

  • Monitoring: Monitor mice for signs of illness and mortality over a defined period (e.g., 7-14 days).

  • Bacterial Load Determination: At selected time points (e.g., 24, 48 hours post-treatment), euthanize a subset of mice from each group. Aseptically harvest organs (e.g., spleen, liver, lungs) and/or collect blood.

  • CFU Enumeration: Homogenize the harvested organs in sterile saline or PBS. Perform serial dilutions of the homogenates and blood, plate onto appropriate agar (B569324) media, and incubate for 24-48 hours to determine the number of colony-forming units (CFU) per gram of tissue or mL of blood.

  • Data Analysis: Compare the CFU counts and survival rates between the Albomycin-treated, vehicle control, and comparator groups to determine efficacy.

In_Vivo_Workflow cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis A Select Pathogen Strain & Determine Infectious Dose C Infect Mice with Pathogen (e.g., Intraperitoneally) A->C B Acclimate Mice (e.g., BALB/c) B->C D Administer Treatment at T=x hours (Albomycin vs. Vehicle) C->D E Monitor Survival & Clinical Signs D->E F Determine Bacterial Load at Specific Time Points D->F I Analyze Data: Compare Survival & Log CFU Reduction E->I G Euthanize & Harvest Organs (Spleen, Blood) F->G H Homogenize, Serially Dilute, and Plate for CFU Count G->H H->I

Caption: General workflow for an in vivo efficacy study.

Conclusion and Future Directions

Albomycin's unique "Trojan Horse" mechanism, potent in vitro activity against key resistant pathogens, and demonstrated in vivo efficacy make it a highly promising antibiotic candidate.[5][8] Its development was previously hampered by production challenges and the rapid emergence of resistance in some settings.[6] However, recent advances in chemical synthesis now allow for the production of Albomycin and its analogues, enabling systematic structure-activity relationship (SAR) studies.[1][5][12] Future research should focus on optimizing the Albomycin scaffold to broaden its spectrum, enhance its activity against resistant strains, and improve its pharmacokinetic properties, paving the way for potential clinical development against the most challenging bacterial infections.

References

Application Notes and Protocols for the Total Synthesis of Albomycin and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the total synthesis of the potent sideromycin antibiotic, Albomycin, and its analogues. The methodologies described are primarily based on the successful total synthesis of Albomycin δ1, δ2, and ε by Lin et al., with additional protocols for analogue synthesis from the work of Van Aerschot and coworkers.[1][2][3][4][5][6][7]

The synthetic strategy is convergent, involving the preparation of two key fragments: a tetrapeptide siderophore and a thionucleoside core. These fragments are then coupled, followed by a carefully orchestrated deprotection sequence to yield the final natural product.[1][4] This approach allows for the synthesis of various analogues by modifying either the siderophore or the thionucleoside moiety.

Retrosynthetic Analysis

The total synthesis of Albomycins disconnects the molecule into two primary building blocks: the tetrapeptide siderophore and the thionucleoside core. This convergent approach allows for the parallel synthesis of these complex fragments, which are then joined in the final stages of the synthesis.

Retrosynthesis Albomycin Albomycin (δ1, δ2, ε) Tetrapeptide Tetrapeptide Siderophore Albomycin->Tetrapeptide Amide Bond Formation Thionucleoside Thionucleoside Core Albomycin->Thionucleoside Tripeptide Tripeptide Tetrapeptide->Tripeptide Serine L-Serine Derivative Tetrapeptide->Serine ThioSugar Thiosugar Aldehyde Thionucleoside->ThioSugar Aldol (B89426) Condensation Glycine_Enolate N-(diphenylmethylene) glycine methyl ester enolate Thionucleoside->Glycine_Enolate Ornithine N²-Boc-L-ornithine tert-butyl ester Tripeptide->Ornithine Iterative Peptide Coupling Uracil (B121893) Uracil Derivative ThioSugar->Uracil Pummerer Reaction ThioLyxose L-(+)-lyxose Derivative ThioSugar->ThioLyxose

Caption: Retrosynthetic analysis of Albomycin.

Synthesis of the Tetrapeptide Siderophore (Fragment A)

The synthesis of the tetrapeptide fragment involves the iterative coupling of a protected N⁵-acetyl-N⁵-hydroxy-L-ornithine derivative, followed by coupling with a protected L-serine.

Quantitative Data for Tetrapeptide Siderophore Synthesis
StepReactionKey ReagentsProductYield (%)Reference
1Hydroxamate FormationN²-Boc-L-ornithine tert-butyl ester, Benzoyl peroxide, AcClFully protected hydroxamate80[1][4]
2Deprotection & Fmoc ProtectionTFA; Fmoc-OSu, Et₃NFmoc-protected amino acid91 (2 steps)[8]
3Peptide Couplings (iterative)HATU, DIPEA, DMFDi-, Tri-, and Tetrapeptide87-95 per step[4]
4Final DeprotectionTFA, H₂O, CH₂Cl₂Tetrapeptide Fragment AHigh[4]
Experimental Protocols for Tetrapeptide Siderophore Synthesis

Protocol 2.2.1: Synthesis of Fully Protected N⁵-acetyl-N⁵-hydroxy-L-ornithine

  • Oxidation: To a solution of N²-Boc-L-ornithine tert-butyl ester (1.0 equiv) in CH₂Cl₂ and pH 10.5 buffer, add benzoyl peroxide (2.0 equiv). Stir vigorously for 3 hours.

  • Acylation: Separate the organic layer, and to it, add acetyl chloride (1.2 equiv). Stir for the appropriate time until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Perform an aqueous work-up. Purify the crude product by column chromatography on silica (B1680970) gel to afford the fully protected hydroxamate.

Protocol 2.2.2: Iterative Peptide Coupling

  • Deprotection: Remove the Boc and tert-butyl protecting groups from the fully protected hydroxamate using a solution of trifluoroacetic acid (TFA) in CH₂Cl₂.

  • Fmoc Protection: Protect the resulting free amine with fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-OSu and triethylamine (B128534) (Et₃N) in DMF at -15 °C overnight.

  • Peptide Coupling: Couple the Fmoc-protected amino acid with another equivalent of the deprotected ornithine derivative using HATU (1.5 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv) in DMF. Repeat this cycle to obtain the tripeptide.

  • Serine Coupling: Couple the tripeptide with L-serine tert-butyl ester hydrochloride using HATU and DIPEA to furnish the protected tetrapeptide.

  • Final Deprotection: Treat the protected tetrapeptide with TFA in CH₂Cl₂ at 0 °C for 18 hours to yield the final tetrapeptide siderophore fragment.

Tetrapeptide_Workflow start N²-Boc-L-ornithine tert-butyl ester hydroxamate Hydroxamate Formation start->hydroxamate deprotect_fmoc Deprotection & Fmoc Protection hydroxamate->deprotect_fmoc peptide_coupling1 Peptide Coupling (x2) deprotect_fmoc->peptide_coupling1 serine_coupling Serine Coupling peptide_coupling1->serine_coupling final_deprotect Final Deprotection serine_coupling->final_deprotect end Tetrapeptide Siderophore final_deprotect->end

Caption: Workflow for Tetrapeptide Siderophore Synthesis.

Synthesis of the Thionucleoside Core (Fragment B)

The synthesis of the thionucleoside core is a multi-step process featuring a key Pummerer reaction to introduce the nucleobase and an aldol condensation to construct the amino acid side chain.[4]

Quantitative Data for Thionucleoside Core Synthesis
StepReactionKey ReagentsProductYield (%)Diastereomeric RatioReference
1Pummerer ReactionThiosugar sulfoxide (B87167), silylated uracil, DIPEAUracil-thionucleoside861:1[8]
2Cytosine Formation & N3-MethylationTPSCl, DMAP, Et₃N, NH₄OH; Methylating agentN3-methylcytosine thionucleoside90 (2 steps, one pot) for cytosine formation; 96 for methylationN/A
3Aldol CondensationThionucleoside aldehyde, N-(diphenylmethylene)glycine methyl ester, LDAAldol adduct83 (2 steps)1:1[8]
4Final Deprotection2 M aqueous HClThionucleoside Fragment BHighN/A
Experimental Protocols for Thionucleoside Core Synthesis

Protocol 3.2.1: Pummerer Reaction for Nucleobase Introduction

  • Prepare the thiosugar sulfoxide from an L-(+)-lyxose derivative.

  • React the thiosugar sulfoxide with a silylated uracil derivative in the presence of DIPEA to stereoselectively form the C-N glycosidic bond, yielding a mixture of diastereomers.

  • Purify the product by column chromatography.

Protocol 3.2.2: Aldol Condensation for Side Chain Formation

  • Oxidize the primary alcohol of the thionucleoside to the corresponding aldehyde.

  • In a separate flask, prepare the lithium salt of N-(diphenylmethylene)glycine methyl ester using LDA at -78°C.

  • Add the thionucleoside aldehyde to the enolate solution at -78°C and stir until the reaction is complete.

  • Quench the reaction and perform an acidic work-up with aqueous HCl to afford the desired amino acid side chain.

  • Purify the aldol adduct by column chromatography.

Thionucleoside_Workflow start L-(+)-lyxose Derivative thiosugar Thiosugar Sulfoxide Formation start->thiosugar pummerer Pummerer Reaction with Silylated Uracil thiosugar->pummerer nucleobase_mod Nucleobase Modification (Cytosine Formation & Methylation) pummerer->nucleobase_mod oxidation Oxidation to Aldehyde nucleobase_mod->oxidation aldol Aldol Condensation oxidation->aldol deprotection Final Deprotection aldol->deprotection end Thionucleoside Core deprotection->end

Caption: Workflow for Thionucleoside Core Synthesis.

Final Assembly and Deprotection

The final steps involve the coupling of the tetrapeptide siderophore and the thionucleoside core, followed by a global deprotection to yield the natural albomycins.

Quantitative Data for Final Assembly
StepReactionKey Reagents/ConditionsProductYield (%)Reference
1Amide CouplingHATU (1.5 equiv), DIPEA (2.0 equiv), DMF, -15 °C, 2 hProtected Albomycin δ1/δ2/ε90-93[7]
2N-PMB DeprotectionCAN (10.0 equiv), CH₃CN/H₂O, 30 minDeprotected intermediateNot isolated[7]
3Acetal DeprotectionTFA, H₂O, 1 hDeprotected intermediateNot isolated[7]
4Global DeprotectionK₂CO₃, MeOH, H₂OAlbomycin δ1/δ2/ε72-80 (over 2-3 steps)[7]
Experimental Protocol for Final Assembly and Deprotection
  • Amide Coupling: Dissolve the thionucleoside core (Fragment B) and the tetrapeptide siderophore (Fragment A) in DMF. Cool the solution to -15°C and add HATU (1.5 equiv) and DIPEA (2.0 equiv). Stir for 2 hours to furnish the fully protected Albomycin.

  • Sequential Deprotection:

    • Remove the p-methoxybenzyl (PMB) group oxidatively using ceric ammonium (B1175870) nitrate (B79036) (CAN).

    • Cleave the bisacetal moiety under acidic conditions with TFA and water.

    • Remove the remaining protecting groups (benzoyl, methyl ester, and Fmoc) in a one-pot reaction using aqueous potassium carbonate in methanol.

  • Purification: Purify the final product by size-exclusion chromatography (Sephadex™ G-15) to yield the pure Albomycin.[4]

Final_Assembly fragment_a Tetrapeptide Siderophore coupling Amide Coupling (HATU, DIPEA) fragment_a->coupling fragment_b Thionucleoside Core fragment_b->coupling protected_alb Protected Albomycin coupling->protected_alb deprotection Sequential Deprotection (CAN, TFA, K₂CO₃) protected_alb->deprotection end Albomycin (δ1, δ2, ε) deprotection->end

Caption: Final Assembly and Deprotection Workflow.

Synthesis of Albomycin Analogues

The convergent synthetic route allows for the preparation of various analogues by modifying the thionucleoside core. For example, isoleucyl and aspartyl analogues of the Albomycin core have been synthesized by coupling the corresponding protected amino acids instead of serine to the thionucleoside.[1][2][6]

Protocol for Synthesis of Isoleucyl and Aspartyl Analogues

The synthesis of these analogues follows the same general pathway as the natural Albomycin core, with the key difference being the amino acid used in the final coupling step with the thionucleoside aldehyde.

  • Follow the protocol for the synthesis of the thionucleoside aldehyde as described in section 3.2.

  • In the aldol condensation step (Protocol 3.2.2), substitute the N-(diphenylmethylene)glycine methyl ester with the corresponding protected isoleucine or aspartic acid enolate.

  • Proceed with the final deprotection steps as described for the natural product to obtain the desired analogues.

Further structural modifications can be explored, such as the synthesis of aryl-tetrazole containing analogues, by coupling different heterocyclic moieties to the tri-δ-N-hydroxy-L-ornithine peptide siderophore.[2]

This detailed protocol provides a roadmap for the laboratory preparation of Albomycins and their analogues, opening avenues for further structure-activity relationship (SAR) studies and the development of new antibacterial agents.[2]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Albomycin

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the analysis of the sideromycin antibiotic Albomycin (B224201) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Albomycin is a potent antibiotic with a "Trojan horse" mechanism of action, making its accurate quantification critical in research and development. The described methods are suitable for the separation and quantification of Albomycin in fermentation broths and purified samples.

Introduction

Albomycin is a peptidyl nucleoside antibiotic belonging to the sideromycin group.[1][2][3] It consists of a ferrichrome-type siderophore, which chelates iron and facilitates its transport into bacterial cells, conjugated to a thionucleoside antibiotic moiety.[2][3] This "Trojan horse" strategy allows Albomycin to bypass certain resistance mechanisms and effectively inhibit bacterial seryl-tRNA synthetase, leading to potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2][4][5]

Accurate and reliable analytical methods are essential for studying Albomycin's fermentation, purification, and for quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of Albomycin and its analogues.[1] This document outlines two RP-HPLC methods for the analysis of Albomycin.

Experimental Protocols

Method 1: Acetonitrile (B52724) Gradient

This method is suitable for the analysis of Albomycin and its biosynthetic intermediates.[6]

2.1.1. Materials and Reagents

  • Albomycin reference standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (B129727), HPLC grade (for sample preparation)

  • Syringe filters, 0.22 µm

2.1.2. HPLC System and Conditions

ParameterCondition
HPLC System A standard HPLC system with a UV detector or Mass Spectrometer (MS)
Column Phenomenex Sphereclone 10μ ODS (2) 250 x 4.6mm
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile (ACN) with 0.1% TFA
Flow Rate 1.5 ml/min
Gradient 0–15 min, 0–35% B; 15–18 min, 15–85% B
Detection UV, wavelength not specified in the source. A DAD can be used to scan from 200-400 nm.
Injection Volume 20 µL (typical, can be optimized)
Column Temperature Ambient (or controlled at 25 °C for better reproducibility)

2.1.3. Sample Preparation

  • Standard Solution: Prepare a stock solution of Albomycin reference standard in methanol. Dilute with Mobile Phase A to the desired concentrations for the calibration curve.

  • Fermentation Broth:

    • Centrifuge the fermentation broth to separate the mycelia.

    • Extract the supernatant with an equal volume of ethyl acetate (B1210297).

    • Evaporate the ethyl acetate extract to dryness.

    • Reconstitute the residue in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Method 2: Methanol Gradient

This method is suitable for the purification and analysis of Albomycin from culture supernatants.[6]

2.2.1. Materials and Reagents

  • Albomycin reference standard

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Syringe filters, 0.22 µm

2.2.2. HPLC System and Conditions

ParameterCondition
HPLC System A standard preparative or analytical HPLC system with a UV detector
Column C18 Reversed-Phase Column (specific column not detailed in the source)
Mobile Phase A 0.1% TFA in water
Mobile Phase B Methanol
Flow Rate 8 ml/min (for preparative scale, can be adapted for analytical)
Gradient 0–10 min, 0–40% B; 10–15 min, 40–95% B
Detection UV, wavelength not specified.
Injection Volume Dependent on preparative or analytical scale
Column Temperature Ambient

2.2.3. Sample Preparation

  • Standard Solution: Prepare a stock solution of Albomycin reference standard in Mobile Phase A. Dilute as needed.

  • Culture Supernatant:

    • Centrifuge the culture to pellet cells.

    • Filter the supernatant through a 0.22 µm filter before injection.

Data Presentation

The following table summarizes the available quantitative data for Albomycin analysis. It is important to note that a full validation according to regulatory guidelines would require further experiments to determine parameters like linearity, range, precision, and accuracy.

ParameterValueReference
Detection Limit (HPLC) 1 µg/ml (reported as 1 g/ml, likely a typo)[1]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis fermentation_broth Fermentation Broth centrifugation Centrifugation fermentation_broth->centrifugation extraction Solvent Extraction (Ethyl Acetate) centrifugation->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration 0.22 µm Filtration reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV/MS Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for HPLC analysis of Albomycin from fermentation broth.

mechanism_of_action cluster_extracellular Extracellular cluster_bacterial_cell Bacterial Cell albomycin Albomycin (Siderophore-Antibiotic Conjugate) transport Siderophore Receptor-Mediated Uptake albomycin->transport peptidase Intracellular Peptidase Cleavage transport->peptidase warhead Release of Thionucleoside Warhead (SB-217452) peptidase->warhead serrs Seryl-tRNA Synthetase (SerRS) warhead->serrs inhibition Inhibition of SerRS serrs->inhibition protein_synthesis Inhibition of Protein Synthesis inhibition->protein_synthesis cell_death Bacterial Cell Death protein_synthesis->cell_death

Caption: "Trojan Horse" mechanism of action of Albomycin.

Conclusion

The HPLC methods described in this application note provide a solid foundation for the analysis of Albomycin. Method 1, with an acetonitrile gradient, is well-suited for detailed analysis of fermentation products, while Method 2, with a methanol gradient, can be adapted for both analytical and preparative purposes. For quantitative applications, further method validation is recommended to ensure the accuracy and reliability of the results. The provided diagrams illustrate the experimental workflow and the unique mechanism of action of Albomycin, offering a comprehensive overview for researchers in the field.

References

Application Note: Characterization of Albomycin using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albomycin is a naturally occurring sideromycin antibiotic produced by certain species of Streptomyces. It consists of a hydroxamate-type iron-chelating siderophore linked to a thioribosyl pyrimidine (B1678525) moiety.[1] This unique structure allows Albomycin to employ a "Trojan horse" mechanism, actively transporting into bacterial cells via their iron uptake systems.[2] Once inside, the molecule is cleaved, releasing the antibiotically active thioribosyl pyrimidine moiety, which inhibits seryl-tRNA synthetase, a crucial enzyme in protein synthesis.[3] This mode of action makes Albomycin a promising candidate for combating bacterial infections, including those caused by multidrug-resistant strains.

Accurate characterization of Albomycin and its analogues is critical for drug development, quality control, and mechanism-of-action studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has proven to be an indispensable tool for the structural elucidation, quantification, and detailed analysis of this potent antibiotic. This application note provides detailed protocols for the characterization of Albomycin using LC-MS, high-resolution mass spectrometry (HRMS), and tandem mass spectrometry (MS/MS).

"Trojan Horse" Mechanism of Albomycin

The antibacterial activity of Albomycin relies on its ability to hijack bacterial iron transport systems. The siderophore part of the molecule chelates ferric iron (Fe³⁺) in the extracellular environment. This Albomycin-iron complex is then recognized and actively transported across the bacterial outer membrane by specific receptors, such as FhuA in E. coli.[4] Following transport into the periplasm, it is further transported across the inner membrane into the cytoplasm. Intracellularly, peptidases cleave the linker between the siderophore and the antibiotic warhead. The released thionucleoside antibiotic then inhibits seryl-tRNA synthetase, leading to the cessation of protein synthesis and ultimately bacterial cell death.

Albomycin_Mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Albomycin Albomycin Albomycin_Fe Albomycin-Fe³⁺ Complex Albomycin->Albomycin_Fe Chelation Fe3 Fe³⁺ Fe3->Albomycin_Fe FhuA FhuA Receptor Albomycin_Fe->FhuA Binding Albomycin_Fe_Peri Albomycin-Fe³⁺ FhuA->Albomycin_Fe_Peri Transport Inner_Transport Inner Membrane Transporter Albomycin_Fe_Peri->Inner_Transport Binding Albomycin_Fe_Cyto Albomycin-Fe³⁺ Inner_Transport->Albomycin_Fe_Cyto Transport Warhead Antibiotic Warhead (Thionucleoside) Albomycin_Fe_Cyto->Warhead Cleavage Siderophore Siderophore-Fe³⁺ Albomycin_Fe_Cyto->Siderophore Peptidases Peptidases Peptidases->Albomycin_Fe_Cyto SerRS Seryl-tRNA Synthetase Warhead->SerRS Inhibition Inhibition Inhibition of Protein Synthesis SerRS->Inhibition

Figure 1: "Trojan Horse" mechanism of Albomycin.

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial for accurate and reproducible LC-MS analysis. The following protocols are recommended for different sample matrices.

Protocol 1: Extraction from Fermentation Broth

  • Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet the mycelia.

  • Collect the supernatant and adjust the pH to 7.0.

  • Perform solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the cartridge with one column volume of methanol (B129727) followed by one column volume of deionized water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with one column volume of deionized water to remove salts and polar impurities.

    • Elute Albomycin with methanol.

  • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

Protocol 2: Extraction from Biological Fluids (e.g., Plasma, Serum)

  • To 100 µL of the biological fluid, add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis

The following is a general LC-MS/MS method that can be adapted for various instruments.

Instrumentation:

  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole, time-of-flight (TOF), Orbitrap, or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
10.095
12.095
12.15
15.05

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow (Desolvation) 600 L/hr
Scan Range (Full Scan) m/z 100-1200
Collision Energy (MS/MS) Optimized for specific transitions (e.g., 20-40 eV)

Experimental Workflow for Albomycin Characterization

The overall workflow for the mass spectrometry-based characterization of Albomycin involves several key steps, from sample preparation to data analysis and structural confirmation.

Albomycin_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis and Interpretation Extraction Extraction from Matrix (e.g., Fermentation Broth, Plasma) Purification Purification and Concentration (e.g., SPE) Extraction->Purification LC_Separation LC Separation (Reversed-Phase) Purification->LC_Separation HRMS High-Resolution MS (Accurate Mass Measurement) LC_Separation->HRMS Quantification Quantification LC_Separation->Quantification MSMS Tandem MS (MS/MS) (Fragmentation Analysis) HRMS->MSMS Formula_Generation Elemental Formula Generation HRMS->Formula_Generation Structure_Elucidation Structural Elucidation of Fragments MSMS->Structure_Elucidation Formula_Generation->Structure_Elucidation

Figure 2: General workflow for Albomycin characterization.

Data Presentation

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. The mass accuracy should ideally be below 5 ppm.

Table 1: Theoretical and Observed Masses of Albomycin Variants

Albomycin VariantChemical FormulaTheoretical Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)Mass Error (ppm)
Albomycin δ₁C₃₇H₅₆FeN₁₀O₁₉S1004.28401005.2913< 5
Albomycin δ₂C₃₈H₅₇FeN₁₁O₁₉S1045.30471046.3120< 5
Albomycin εC₃₇H₅₅FeN₉O₁₉S1003.26831004.2756< 5
Tandem Mass Spectrometry (MS/MS)

MS/MS analysis provides structural information by fragmenting the parent ion and analyzing the resulting product ions. The fragmentation pattern can be used to confirm the identity of Albomycin and to elucidate the structures of its different components.

Table 2: Key MS/MS Fragments of Albomycin δ₂

Precursor Ion [M+H]⁺ (m/z)Fragment Ion (m/z)Proposed Fragment Structure/Identity
1046.31~750[Siderophore moiety + Serine]⁺
1046.31~476[Thionucleoside moiety + Serine]⁺ (SB-217452)
1046.31~297[Thionucleoside moiety]⁺

Note: The exact m/z values of fragments can vary slightly depending on the instrument and experimental conditions.

Conclusion

Mass spectrometry is a powerful and versatile technique for the comprehensive characterization of Albomycin. The protocols and data presented in this application note provide a robust framework for researchers, scientists, and drug development professionals working with this promising antibiotic. By leveraging the capabilities of LC-MS, HRMS, and MS/MS, it is possible to unambiguously identify, quantify, and structurally elucidate Albomycin and its related compounds, thereby facilitating its development as a potential therapeutic agent.

References

Application Notes and Protocols: Crystallography of Albomycin Bound to its Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Albomycin (B224201) is a potent "Trojan horse" antibiotic that consists of a siderophore, an iron-chelating molecule, linked to an antibiotic warhead.[1][2][3] This unique structure allows albomycin to hijack bacterial iron uptake systems to actively transport itself across the outer membrane of Gram-negative bacteria.[1][4][5] Once inside the periplasm, it is shuttled across the inner membrane. Intracellularly, the antibiotic moiety is cleaved and inhibits seryl-tRNA synthetase (SerRS), an essential enzyme in protein synthesis.[2][6][7] Understanding the structural basis of albomycin's interaction with its target proteins is crucial for the rational design of new antibiotics that can overcome multidrug resistance. These notes provide an overview of the crystallographic data and the experimental protocols used to elucidate the structures of albomycin in complex with its key target proteins.

I. Quantitative Crystallographic Data

The following table summarizes the key crystallographic data for albomycin bound to its target proteins.

Complex PDB ID Resolution (Å) Space Group Unit Cell Dimensions (a, b, c in Å) Key Findings
Albomycin-FhuA1QKC3.10P 21 21 2172.85, 120.75, 87.55Albomycin binds in two conformations (extended and compact) in the transporter's binding site.[1][4][6]
Albomycin δ1 core-SerRS----The core scaffold is well-tolerated by class II aminoacyl-tRNA synthetases. The 5'S, 6'R-diastereomer shows excellent inhibitory activity.[2]
Albomycin-FhuD1K7SHigh Resolution--Electron density for the antibiotic portion of albomycin was not observed, suggesting flexibility or disorder in the crystal.[4][8]

II. Experimental Protocols

The following are generalized protocols for the expression, purification, and crystallization of albomycin-protein complexes, based on standard crystallographic practices and information inferred from the provided search results.

A. Protein Expression and Purification

  • Gene Cloning and Expression:

    • The gene encoding the target protein (e.g., FhuA, FhuD, or SerRS) is cloned into a suitable expression vector, often with a polyhistidine tag for purification.

    • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Cells are grown in a large-scale culture to an optimal density (OD600 of ~0.6-0.8).

    • Protein expression is induced with an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside - IPTG).

    • Cells are harvested by centrifugation after a period of incubation at a reduced temperature (e.g., 18-25 °C) to enhance protein solubility.

  • Protein Purification:

    • The cell pellet is resuspended in a lysis buffer and lysed by sonication or high-pressure homogenization.

    • The lysate is clarified by ultracentrifugation.

    • The supernatant containing the soluble protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

    • The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

    • The target protein is eluted with a high concentration of imidazole.

    • Further purification is achieved by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.[9]

    • Protein purity should be assessed by SDS-PAGE and be >95%.[9]

B. Crystallization of Protein-Albomycin Complexes

This protocol describes the co-crystallization method, which is a common technique for obtaining crystals of protein-ligand complexes.[10][11]

  • Complex Formation:

    • The purified protein is concentrated to a suitable concentration (typically 5-10 mg/mL).

    • A stock solution of albomycin is prepared in a suitable solvent.

    • The albomycin solution is mixed with the protein solution at a molar excess (e.g., 1:5 protein to albomycin ratio) to ensure saturation of the binding sites.

    • The mixture is incubated on ice or at 4°C for a period ranging from 30 minutes to several hours to allow for complex formation.[10][11]

  • Crystallization Screening:

    • The protein-albomycin complex solution is used for crystallization screening via the vapor diffusion method (sitting or hanging drop).[10]

    • A large number of different crystallization conditions are screened using commercially available or in-house prepared screens. These screens contain different precipitants, buffers, and salts at various concentrations and pH values.

    • Small drops of the protein-albomycin complex are mixed with the reservoir solution and equilibrated against the reservoir.

  • Crystal Optimization:

    • Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and other additives to obtain diffraction-quality crystals.

C. Data Collection and Structure Determination

  • Crystal Harvesting and Cryo-protection:

    • Crystals are carefully harvested from the crystallization drops.

    • To prevent damage during X-ray exposure, crystals are typically cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • The frozen crystal is mounted on a goniometer in a synchrotron X-ray beamline.

    • The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

    • A complete dataset is collected by rotating the crystal through a specific angle range.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using molecular replacement, using a known structure of a homologous protein as a search model.

    • The electron density map is calculated, and the protein model is built and refined. The albomycin molecule is then fitted into the corresponding electron density.

    • The final structure is refined to achieve the best possible fit to the experimental data, and its quality is validated.

III. Visualizations

A. Experimental Workflow for Crystallography of Albomycin-Protein Complexes

experimental_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Structure Determination cluster_result Output protein_prep Target Protein Expression & Purification complex_formation Protein-Albomycin Complex Formation protein_prep->complex_formation albomycin_prep Albomycin Preparation albomycin_prep->complex_formation screening Crystallization Screening complex_formation->screening optimization Crystal Optimization screening->optimization data_collection X-ray Data Collection optimization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure 3D Structure of Albomycin-Protein Complex structure_solution->final_structure

Caption: Experimental workflow for determining the crystal structure of albomycin-protein complexes.

B. "Trojan Horse" Mechanism of Albomycin

trojan_horse_mechanism cluster_extracellular Extracellular Space cluster_membranes Bacterial Cell Envelope cluster_intracellular Cytoplasm albomycin Albomycin outer_membrane Outer Membrane albomycin->outer_membrane FhuA Transporter periplasm Periplasm outer_membrane->periplasm FhuD Binding cleavage Peptidase Cleavage periplasm->cleavage Inner Membrane Transport warhead Antibiotic Warhead cleavage->warhead siderophore Siderophore cleavage->siderophore target Seryl-tRNA Synthetase (SerRS) warhead->target inhibition Inhibition of Protein Synthesis target->inhibition

Caption: The "Trojan Horse" mechanism of albomycin entry and action in bacteria.

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up Albomycin Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Albomycin production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered when scaling up Albomycin production from the laboratory to industrial-scale.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in Albomycin titer as we move from shake flasks to a pilot-scale fermenter. What are the likely causes?

A1: This is a common challenge in scaling up fermentation processes for secondary metabolites like Albomycin, which are often produced by filamentous bacteria such as Streptomyces. The primary reasons for a drop in titer include:

  • Suboptimal Dissolved Oxygen (DO) Levels: In larger vessels, maintaining a consistent and adequate supply of dissolved oxygen is more challenging due to lower surface-area-to-volume ratios. Streptomyces are highly aerobic, and oxygen limitation can significantly impact growth and antibiotic production. In some cases, controlling DO at saturation levels during the growth phase has been shown to increase final antibiotic yields.[1][2]

  • Increased Shear Stress: The higher agitation rates required for mixing and oxygen transfer in large bioreactors can cause mechanical stress on the mycelia of Streptomyces. This shear stress can lead to changes in morphology, reduced viability, and consequently, lower antibiotic production.[3][4]

  • Nutrient Heterogeneity: Inadequate mixing in large fermenters can create gradients in nutrient concentration. This means that not all cells in the bioreactor have access to the optimal nutrient environment, leading to a decrease in overall productivity.

  • Accumulation of Toxic Byproducts: Poor mixing can also lead to localized accumulation of inhibitory metabolic byproducts, which can negatively affect cell growth and Albomycin synthesis.

Q2: Our Streptomyces culture is forming dense pellets in the bioreactor, and Albomycin production is low. How can we address this?

A2: Mycelial morphology is critical for optimal antibiotic production. While some pellet formation can be beneficial, dense, large pellets can suffer from mass transfer limitations, where cells in the core of the pellet are starved of oxygen and nutrients. To address this:

  • Optimize Agitation Speed: Increasing the agitation speed can help to control pellet size by inducing more shear force. However, this must be balanced to avoid excessive shear stress that could damage the cells.[4]

  • Inoculum Development: The morphology in the production vessel is often influenced by the inoculum. Using a more dispersed, filamentous inoculum can sometimes lead to a more productive morphology in the fermenter.

  • Medium Formulation: The composition of the fermentation medium, including the concentration of divalent cations, can influence mycelial morphology. Experimenting with different medium compositions may help to control pellet formation.

Q3: We are experiencing a significant loss of Albomycin during the downstream purification process at a larger scale. What are the key factors to investigate?

A3: Scaling up purification processes for antibiotics like Albomycin, which is a siderophore-antibiotic conjugate, presents several challenges. Key areas to investigate for product loss include:

  • Chromatography Resin Performance: The performance of chromatography resins can change at larger scales. Factors such as bed packing, flow distribution, and resin lifetime need to be carefully re-evaluated. The cost of some high-performance resins can also become prohibitive at industrial scale.[5][6]

  • Product Degradation: Longer processing times associated with larger volumes can increase the risk of product degradation due to enzymatic activity, pH instability, or temperature fluctuations.[5] It is crucial to ensure that all steps are performed at the appropriate temperature and that protease inhibitors are used if necessary.

  • Filtration Issues: If using filtration steps, such as tangential flow filtration (TFF), membrane fouling can be a significant issue, especially with high-density cultures. This can lead to product loss and reduced throughput.[5]

Q4: What are the critical process parameters to monitor and control during the scale-up of Albomycin fermentation?

A4: To ensure a successful and reproducible scale-up, the following parameters are critical:

  • Dissolved Oxygen (DO): As mentioned, maintaining optimal DO levels is crucial. Implementing a DO control strategy, such as cascading agitation and aeration rates, is essential.[1][2][7]

  • pH: The pH of the fermentation broth can significantly affect enzyme activity and product stability. Continuous monitoring and control of pH within the optimal range for your Streptomyces strain is necessary.

  • Temperature: Temperature directly impacts microbial growth and metabolism. Precise temperature control is vital for consistent production.

  • Nutrient Feeding Strategy: For fed-batch processes, the rate of nutrient addition is a critical parameter to control to avoid both nutrient limitation and overflow metabolism, which can lead to the production of inhibitory byproducts.[7]

Troubleshooting Guides

Guide 1: Low Albomycin Titer in Pilot-Scale Fermentation

This guide provides a systematic approach to troubleshooting low Albomycin yields when moving from lab to pilot scale.

Observed Problem Potential Cause Troubleshooting Steps Success Indicator
Drastic drop in final Albomycin concentration (>50%) compared to lab scale. Oxygen Limitation 1. Increase agitation speed in increments. 2. Increase aeration rate. 3. Use oxygen-enriched air. 4. Implement a DO-stat fed-batch strategy to control the feed rate based on oxygen consumption.[7]DO levels are consistently maintained above the critical threshold for your strain throughout the fermentation.
Foaming issues leading to batch termination. High cell density and proteinaceous components in the medium. 1. Add an appropriate antifoaming agent. 2. Optimize the antifoam addition strategy (e.g., automated addition based on a foam probe). 3. Modify the medium composition to reduce foaming tendency.Controlled foam level without compromising cell growth or product formation.
Inconsistent batch-to-batch performance. Variability in inoculum quality or process control. 1. Standardize the inoculum preparation protocol (age, morphology, cell density). 2. Calibrate all sensors (pH, DO, temperature) before each run. 3. Ensure consistent raw material quality.Improved batch-to-batch reproducibility of growth and production profiles.
Formation of large, dense mycelial pellets. Low shear environment or inappropriate medium composition. 1. Increase the tip speed of the impeller. 2. Use a more dispersed seed culture. 3. Evaluate the effect of adding glass beads or other dispersing agents in the seed stage.Formation of smaller, looser mycelial clumps or a more filamentous morphology.
Guide 2: Challenges in Albomycin Purification Scale-Up

This guide addresses common issues encountered during the scale-up of the downstream purification process for Albomycin.

Observed Problem Potential Cause Troubleshooting Steps Success Indicator
Reduced recovery yield from chromatography column. Poor column packing, channeling, or resin overloading. 1. Re-evaluate and optimize the column packing procedure for the larger column. 2. Perform a flow distribution study. 3. Determine the dynamic binding capacity of the resin at the larger scale and adjust the load accordingly.Sharp, symmetrical elution peak and recovery yield comparable to the lab scale.
Presence of new impurities in the final product. Increased processing time leading to product degradation or release of intracellular components. 1. Minimize hold times between purification steps. 2. Ensure all buffers are at the correct temperature and pH. 3. Consider adding protease inhibitors to the lysis buffer.Purity profile of the final product matches that of the lab-scale preparation.
Membrane fouling during tangential flow filtration (TFF). High cell debris or protein concentration in the feed stream. 1. Optimize the clarification step before TFF (e.g., centrifugation, depth filtration). 2. Evaluate different membrane types and pore sizes. 3. Optimize TFF operating parameters (transmembrane pressure, cross-flow velocity).Stable flux and high product transmission during the TFF process.

Data Presentation

The following table presents illustrative data comparing key parameters of Albomycin production at different scales. Note: This data is hypothetical and intended for educational purposes to highlight common scale-up challenges.

Parameter Lab Scale (5 L) Pilot Scale (500 L) Potential Reasons for Discrepancy
Maximum Albomycin Titer (mg/L) 2512Oxygen limitation, shear stress, nutrient heterogeneity.
Specific Productivity (mg/g biomass/h) 0.150.08Suboptimal physiological state of the cells at larger scale.
Fermentation Time (hours) 144168Slower growth rate or extended production phase.
Overall Purification Yield (%) 6045Increased product degradation, losses during filtration and chromatography.

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Streptomyces for Albomycin Production (Pilot Scale)
  • Inoculum Development:

    • Aseptically transfer a cryopreserved vial of the Streptomyces production strain to a 250 mL baffled shake flask containing 50 mL of seed medium.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a well-dispersed mycelial culture is obtained.

    • Use this seed culture to inoculate a 5 L seed fermenter.

  • Pilot-Scale Fermentation:

    • Prepare and sterilize 300 L of production medium in a 500 L bioreactor.

    • Inoculate the production fermenter with 5% (v/v) of the seed culture.

    • Control the fermentation parameters:

      • Temperature: 28°C

      • pH: Maintain at 7.0 by automated addition of 1 M NaOH and 1 M H₂SO₄.

      • Dissolved Oxygen: Maintain at >40% saturation by cascading agitation (200-500 rpm) and aeration (0.5-1.5 vvm).

    • Fed-Batch Strategy:

      • After the initial batch phase (approx. 48 hours), start a continuous feed of a concentrated nutrient solution.

      • The feed rate should be controlled to maintain a low residual glucose concentration in the broth to avoid carbon catabolite repression. A feed rate of 0.3-0.5 g/L/h is a good starting point.[7]

    • Monitor the fermentation by taking regular samples for analysis of biomass, residual nutrients, and Albomycin concentration.

    • Harvest the broth after approximately 144-168 hours, when the Albomycin titer has peaked.

Protocol 2: Purification of Albomycin from Fermentation Broth
  • Clarification:

    • Separate the mycelial biomass from the fermentation broth by centrifugation or microfiltration.

  • Initial Capture:

    • Load the clarified supernatant onto a column packed with a suitable adsorbent resin (e.g., Amberlite XAD series) to capture the Albomycin.

    • Wash the column with water to remove unbound impurities.

    • Elute the Albomycin with an organic solvent such as methanol (B129727) or ethanol.

  • Affinity Chromatography (Optional but recommended for high purity):

    • As Albomycin is a siderophore, immobilized metal affinity chromatography (IMAC) can be an effective purification step. A column charged with Fe³⁺ or another suitable metal ion can be used.

  • Reversed-Phase Chromatography:

    • Further purify the Albomycin-containing fraction by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Elute with a gradient of acetonitrile (B52724) in water containing a suitable modifier like formic acid.

  • Desalting and Lyophilization:

    • Desalt the purified Albomycin fraction using size-exclusion chromatography or dialysis.

    • Lyophilize the final product to obtain a stable, dry powder.

Mandatory Visualization

Albomycin_Biosynthetic_Pathway Ornithine L-Ornithine N5_hydroxy_Ornithine N5-hydroxy-L-ornithine Ornithine->N5_hydroxy_Ornithine Hydroxylation N5_acetyl_N5_hydroxy_Ornithine N5-acetyl-N5-hydroxy-L-ornithine N5_hydroxy_Ornithine->N5_acetyl_N5_hydroxy_Ornithine Acetylation Ferrichrome_core Ferrichrome Core N5_acetyl_N5_hydroxy_Ornithine->Ferrichrome_core NRPS Assembly (x3) Albomycin Albomycin Ferrichrome_core->Albomycin Thionucleoside_precursor Thionucleoside Precursor SB_217452 SB-217452 (Warhead) Thionucleoside_precursor->SB_217452 Multi-step enzymatic synthesis SB_217452->Albomycin Serine L-Serine Serine->Albomycin Troubleshooting_Workflow start Low Albomycin Titer at Scale-Up check_fermentation Check Fermentation Parameters start->check_fermentation check_do Is DO consistently >40%? check_fermentation->check_do optimize_do Optimize Aeration/Agitation check_do->optimize_do No check_morphology Examine Mycelial Morphology check_do->check_morphology Yes optimize_do->check_morphology large_pellets Are large, dense pellets present? check_morphology->large_pellets optimize_shear Adjust Agitation/Inoculum large_pellets->optimize_shear Yes check_purification Evaluate Purification Process large_pellets->check_purification No optimize_shear->check_purification low_yield Is purification yield low? check_purification->low_yield optimize_purification Optimize Chromatography/Filtration low_yield->optimize_purification Yes end Improved Albomycin Production low_yield->end No optimize_purification->end

References

Optimizing fermentation conditions for improved Albomycin yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing albomycin (B224201) production. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in Streptomyces fermentation for improved albomycin yield.

Troubleshooting Guide: Low Albomycin Yield

Low or inconsistent albomycin yield is a common challenge. This guide provides a systematic approach to identifying and resolving potential issues in your fermentation process.

Problem IDIssuePossible CausesRecommended Solutions
AY-001 No or very low albomycin production Incorrect Media Composition: The balance of carbon, nitrogen, and essential minerals is critical. High concentrations of easily metabolized carbon sources can repress secondary metabolite production.[1]- Systematically evaluate different carbon and nitrogen sources. Start with a baseline medium and vary the concentrations of key components.[1] - Ensure the presence of precursors like L-ornithine.[2] - Optimize phosphate (B84403) concentration, as it can influence secondary metabolism.[2]
Suboptimal Physical Parameters: pH, temperature, aeration, and agitation are not within the optimal range for albomycin production by Streptomyces.[1]- Monitor and control the pH throughout the fermentation, typically in the range of 6.0-8.0.[1] - Maintain a consistent temperature, generally between 25-30°C for Streptomyces.[3][4] - Optimize agitation and aeration rates to ensure sufficient dissolved oxygen (DO), which is crucial for the biosynthetic pathway.[1]
Genetic Instability of the Strain: Streptomyces are known for genetic instability, which can lead to the loss or downregulation of the albomycin biosynthetic gene cluster.[5]- Re-streak the culture from a frozen stock to ensure the use of a high-producing variant. - Perform regular quality control of the inoculum to check for producer strain viability and morphology.
AY-002 Inconsistent yield between batches Inoculum Variability: Inconsistent age, size, or physiological state of the inoculum can lead to variable fermentation performance.- Standardize your inoculum preparation protocol, including the age of the culture and the spore/mycelial suspension concentration. - An inoculation amount of around 4-9% is often a good starting point for optimization.[3][6]
Nutrient Limitation: Depletion of a key nutrient during the fermentation can prematurely halt albomycin production.- Implement a fed-batch strategy to supply limiting nutrients, such as the carbon source, throughout the fermentation.[7][8] - Monitor substrate consumption and correlate it with albomycin production to identify potential limitations.
Iron Concentration Fluctuations: Albomycin is a sideromycin, and its production is tightly regulated by iron availability.[2]- Control the initial iron concentration in the medium; low iron levels often induce siderophore and sideromycin biosynthesis.[9][10] - Use iron-chelating agents in the medium to create iron-limited conditions if necessary.
AY-003 Culture contamination Bacterial or Fungal Contamination: Competing microorganisms can outgrow the producer strain and consume essential nutrients. Pseudomonas is a common contaminant in Streptomyces cultures.[11]- Ensure strict aseptic techniques during media preparation, inoculation, and sampling.[12] - Regularly check the purity of your culture by microscopy and plating on selective media.[11] - Verify that your sterilization equipment (e.g., autoclave) is functioning correctly.[13]
Bacteriophage Contamination: Phage infection can lead to cell lysis and a complete loss of production.[5]- Look for signs of phage contamination, such as a sudden decrease in culture viscosity, cell lysis, or the appearance of plaques on agar (B569324) plates.[5] - If phage contamination is suspected, use a new, phage-free stock of the producer strain and thoroughly decontaminate all fermentation equipment.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for media composition for albomycin fermentation?

A1: While the optimal medium will be strain-specific, a good starting point for Streptomyces fermentation for antibiotic production often includes a complex carbon source like soluble starch or glucose, and a nitrogen source such as soybean meal or peptone.[14][15] Mineral salts like K₂HPO₄, MgSO₄·7H₂O, and trace elements including iron are also essential.[2][16] It is crucial to optimize the concentrations of these components for your specific strain.

Q2: What are the optimal physical parameters for albomycin fermentation?

A2: For many Streptomyces species, the optimal temperature for antibiotic production is typically between 25°C and 30°C.[3][4] The optimal initial pH is generally in the range of 6.5 to 7.5.[1][3] Agitation and aeration should be optimized to maintain a dissolved oxygen level that supports both growth and secondary metabolite production. For example, some studies suggest an agitation speed of 140-180 r/min.[3][17]

Q3: How does iron concentration affect albomycin yield?

A3: Albomycin is a sideromycin, which is a type of siderophore that carries an antibiotic warhead. Siderophore production in Streptomyces is typically induced under iron-limiting conditions.[10] Therefore, high concentrations of iron in the fermentation medium can suppress the production of albomycin. It is important to control the iron concentration to be low enough to trigger the siderophore biosynthesis pathway.

Q4: My albomycin product has poor aqueous solubility. What could be the issue?

A4: Albomycin's bioactivity and high water solubility are dependent on it being in its iron-complexed form. If you are working with iron-free albomycin, you will likely face solubility problems in aqueous solutions. Ensure that you are either working with the naturally produced iron-complexed form or consider adding a source of ferric iron (Fe³⁺) to your purified compound.

Q5: How can I quantify the albomycin yield in my fermentation broth?

A5: High-Performance Liquid Chromatography (HPLC) is a common method for the quantitative determination of albomycin.[2] A bioassay using a sensitive indicator strain, such as certain strains of E. coli, can also be used and is often more sensitive than HPLC.[2] More advanced methods like liquid chromatography-mass spectrometry (LC-MS) can also be employed for accurate quantification, especially in complex media.[18][19]

Data on Optimized Fermentation Parameters

The following tables summarize optimized conditions for antibiotic production in Streptomyces from various studies, which can serve as a reference for designing your own optimization experiments.

Table 1: Optimized Media Components for Antibiotic Production by Streptomyces sp.

ComponentOptimized Concentration (g/L)Reference
Soluble Starch26.26[14]
Soybean Cake Powder23.54[14]
K₂HPO₄0.27[14]
Glucose38.88[6]
CaCl₂·2H₂O0.161[20]

Table 2: Optimized Physical Parameters for Antibiotic Production by Streptomyces sp.

ParameterOptimized ValueReference
Temperature29.97°C[6]
Inoculation Amount8.93%[20]
Initial pH6.5[3]
Fermentation Time9 days[3]
Rotation Speed140 r/min[3]

Experimental Protocols

Protocol 1: Media Optimization using Response Surface Methodology (RSM)

This protocol outlines a statistical approach to efficiently optimize media components for enhanced albomycin production.

  • Screening of Significant Factors (Plackett-Burman Design):

    • Identify a range of potential carbon sources, nitrogen sources, and mineral salts that could influence albomycin production.

    • Use a Plackett-Burman design to screen these variables and identify the most significant factors with the fewest number of experiments.[14][21]

    • Each factor is tested at a high (+) and a low (-) level.

    • The response (albomycin yield) is measured for each experimental run.

    • Statistical analysis (e.g., ANOVA) is used to determine which factors have a significant effect on yield.[20]

  • Determining the Optimal Range (Steepest Ascent/Descent):

    • Once the significant factors are identified, the path of steepest ascent (or descent) is used to move from the current experimental region towards the region of the optimal response.[14][20]

    • This involves a series of experiments along the path of the maximum increase in response.

  • Optimization of Key Factors (Box-Behnken Design):

    • Use a Box-Behnken design, a type of response surface methodology (RSM), to fine-tune the concentrations of the most significant factors.[14][20]

    • This design allows for the investigation of the interactions between the factors and the identification of the optimal concentrations for maximum albomycin yield.

    • A quadratic model is fitted to the experimental data to describe the relationship between the factors and the response.[21]

Protocol 2: Fed-Batch Fermentation for Improved Albomycin Yield

Fed-batch cultivation can overcome substrate limitations and improve productivity.

  • Initial Batch Phase:

    • Start with a batch culture in the optimized medium but with a moderate initial concentration of the primary carbon source (e.g., glucose at 15 g/L).[7][8]

    • Monitor cell growth, substrate consumption, and albomycin production.

  • Feeding Strategy:

    • When the initial carbon source is nearly depleted (which often coincides with the onset of the stationary phase and secondary metabolite production), initiate the feeding.[7][8]

    • Constant Feed: Add a concentrated solution of the limiting substrate (e.g., glucose) at a constant rate (e.g., 0.33 g/L/h).[7][8]

    • DO-Stat Feeding: A more advanced strategy involves linking the feed pump to the dissolved oxygen (DO) probe. A spike in DO indicates substrate depletion, which then triggers the addition of the feed solution.[22]

  • Monitoring and Control:

    • Throughout the fed-batch phase, continue to monitor and control key parameters such as pH, temperature, and dissolved oxygen.

    • Periodically take samples to measure biomass, residual substrate concentration, and albomycin titer.

Visualizations

experimental_workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation a Identify Potential Media Components b Plackett-Burman Design a->b c Identify Significant Factors b->c d Steepest Ascent to Find Optimal Region c->d e Box-Behnken Design (RSM) d->e f Determine Optimal Concentrations e->f g Verification Experiments f->g h Optimized Fermentation Conditions g->h

Caption: Workflow for media optimization using Response Surface Methodology (RSM).

signaling_pathway cluster_signals Environmental & Nutritional Signals cluster_regulators Global Regulators in Streptomyces cluster_pathway Albomycin Biosynthesis iron Low Iron crp Crp iron->crp influences phosphate Phosphate Limitation adpa AdpA phosphate->adpa influences carbon Carbon Source Depletion mtra MtrA carbon->mtra influences abm_cluster abm Gene Cluster Expression crp->abm_cluster adpa->abm_cluster wbla WblA wbla->abm_cluster represses mtra->abm_cluster albomycin Albomycin Production abm_cluster->albomycin

Caption: Simplified overview of global regulatory influences on albomycin biosynthesis.

References

Technical Support Center: Overcoming the Instability and Degradation of Albomycin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on handling Albomycin (B224201) to minimize instability and degradation in solution, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the most stable form of Albomycin for experimental use?

A1: Albomycin δ2 is significantly more stable than other analogues, such as Albomycin ε. When stored properly, Albomycin δ2 in solution can remain unchanged for extended periods. For example, it has been shown to be stable in deuterium (B1214612) oxide (D₂O) at 4°C for over a month[1].

Q2: What is the recommended solvent for preparing Albomycin stock solutions?

A2: For aqueous-based experiments, it is highly recommended to use the iron-complexed form of Albomycin, which is highly soluble in water and represents its bioactive state[2]. If you are working with the iron-free form, which has poor aqueous solubility, organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can be used to prepare concentrated stock solutions. However, it is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect your biological system.

Q3: How should I store Albomycin solutions to ensure maximum stability?

A3: To prevent degradation, it is best to prepare aliquots of your Albomycin stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability[3]. For short-term use, some solutions can be stored at 4°C, but their stability should be verified[3]. Always protect solutions from light by using amber vials or wrapping containers in foil.

Q4: Can pH affect the stability of Albomycin in my experiments?

A4: Yes, pH is a critical factor. Mild alkaline conditions (e.g., pH 9) can cause the conversion of Albomycin δ2 to Albomycin δ1[2]. Therefore, it is important to control the pH of your solutions based on the specific requirements of your experiment and to be aware of this potential conversion.

Q5: My Albomycin solution has lost its antibacterial activity. What could be the cause?

A5: Loss of activity can be due to several factors, including:

  • Degradation: Improper storage conditions (e.g., elevated temperature, exposure to light, inappropriate pH) can lead to chemical degradation of the molecule.

  • Use of the Iron-Free Form: The iron-complexed form of Albomycin is essential for its "Trojan horse" mechanism of entry into bacteria. If you are using the iron-free form in an aqueous medium, it will have poor solubility and, consequently, low bioactivity.

  • Repeated Freeze-Thaw Cycles: This can lead to the degradation of the antibiotic. Preparing single-use aliquots is recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor solubility of Albomycin in aqueous buffer. You may be using the iron-free form of Albomycin.Use the iron-complexed form of Albomycin, which is highly water-soluble. If you are unsure of the form, you can attempt to form the complex by adding a source of ferric iron (Fe³⁺); a reddish-brown color indicates the presence of the iron complex[2].
Inconsistent results in antibacterial assays. The iron concentration in your growth medium may be too high, inhibiting Albomycin uptake by bacteria.Use iron-deficient media for your assays. Bacteria upregulate their siderophore uptake systems in low-iron conditions, leading to more efficient uptake of Albomycin[3].
Appearance of unexpected peaks in HPLC analysis. This could indicate degradation of Albomycin. Under mild alkaline conditions, Albomycin δ2 can convert to Albomycin δ1[2]. Other degradation products may form under different stress conditions.Analyze your sample using a validated stability-indicating HPLC method to identify and quantify the degradation products. Adjust your experimental and storage conditions to minimize degradation.
Loss of antibacterial activity over time. The Albomycin solution may be degrading due to improper storage.Prepare fresh stock solutions and store them as recommended (aliquoted at -20°C or -80°C and protected from light). Perform a bioassay to confirm the activity of your stock solution before use.

Data on Albomycin Stability

While comprehensive quantitative data on Albomycin's stability under various conditions is limited in publicly available literature, the following qualitative and semi-quantitative information has been reported:

Condition Observation Reference
Temperature (Aqueous Solution) Albomycin δ2 is stable in D₂O at 4°C for over one month.[1]
pH (Aqueous Solution) Mild alkaline conditions (pH 9) can convert Albomycin δ2 to Albomycin δ1.[2]
Form The iron-complexed form is highly soluble in water and bioactive. The iron-free form has poor aqueous solubility.[2]
Storage Recommended storage for stock solutions is at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[3]

Experimental Protocols

Protocol 1: Preparation of Albomycin Stock Solution for in vitro Assays

This protocol provides a general guideline for preparing a sterile, aqueous stock solution of Albomycin for use in susceptibility testing.

Materials:

  • Albomycin (iron-complexed form) powder

  • Sterile, purified water or a suitable sterile buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Sterile conical tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile, amber microcentrifuge tubes for aliquots

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of iron-complexed Albomycin powder into a sterile conical tube.

  • Add the appropriate volume of sterile water or buffer to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Vortex the tube until the Albomycin powder is completely dissolved. The solution should be clear with a characteristic reddish-brown color.

  • If necessary, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Stability-Indicating HPLC Method for Albomycin (General Approach)

Chromatographic Conditions (Suggested Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV detector at a wavelength where Albomycin and its potential degradation products show absorbance (e.g., scanning from 200-400 nm to determine the optimal wavelength). Albomycins have absorbance maxima around 270 nm, 306 nm, and 430 nm[4].

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C).

Forced Degradation Study Protocol (to validate the stability-indicating nature of the HPLC method):

  • Acid Hydrolysis: Incubate Albomycin solution in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate Albomycin solution in 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat Albomycin solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample of Albomycin to dry heat (e.g., 70°C) for a set time. Also, heat an Albomycin solution at a controlled temperature.

  • Photodegradation: Expose an Albomycin solution to UV light (e.g., 254 nm) and/or visible light for a specified duration. A control sample should be kept in the dark.

After each stress condition, analyze the samples by the developed HPLC method to ensure that the degradation products are well-separated from the parent Albomycin peak and from each other.

Visualizations

Degradation_Pathway Albomycin_d2 Albomycin δ2 Albomycin_d1 Albomycin δ1 Albomycin_d2->Albomycin_d1 Mild Alkaline Conditions (pH 9) Hydrolysis_Products Hydrolysis Products (e.g., cleaved siderophore and warhead) Albomycin_d2->Hydrolysis_Products Acid/Base Hydrolysis Oxidation_Products Oxidation Products Albomycin_d2->Oxidation_Products Oxidative Stress (e.g., H₂O₂) Photodegradation_Products Photodegradation Products Albomycin_d2->Photodegradation_Products Light Exposure (UV/Visible)

Caption: Potential degradation pathways of Albomycin δ2 in solution.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare Albomycin Solution (e.g., in aqueous buffer) Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation (H₂O₂) Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photostability (UV/Vis) Prep->Photo Bioassay Bioactivity Assay (e.g., MIC determination) Prep->Bioassay Control HPLC Stability-Indicating HPLC Analysis Acid->HPLC Acid->Bioassay Base->HPLC Base->Bioassay Oxidation->HPLC Oxidation->Bioassay Thermal->HPLC Thermal->Bioassay Photo->HPLC Photo->Bioassay Quantify Quantify Degradation & Identify Products HPLC->Quantify Correlate Correlate Degradation with Bioactivity Loss Bioassay->Correlate Quantify->Correlate

Caption: Experimental workflow for assessing Albomycin stability.

Troubleshooting_Logic Start Inconsistent/Low Albomycin Activity Check_Solubility Is the solution clear? Start->Check_Solubility Check_Form Are you using the iron-complexed form? Check_Solubility->Check_Form No Check_Media Is the assay medium iron-deficient? Check_Solubility->Check_Media Yes Check_Form->Check_Media Yes Use_Iron_Complex Use iron-complexed Albomycin for aqueous solutions. Check_Form->Use_Iron_Complex No Check_Storage Were solutions stored properly (-20°C/-80°C, protected from light, aliquoted)? Check_Media->Check_Storage Yes Use_Low_Iron_Media Switch to iron-deficient assay medium. Check_Media->Use_Low_Iron_Media No Improve_Storage Prepare fresh solutions and follow storage guidelines. Check_Storage->Improve_Storage No Success Problem Resolved Check_Storage->Success Yes Use_Iron_Complex->Success Use_Low_Iron_Media->Success Improve_Storage->Success

Caption: Troubleshooting decision tree for Albomycin activity issues.

References

Technical Support Center: Troubleshooting Albomycin Resistance Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with albomycin (B224201). The content is designed to address specific issues that may be encountered during experiments aimed at understanding and overcoming albomycin resistance in bacteria.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues related to albomycin susceptibility testing and resistance development.

Q1: My albomycin Minimum Inhibitory Concentration (MIC) values are inconsistent between experiments. What are the likely causes?

A1: Inconsistent MIC values for albomycin can arise from several factors, primarily related to its unique "Trojan horse" mechanism of action. The most common sources of variability include:

  • Iron Concentration in Media: Albomycin relies on bacterial iron uptake systems for entry into the cell.[1] The concentration of iron in your growth medium can significantly impact the observed MIC. High iron concentrations can lead to downregulation of the ferric hydroxamate uptake (Fhu) system, reducing albomycin uptake and resulting in falsely elevated MICs.[1][2] Conversely, iron-depleted media can enhance uptake and yield lower MICs.[1]

  • Inoculum Effect: As with many antibiotics, the density of the bacterial inoculum can affect the MIC. A high-density inoculum may contain a greater number of resistant subpopulations or may deplete the effective concentration of the antibiotic more rapidly.

  • Media Composition: Ensure that the basal medium used (e.g., Mueller-Hinton Broth) is consistent between experiments and supports robust bacterial growth. For some bacterial species, supplementation with specific nutrients may be necessary.

  • Albomycin Stability: Ensure that your albomycin stock solution is properly stored and that fresh dilutions are made for each experiment to avoid degradation of the antibiotic.

Troubleshooting Steps:

  • Standardize the iron content of your media. For experiments where maximal albomycin activity is desired, consider using iron-depleted media.

  • Strictly adhere to standardized inoculum preparation procedures (e.g., 0.5 McFarland standard).

  • Use the same batch of media for comparative experiments whenever possible.

  • Prepare fresh albomycin dilutions for each assay from a properly stored stock solution.

Q2: I am observing "trailing" or "phantom" growth in my broth microdilution MIC assay for albomycin. How should I interpret these results?

A2: Trailing endpoints, where a small amount of bacterial growth is visible across a range of concentrations above the apparent MIC, can be particularly challenging to interpret.[3][4] This phenomenon with albomycin can be due to:

  • Heteroresistance: The bacterial population may contain a small subpopulation of resistant mutants that can grow at higher albomycin concentrations.

  • Slowed Growth vs. Inhibition: The antibiotic may not be killing the bacteria at those concentrations but merely slowing their growth, leading to faint turbidity after prolonged incubation.

Interpretation and Troubleshooting:

  • Read MICs at a consistent time point: Adhere to a strict 16-20 hour incubation period as prolonged incubation can exacerbate trailing.[5]

  • Define the endpoint clearly: The MIC should be recorded as the lowest concentration of albomycin that completely inhibits visible growth. Disregard faint haziness or single colonies at the bottom of the well.

  • Agar (B569324) Dilution as a Confirmation: Agar dilution methods can sometimes provide clearer endpoints than broth microdilution.

  • Purity Plate: Streak a sample from a "trailing" well onto antibiotic-free agar to check for contamination or the presence of a resistant subpopulation.

Q3: I have selected for albomycin-resistant mutants, but sequencing of the fhuA gene did not reveal any mutations. What are other possible resistance mechanisms?

A3: While mutations in the fhuA gene, which encodes the outer membrane transporter for albomycin, are a common cause of resistance, they are not the only mechanism.[6][7] Other possibilities include:

  • Mutations in other fhu operon genes: Resistance can also arise from mutations in fhuC, fhuD, or fhuB, which encode other components of the ferric hydroxamate transport system.[7]

  • Target Modification: Mutations in the gene encoding seryl-tRNA synthetase (serS), the intracellular target of albomycin's active moiety, can prevent the antibiotic from binding and inhibiting protein synthesis.[7][8]

  • Efflux Pumps: While less commonly reported for albomycin, overexpression of multidrug efflux pumps could potentially contribute to reduced intracellular accumulation of the antibiotic.

Next Steps:

  • Sequence the entire fhu operon (fhuCDB) to check for mutations.

  • Sequence the serS gene to identify any potential target-based mutations.

  • Perform gene expression analysis (e.g., qRT-PCR) to investigate the upregulation of known efflux pump genes.

Q4: What is the expected frequency of spontaneous resistance to albomycin?

A4: The frequency of spontaneous resistance to antibiotics can vary depending on the bacterial species, the antibiotic, and the selection conditions. For albomycin, resistance primarily arises from mutations in the transport system or the target enzyme. While specific frequencies for albomycin are not extensively documented across all bacterial species, typical spontaneous mutation frequencies for antibiotic resistance generally fall in the range of 10⁻⁶ to 10⁻⁹.[9][10] It is recommended to determine the mutation frequency for your specific bacterial strain and experimental conditions.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Albomycin Against Susceptible and Resistant Bacterial Strains

Bacterial SpeciesStrain TypeRelevant GenotypeAlbomycin MIC (µg/mL)Fold Increase in MIC
Escherichia coliWild-TypefhuA⁺, serS wild-type0.005-
Escherichia coliResistantfhuA mutant>10>2000
Streptococcus pneumoniaeWild-Typefhu⁺, serS wild-type0.01-
Streptococcus pneumoniaeResistant (Iron-Rich Media)Wild-TypeHigher than in iron-depleted mediaVaries
Staphylococcus aureusWild-Typefhu⁺, serS wild-typeVaries (strain dependent)-
Streptomyces sp.Housekeeping SerRSserS1Low IC₅₀-
Streptomyces sp.Resistant SerRSserS2~10-fold higher IC₅₀ than SerS1~10

Note: MIC values can vary depending on the specific strain and experimental conditions, particularly the iron content of the medium.[1][7]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Albomycin

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines with specific considerations for albomycin.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Iron-depleted CAMHB (optional, prepared by treatment with Chelex 100)

  • Albomycin stock solution (e.g., 1 mg/mL in sterile water)

  • Bacterial culture grown to logarithmic phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Albomycin Dilutions: a. Perform serial two-fold dilutions of the albomycin stock solution in CAMHB (or iron-depleted CAMHB) in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 64 µg/mL to 0.008 µg/mL).

  • Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline or PBS. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. Further dilute this 1:10 into the wells for a final concentration of 5 x 10⁵ CFU/mL.

  • Plate Inoculation: a. Add 50 µL of the appropriate albomycin dilution to each well of the microtiter plate. b. Add 50 µL of the prepared bacterial inoculum to each well. c. Include a growth control (wells with bacteria and no albomycin) and a sterility control (wells with media only).

  • Incubation: a. Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: a. Read the plate visually or using a microplate reader. b. The MIC is the lowest concentration of albomycin that completely inhibits visible bacterial growth.

Protocol 2: Selection of Spontaneous Albomycin-Resistant Mutants

Materials:

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Albomycin stock solution

  • Overnight bacterial culture

  • Spectrophotometer

  • Sterile spreaders

Procedure:

  • Prepare Selective Agar Plates: a. Prepare agar medium and autoclave. b. Cool the agar to 45-50°C and add albomycin to final concentrations of 4x, 8x, and 16x the predetermined MIC of the wild-type strain. c. Pour the plates and allow them to solidify.

  • Prepare High-Density Inoculum: a. Grow an overnight culture of the test bacterium. b. Concentrate the culture by centrifugation and resuspend the pellet in a small volume of sterile saline to achieve a high cell density (e.g., 10⁹ - 10¹⁰ CFU/mL).

  • Plating: a. Plate 100-200 µL of the high-density inoculum onto the albomycin-containing plates and on a non-selective plate (to determine the total viable count). b. Spread the inoculum evenly using a sterile spreader.

  • Incubation: a. Incubate the plates at 35-37°C for 24-72 hours, or until colonies appear on the selective plates.

  • Isolate and Confirm Resistance: a. Pick individual colonies from the selective plates and streak them onto fresh selective plates to purify the mutants. b. Confirm the increased MIC of the purified mutants using the broth microdilution method (Protocol 1).

  • Calculate Mutation Frequency: a. Mutation Frequency = (Number of resistant colonies on the selective plate) / (Total number of viable cells plated).

Protocol 3: Sequencing of fhuA and serS Genes

Materials:

  • Genomic DNA extraction kit

  • PCR primers specific for fhuA and serS genes of the target bacterium

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction: a. Extract genomic DNA from the wild-type strain and the confirmed albomycin-resistant mutants using a commercial kit or standard protocols.

  • PCR Amplification: a. Design primers to amplify the entire coding sequence of the fhuA and serS genes. b. Perform PCR using the extracted genomic DNA as a template. Optimize annealing temperature and extension time as needed.

  • Verification of PCR Product: a. Run a portion of the PCR product on an agarose gel to confirm the amplification of a single band of the expected size.

  • DNA Sequencing: a. Purify the remaining PCR product. b. Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis: a. Align the sequencing results from the resistant mutants with the wild-type sequence to identify any mutations (substitutions, insertions, or deletions).

Visualizations

albomycin_mechanism_of_action cluster_outside Outside Bacterial Cell cluster_cell_wall Bacterial Cell Envelope cluster_inside Cytoplasm Albomycin Albomycin FhuA FhuA Transporter Albomycin->FhuA Binds to OM Outer Membrane Albomycin_inside Albomycin FhuA->Albomycin_inside Transports across Outer Membrane Periplasm Periplasm IM Inner Membrane FhuBCD FhuBCD Permease Albomycin_inside->FhuBCD Transports across Inner Membrane Peptidase Peptidase Albomycin_inside->Peptidase Cleaved by Warhead Active Warhead (SB-217452) Peptidase->Warhead Siderophore Siderophore Moiety Peptidase->Siderophore SerRS Seryl-tRNA Synthetase (SerS) Warhead->SerRS Inhibits Protein_Synthesis Protein Synthesis Warhead->Protein_Synthesis Blocks SerRS->Protein_Synthesis Required for

Caption: Mechanism of action of albomycin, a "Trojan horse" antibiotic.

albomycin_resistance_mechanisms cluster_uptake Impaired Uptake cluster_target Target Modification Albomycin_Susceptibility Albomycin Susceptibility Albomycin_Resistance Albomycin Resistance Albomycin_Susceptibility->Albomycin_Resistance Develops via FhuA_mutation Mutation in fhuA (Outer Membrane Transporter) Albomycin_Resistance->FhuA_mutation Caused by FhuCDB_mutation Mutation in fhuC, fhuD, or fhuB (Inner Membrane/Periplasmic Transporters) Albomycin_Resistance->FhuCDB_mutation Caused by SerS_mutation Mutation in serS (Seryl-tRNA Synthetase) Albomycin_Resistance->SerS_mutation Caused by

Caption: Primary mechanisms of bacterial resistance to albomycin.

troubleshooting_workflow Start Start: Inconsistent MIC Results or Unexpected Resistance Check_Media Check Media Composition (esp. Iron Content) Start->Check_Media Check_Inoculum Verify Inoculum Density (0.5 McFarland) Start->Check_Inoculum Check_Protocol Review Protocol Adherence (Incubation Time, Dilutions) Start->Check_Protocol Isolate_Mutant Isolate and Confirm Resistant Mutant Check_Media->Isolate_Mutant If media is consistent Check_Inoculum->Isolate_Mutant If inoculum is correct Check_Protocol->Isolate_Mutant If protocol is correct Sequence_Fhu Sequence fhu Operon (fhuA, fhuC, fhuD, fhuB) Isolate_Mutant->Sequence_Fhu If resistance is confirmed Sequence_SerS Sequence serS Gene Sequence_Fhu->Sequence_SerS No mutation in fhu Mutation_Found Mutation Identified Sequence_Fhu->Mutation_Found Mutation found Sequence_SerS->Mutation_Found Mutation found No_Mutation No Mutation Found in Uptake/Target Genes Sequence_SerS->No_Mutation No mutation in serS Consider_Other Consider Other Mechanisms (e.g., Efflux) No_Mutation->Consider_Other

Caption: Logical workflow for troubleshooting albomycin resistance.

References

Strategies to improve the pharmacokinetic properties of Albomycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Albomycin (B224201) Research. This resource is intended for researchers, scientists, and drug development professionals engaged in improving the pharmacokinetic properties of Albomycin and its analogues. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the natural pharmacokinetic profile of Albomycin?

A1: While Albomycin exhibits potent in vitro and in vivo efficacy, several factors present challenges for its clinical development.[1] One of the main hurdles is the limited and challenging supply of the structurally complex antibiotic.[2] The natural iron-complexed form is highly soluble in water, which is crucial for its "Trojan horse" mechanism of entry into bacteria.[3] However, stability in biological matrices and its pharmacokinetic profile, including half-life and oral bioavailability, may require optimization for clinical use.

Q2: What are the main strategies to improve the pharmacokinetic properties of Albomycin?

A2: The primary strategies focus on two main areas: chemical modification of the Albomycin scaffold and advanced formulation approaches.

  • Chemical Modification: This involves the synthesis of Albomycin analogues to enhance stability, alter distribution, and improve metabolic profiles. Modifications can be targeted at the siderophore component, the linker, or the thionucleoside "warhead".[4][5] Understanding the structure-activity relationship (SAR) is crucial for designing new derivatives with improved pharmacokinetic properties.[6][7]

  • Formulation Strategies: For analogues with poor solubility or to enhance oral bioavailability, various formulation strategies can be employed. These include the use of co-solvents, complexation agents like cyclodextrins, and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[3] For peptide-based drugs like Albomycin, conjugation with polymers (e.g., PEGylation) can also be explored to improve stability and circulation time.[8]

Q3: My synthetic Albomycin analogue shows reduced antibacterial activity. What could be the cause?

A3: Reduced activity in synthetic analogues is a common issue. The "Trojan horse" mechanism is central to Albomycin's potency, and any modification that interferes with this process can significantly decrease its effectiveness. Key areas to troubleshoot include:

  • Siderophore Integrity: The siderophore portion must efficiently chelate iron and be recognized by bacterial uptake systems. Modifications to this part of the molecule can hinder bacterial uptake.

  • Linker Cleavage: The linker connecting the siderophore to the antibiotic warhead must be susceptible to cleavage by bacterial peptidases to release the active component inside the cell.[2][9]

  • Warhead Activity: The thionucleoside moiety must retain its inhibitory activity against seryl-tRNA synthetase.

Q4: I am having trouble with the stability of Albomycin in my plasma samples for pharmacokinetic analysis. What can I do?

A4: The stability of antibiotics in biological matrices is a critical factor for accurate pharmacokinetic studies.[10][11] While specific stability data for Albomycin in plasma is not extensively published, general principles for antibiotic stability should be followed.[12] It is crucial to minimize the time between sample collection and freezing.[13] Samples should be stored at -80°C for long-term stability.[14] The addition of stabilizers, if compatible with the analytical method, could also be considered. Conducting preliminary stability tests under your specific storage and handling conditions is highly recommended.

Troubleshooting Guides

This section provides structured guidance for common issues encountered during the experimental process of improving Albomycin's pharmacokinetic properties.

Guide 1: Low In Vivo Efficacy of an Albomycin Analogue
Observed Problem Potential Cause Troubleshooting Steps
Analogue shows good in vitro activity but poor in vivo efficacy.Poor Pharmacokinetics: The analogue may have low bioavailability, rapid clearance, or unfavorable distribution.1. Conduct a Pilot Pharmacokinetic Study: Determine key parameters like half-life, Cmax, and AUC. 2. Assess Bioavailability: Compare plasma concentrations after oral and intravenous administration. 3. Evaluate Stability: Test the stability of the analogue in plasma and liver microsomes to assess metabolic degradation.
Inefficient "Trojan Horse" Mechanism In Vivo: The analogue may not effectively utilize bacterial iron uptake systems in the host environment.1. Competitive Inhibition Assay: Perform in vivo studies with and without co-administration of a competing siderophore to confirm the uptake mechanism. 2. Modify Siderophore: If uptake is the issue, consider redesigning the siderophore portion to better mimic natural siderophores of the target pathogen.
Formulation Issues: Poor solubility or rapid degradation of the formulation in vivo.1. Solubility and Stability Testing: Test the solubility and stability of the formulation under physiological conditions (pH, temperature). 2. Optimize Formulation: Explore alternative formulation strategies as outlined in the FAQs.
Guide 2: Inconsistent Results in Pharmacokinetic Studies
Observed Problem Potential Cause Troubleshooting Steps
High variability in plasma concentrations between animals in the same dose group.Inconsistent Dosing: Inaccurate or variable administration of the test compound.1. Refine Dosing Technique: Ensure consistent administration technique (e.g., gavage, injection volume, and speed). 2. Formulation Homogeneity: Ensure the dosing formulation is homogenous and the compound is fully dissolved or uniformly suspended.
Sample Handling and Processing: Degradation of the analyte during sample collection, processing, or storage.1. Standardize Sample Handling: Implement a strict and consistent protocol for blood collection, processing time, and temperature. 2. Assess Freeze-Thaw Stability: Evaluate if repeated freeze-thaw cycles are causing degradation. Aliquot samples after the first processing. 3. Storage Conditions: Ensure all samples are stored at a consistent and appropriate temperature (preferably -80°C).
Analytical Method Variability: Issues with the LC-MS/MS analysis.1. Method Validation: Ensure the analytical method is fully validated for linearity, precision, accuracy, and stability.[15][16] 2. Internal Standard: Use a stable, isotopically labeled internal standard if available to account for matrix effects and extraction variability.

Data Presentation

Due to the limited availability of public, quantitative pharmacokinetic data for a series of Albomycin analogues, the following table presents hypothetical data for illustrative purposes. This table demonstrates how to structure such data to compare the pharmacokinetic profiles of different analogues.

Table 1: Illustrative Pharmacokinetic Parameters of Hypothetical Albomycin Analogues in Rats

Compound Modification Route Dose (mg/kg) t½ (h) Cmax (ng/mL) AUC (ng·h/mL) F (%)
Albomycin δ2Natural ProductIV21.512001800-
PO101.8902703
Analogue AModified SiderophoreIV22.511002200-
PO102.825010009
Analogue BPEGylated LinkerIV28.0250020000-
PO108.515018001.8
Analogue CModified WarheadIV21.210001500-
PO101.5501502

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the pharmacokinetic analysis of Albomycin and its analogues.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol is adapted from general procedures for pharmacokinetic studies in rodents.[17]

Objective: To determine the pharmacokinetic profile of an Albomycin analogue in rats after intravenous (IV) and oral (PO) administration.

Materials:

  • Albomycin analogue

  • Vehicle for formulation (e.g., saline, 5% DMSO/5% Solutol HS 15 in water)

  • Male Sprague-Dawley rats (250-300g)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Acclimation: Acclimate rats for at least 3 days before the experiment. Fast animals overnight before dosing, with free access to water.

  • Dose Preparation: Prepare the dosing formulations for IV and PO administration at the desired concentrations. Ensure the analogue is fully dissolved or uniformly suspended.

  • Dosing:

    • IV Group (n=3-5 rats): Administer the Albomycin analogue via tail vein injection at a dose of, for example, 2 mg/kg.

    • PO Group (n=3-5 rats): Administer the Albomycin analogue via oral gavage at a dose of, for example, 10 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at the following time points:

    • IV Group: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, place blood samples on ice. Centrifuge at 4°C for 10 minutes at 2000 x g to separate plasma.

  • Sample Storage: Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.

  • Data Analysis: Analyze plasma concentrations using a validated LC-MS/MS method (see Protocol 2). Calculate pharmacokinetic parameters (t½, Cmax, AUC, F%) using appropriate software (e.g., Phoenix WinNonlin).

Protocol 2: Quantification of Albomycin Analogues in Rat Plasma by LC-MS/MS

This protocol is a general template and must be optimized and validated for each specific Albomycin analogue.[18][19][20]

Objective: To develop and validate a method for the quantification of an Albomycin analogue in rat plasma.

Materials and Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

  • Albomycin analogue standard and internal standard (IS) (if available)

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade

  • Rat plasma

  • Centrifuge

Procedure:

  • Standard and QC Sample Preparation:

    • Prepare a stock solution of the Albomycin analogue and IS in a suitable solvent (e.g., DMSO or MeOH).

    • Prepare calibration standards by spiking the stock solution into blank rat plasma to achieve a concentration range (e.g., 1-1000 ng/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of cold ACN containing the IS.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions (Example):

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% FA in water

      • Mobile Phase B: 0.1% FA in ACN

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Optimize MRM transitions (parent ion -> fragment ion) and collision energies for the specific Albomycin analogue and IS by infusing a standard solution.

  • Method Validation: Validate the method according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

Logical Workflow for Improving Albomycin Pharmacokinetics

Caption: Workflow for the iterative process of improving Albomycin's pharmacokinetic properties.

Signaling Pathway: Albomycin's Mechanism of Action

Albomycin_Mechanism cluster_outside Bacterial Exterior cluster_membrane Bacterial Cell Wall & Membrane cluster_inside Bacterial Cytoplasm Albomycin_Fe Albomycin-Fe³⁺ Complex Siderophore_Receptor Siderophore Receptor Albomycin_Fe->Siderophore_Receptor Binding Albomycin_Inside Albomycin Siderophore_Receptor->Albomycin_Inside Active Transport Peptidases Peptidases Albomycin_Inside->Peptidases Substrate for Warhead SB-217452 (Warhead) Peptidases->Warhead Cleavage & Release Siderophore_Linker Siderophore-Linker Peptidases->Siderophore_Linker Cleavage & Release SerRS Seryl-tRNA Synthetase (SerRS) Warhead->SerRS Inhibition Protein_Synthesis_Inhibition Protein Synthesis Inhibition SerRS->Protein_Synthesis_Inhibition Blocks tRNA charging Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Cell_Death

Caption: The "Trojan horse" mechanism of Albomycin's antibacterial action.

References

Technical Support Center: Troubleshooting Low Yields in Albomycin Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Albomycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and improving yields in the synthesis of this potent "Trojan horse" antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of Albomycin that can lead to low overall yields?

A1: The total synthesis of Albomycin is a complex undertaking due to its hybrid structure, comprising a peptidyl siderophore and a modified thionucleoside core. The main strategic challenges impacting yield include:

  • Convergent Synthesis Complexity : While a convergent strategy, synthesizing the siderophore and thionucleoside fragments separately before coupling, is generally more efficient, the complexity of each fragment's synthesis presents its own set of yield-reducing steps.[1]

  • Stereochemical Control : The thionucleoside core contains multiple stereocenters. Achieving the correct stereochemistry, particularly during the Pummerer reaction and subsequent aldol (B89426) condensation, is critical and can be a source of yield loss if side products are formed.[2][3]

  • Protecting Group Strategy : The numerous functional groups on both fragments necessitate a robust and orthogonal protecting group strategy. Inefficient protection or deprotection at any stage can lead to side reactions and difficult purification, thereby lowering the yield.[1]

  • Final Coupling and Deprotection : The final coupling of the two large fragments can be challenging, and the global deprotection of the assembled molecule must be carefully orchestrated to avoid degradation of the sensitive thionucleoside and peptidyl moieties.[1]

Q2: My synthetic Albomycin analogue shows poor antibacterial activity despite successful synthesis. Is this a yield issue?

A2: This is a critical issue of biological yield rather than synthetic yield. The potent activity of Albomycin relies on its "Trojan horse" mechanism.[4][5] Low activity, even with a high chemical yield, can be due to:

  • Impaired Bacterial Uptake : Modifications to the siderophore portion can hinder its recognition and transport into the bacterial cell by iron uptake systems (e.g., FhuA in E. coli).[5]

  • Inefficient Intracellular Cleavage : The linker connecting the siderophore to the thionucleoside "warhead" must be susceptible to cleavage by intracellular peptidases (e.g., PepN in E. coli) to release the active drug.[5][6] Alterations to the serine linker can prevent this.

  • Reduced Target Engagement : The thionucleoside warhead (SB-217452) must effectively inhibit its target, seryl-tRNA synthetase (SerRS).[4] Any modifications to this pharmacophore can reduce its binding affinity.

Therefore, troubleshooting low activity requires evaluating each of these steps in the mechanism of action.

Q3: What is the significance of the sulfur atom in the thionucleoside core for Albomycin's activity?

A3: The sulfur atom is absolutely critical for the biological activity of Albomycins. Studies have shown that replacing the sulfur atom with an oxygen atom in an analogue of Albomycin δ₁ resulted in a complete loss of antibacterial activity.[3] This highlights the indispensable role of the thioether linkage in the warhead's interaction with its target or its overall stability and conformation.

Troubleshooting Guide for Low Synthetic Yields

This guide provides a structured approach to identifying and addressing common issues encountered during the chemical synthesis of Albomycin.

Issue 1: Low Yields in the Synthesis of the Tetrapeptide Siderophore (Fragment A)
Potential Cause Troubleshooting Recommendation
Incomplete Peptide Couplings - Ensure the use of a reliable coupling reagent such as HATU. - Optimize reaction conditions (temperature, solvent, and reaction time). - Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material.
Side Reactions During Amino Acid Protection/Deprotection - For Fmoc deprotection, the addition of HOBt to the piperidine (B6355638) solution can minimize aspartimide formation.[7] - Ensure complete removal of protecting groups like Boc and t-Bu with TFA; monitor by LC-MS.[1][3]
Difficult Purification of Peptide Intermediates - Employ flash column chromatography with appropriate solvent systems. - For larger fragments, consider preparative HPLC for higher purity.
Issue 2: Low Yields in the Synthesis of the Thionucleoside Core (Fragment B)
Potential Cause Troubleshooting Recommendation
Poor Diastereoselectivity in the Pummerer Reaction - The Pummerer reaction for nucleobase introduction can yield a mixture of diastereomers.[3] - The choice of base is critical; DIPEA is preferred over Et₃N to avoid the formation of triethylammonium (B8662869) adducts.[3] - Careful optimization of reaction conditions (temperature, solvent) is necessary. - Diastereomers may need to be separated by careful column chromatography.
Low Yield in the Aldol Condensation - Ensure anhydrous conditions and the use of a strong, non-nucleophilic base like LDA. - Optimize the temperature of deprotonation and the addition of the electrophile.
Instability of Intermediates - Some intermediates in the thionucleoside synthesis can be unstable. It is advisable to use them in the subsequent steps as soon as they are purified.
Issue 3: Low Yields in the Final Assembly and Deprotection
Potential Cause Troubleshooting Recommendation
Inefficient Coupling of Fragments A and B - Use a high-efficiency coupling reagent like HATU with a non-nucleophilic base such as DIPEA.[1] - Ensure high purity of both fragments before attempting the coupling reaction.
Degradation During Final Deprotection - The final deprotection sequence is critical and must be performed under carefully controlled conditions to avoid degradation of the complex molecule.[1] - A stepwise deprotection strategy may be necessary. For instance, removal of PMB groups can be achieved with CAN, followed by acid-labile group removal with TFA, and finally base-labile groups with K₂CO₃.[3]
Difficult Final Purification - The final product is often purified by size-exclusion chromatography (e.g., Sephadex™ G-15), which indicates that traditional silica (B1680970) gel chromatography may not be effective.[3] - Preparative HPLC can also be a viable option for obtaining high-purity Albomycin.

Quantitative Data Summary

The following tables summarize reported yields for key steps in the total synthesis of Albomycin δ₂.

Table 1: Synthesis of Tetrapeptide Siderophore (Fragment A)

StepReactionKey ReagentsProductYield (%)
1Hydroxamate FormationN²-Boc-L-ornithine tert-butyl ester, Benzoyl peroxide, AcClFully protected hydroxamate80
2Deprotection & Fmoc ProtectionTFA; Fmoc-OSu, Et₃NFmoc-protected amino acid91 (2 steps)
3Peptide Couplings (iterative)HATU, DIPEA, DMFDi-, Tri-, and Tetrapeptide87-95 per step

Data sourced from a protocol for the total chemical synthesis of Albomycin δ₂.[1]

Table 2: Synthesis of Thionucleoside Core (Fragment B)

StepReactionKey ReagentsProductYield (%)
1Pummerer ReactionThiosugar sulfoxide (B87167), Silylated uracil (B121893), DIPEAN-glycoside86 (as a 1:1 diastereomeric mixture)
2Cytosine Formation & N3-methylationTPSCl, NH₄OH; MeI, K₂CO₃N3-methylcytosine thionucleoside90 (2 steps, one pot) for cytosine formation; 96 for methylation
3Aldol CondensationThionucleoside aldehyde, N-(diphenylmethylene)glycine methyl ester, LDAAldol adduct83 (2 steps)

Data compiled from published total synthesis of Albomycins.[1][3]

Table 3: Final Assembly and Deprotection

StepReactionKey ReagentsProductYield (%)
1Fragment CouplingFragment A, Fragment B, HATU, DIPEAFully protected Albomycin δ₂91
2Sequential DeprotectionCAN; TFA; K₂CO₃Albomycin δ₂72 (over 3 steps)

Yields reported for the total synthesis of Albomycin δ₂.[3]

Experimental Protocols

Protocol 1: Key Step in Siderophore Synthesis - Peptide Coupling

Objective: To couple the tripeptide intermediate with L-serine tert-butyl ester.

Materials:

  • Tripeptide acid (1.0 equiv)

  • H-Ser(tBu)-OtBu hydrochloride (1.1 equiv)

  • HATU (1.5 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • Dissolve the tripeptide acid in anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -15 °C in a suitable bath.

  • Add H-Ser(tBu)-OtBu hydrochloride, DIPEA, and HATU sequentially.

  • Stir the reaction mixture at -15 °C for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel flash column chromatography to afford the desired tetrapeptide.

Protocol 2: Key Step in Thionucleoside Synthesis - Pummerer Reaction

Objective: To form the C-N glycosidic bond for the thionucleoside core.

Materials:

  • Thiosugar sulfoxide (1.0 equiv)

  • Silylated uracil derivative (e.g., persilylated N3-methyluracil) (1.5 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Acetonitrile)

Procedure:

  • Dissolve the thiosugar sulfoxide and the silylated uracil derivative in the anhydrous solvent under an inert atmosphere.

  • Add DIPEA to the solution.

  • Heat the reaction mixture to reflux and stir for the required time (monitor by TLC or LC-MS). Note: The use of Et₃N should be avoided as it can lead to side products.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel flash column chromatography to separate the diastereomeric products.

Visualizations

Albomycin_Biosynthetic_Pathway cluster_siderophore Siderophore Moiety Biosynthesis cluster_thionucleoside Thionucleoside Core Biosynthesis cluster_assembly Final Assembly L-Ornithine L-Ornithine N5-hydroxy-L-ornithine N5-hydroxy-L-ornithine L-Ornithine->N5-hydroxy-L-ornithine AbmB N5-acetyl-N5-hydroxy-L-ornithine N5-acetyl-N5-hydroxy-L-ornithine N5-hydroxy-L-ornithine->N5-acetyl-N5-hydroxy-L-ornithine AbmA Ferrichrome-type Siderophore Ferrichrome-type Siderophore N5-acetyl-N5-hydroxy-L-ornithine->Ferrichrome-type Siderophore AbmQ (NRPS) Albomycin Albomycin Ferrichrome-type Siderophore->Albomycin Precursor Precursor Thionucleoside Intermediate Thionucleoside Intermediate Precursor->Thionucleoside Intermediate AbmH, AbmD, AbmF, AbmK, AbmJ SB-217452 (Warhead) SB-217452 (Warhead) Thionucleoside Intermediate->SB-217452 (Warhead) AbmE, AbmI (Tailoring) SB-217452 (Warhead)->Albomycin L-Serine L-Serine L-Serine->Albomycin AbmC?

Caption: Proposed biosynthetic pathway of Albomycin.

Retrosynthesis_Workflow Albomycin δ₂ Albomycin δ₂ Tetrapeptide Siderophore (A) Tetrapeptide Siderophore (A) Albomycin δ₂->Tetrapeptide Siderophore (A) Amide Bond Formation Thionucleoside Core (B) Thionucleoside Core (B) Albomycin δ₂->Thionucleoside Core (B) Amide Bond Formation Tripeptide Tripeptide Tetrapeptide Siderophore (A)->Tripeptide L-Serine derivative L-Serine derivative Tetrapeptide Siderophore (A)->L-Serine derivative Thionucleoside Aldehyde Thionucleoside Aldehyde Thionucleoside Core (B)->Thionucleoside Aldehyde Aldol Condensation Protected L-Ornithine Protected L-Ornithine Tripeptide->Protected L-Ornithine Thiosugar Thiosugar Thionucleoside Aldehyde->Thiosugar Pummerer Reaction N3-methyluracil N3-methyluracil Thionucleoside Aldehyde->N3-methyluracil Pummerer Reaction

Caption: Retrosynthetic analysis of Albomycin δ₂.

Troubleshooting_Logic Start Low Overall Yield Check_Fragment_A Low Yield of Fragment A? Start->Check_Fragment_A Troubleshoot_A Troubleshoot Peptide Couplings & Protections Check_Fragment_A->Troubleshoot_A Yes Check_Fragment_B Low Yield of Fragment B? Check_Fragment_A->Check_Fragment_B No Troubleshoot_A->Check_Fragment_B Troubleshoot_B Troubleshoot Pummerer & Aldol Reactions Check_Fragment_B->Troubleshoot_B Yes Check_Final_Steps Low Yield in Final Assembly? Check_Fragment_B->Check_Final_Steps No Troubleshoot_B->Check_Final_Steps Troubleshoot_Final Optimize Coupling & Deprotection Check_Final_Steps->Troubleshoot_Final Yes Purification_Issue Investigate Purification Method (e.g., SEC) Check_Final_Steps->Purification_Issue No

Caption: Logical workflow for troubleshooting low yields.

References

Overcoming poor solubility of Albomycin for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Albomycin (B224201) in in vitro experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of Albomycin solutions.

Issue 1: Albomycin powder is not dissolving in aqueous buffer or cell culture medium.

  • Question: I am trying to dissolve Albomycin powder directly into my phosphate-buffered saline (PBS) or cell culture medium, but it is not going into solution. What am I doing wrong?

  • Answer: The solubility of Albomycin is highly dependent on its form. The naturally occurring iron-complexed Albomycin is readily soluble in water and aqueous buffers, whereas the iron-free form has poor aqueous solubility.[1] Ensure you are using the iron-complexed form of Albomycin for direct reconstitution in aqueous solutions. If you have the iron-free form, it will likely require an alternative solvent for the initial stock solution, such as a small amount of DMSO, before further dilution in your experimental medium. However, using the iron-complexed form is the recommended and most straightforward approach.[1]

Issue 2: A precipitate has formed in my cell culture medium after adding the Albomycin stock solution.

  • Question: After diluting my Albomycin stock solution into the cell culture medium, I observed a precipitate. What could be the cause, and how can I fix it?

  • Answer: Precipitation upon addition of a compound to cell culture medium can be due to several factors:

    • Solvent Shock: If you used an organic solvent like DMSO for your stock solution, adding a large volume of this stock to the aqueous medium can cause the compound to crash out of solution. To avoid this, use a higher concentration stock solution so that the final concentration of the organic solvent in your medium is minimal (typically <0.5%).

    • Interaction with Media Components: Cell culture media are complex mixtures containing salts, amino acids, and vitamins. It is possible that Albomycin or the solvent is interacting with these components, causing precipitation.[2] For example, calcium salts in media are known to be prone to precipitation.[2]

    • Temperature Changes: Moving solutions between different temperatures (e.g., from a -20°C freezer to a 37°C incubator) can sometimes cause less soluble compounds to precipitate.

    • pH Shift: The pH of your final solution might be affecting the solubility.

    • Solution: To troubleshoot, first ensure your Albomycin stock is fully dissolved before adding it to the medium. Add the stock solution dropwise while gently swirling the medium. If precipitation persists, consider preparing the final dilution in a smaller volume of medium first to check for compatibility before treating your cells. If using an organic solvent, ensure the final concentration is low and non-toxic to your cells.

Issue 3: I am observing inconsistent results in my antimicrobial susceptibility tests.

  • Question: My minimum inhibitory concentration (MIC) values for Albomycin vary between experiments. Could this be related to solubility issues?

  • Answer: Yes, inconsistent results can be a direct consequence of poor solubility or instability of the compound in the experimental setup. If Albomycin is not fully dissolved, the actual concentration in solution will be lower than intended, leading to higher apparent MIC values. Precipitation during the experiment will also reduce the effective concentration. To ensure consistency, always prepare fresh dilutions of your Albomycin stock for each experiment. Visually inspect your solutions for any signs of precipitation before use. Storing the stock solution in small, single-use aliquots at -20°C or -80°C will prevent degradation from repeated freeze-thaw cycles.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Albomycin stock solutions?

A1: For the iron-complexed form of Albomycin, the recommended solvent is sterile, purified water or a suitable sterile buffer like PBS.[1] This form is highly soluble in aqueous solutions.[1][3] If you are working with an iron-free synthetic analog of Albomycin, its solubility in aqueous solutions may be poor. In such cases, organic solvents like DMSO or ethanol (B145695) may be necessary, but this requires empirical testing.[1]

Q2: How should I store my Albomycin stock solution?

A2: Albomycin stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C for long-term stability.[1] Protecting the aliquots from light by using amber-colored tubes is also recommended.[1] For short-term use, some antibiotic solutions can be stored at 4°C, but long-term stability at this temperature should be confirmed.[1]

Q3: Can I filter-sterilize my Albomycin stock solution?

A3: Yes, if the initial materials were not sterile, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.[1] It is important to use a filter material that does not bind the antibiotic, which could lower the final concentration.[1]

Q4: What is the mechanism of action of Albomycin?

A4: Albomycin utilizes a "Trojan horse" mechanism to enter bacterial cells.[4][5] Its siderophore component is recognized by bacterial iron uptake systems, facilitating its transport into the cell.[4][5] Once inside, host peptidases cleave the Albomycin molecule, releasing a toxic "warhead" (the thionucleoside SB-217452).[4][5] This active component then inhibits bacterial seryl-tRNA synthetase (SerRS), an essential enzyme in protein synthesis, leading to bacterial cell death.[4][5]

Data Presentation

Table 1: Qualitative Solubility of Albomycin Forms

Form of AlbomycinSolventSolubilityReference
Iron-Complexed AlbomycinAqueous Buffers (e.g., PBS, cell culture media)High[1][3]
Iron-Free AlbomycinAqueous BuffersPoor[1]
Iron-Free AlbomycinD₂O (for NMR studies)Sufficient for analysis[1]
Iron-Free AlbomycinOrganic Solvents (e.g., DMSO, Ethanol)Likely soluble, but requires empirical testing[1]

Experimental Protocols

Protocol 1: Preparation of Albomycin Stock Solution (1 mg/mL)

This protocol is a general guideline for preparing a sterile, aqueous stock solution of iron-complexed Albomycin for use in in vitro assays such as MIC testing.

Materials:

  • Iron-complexed Albomycin powder

  • Sterile, purified water or sterile Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filters (optional, ensure low protein binding if applicable)

  • Sterile, amber-colored microcentrifuge tubes for aliquots

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of iron-complexed Albomycin powder into a sterile conical tube.

  • Reconstitution: Add the appropriate volume of sterile water or PBS to the tube to achieve the desired stock concentration of 1 mg/mL.

  • Dissolution: Vortex the tube thoroughly until the Albomycin powder is completely dissolved. The solution should be clear with a reddish-brown color, characteristic of the iron complex.[1]

  • Sterilization (Optional): If the starting materials were not handled in a fully aseptic manner, filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.[1][6]

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[1] This prevents contamination and degradation from multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[1]

Visualizations

Albomycin_Mechanism cluster_outside Outside Bacterium cluster_membrane Bacterial Membrane cluster_inside Inside Bacterium Albomycin Albomycin (Iron-Complexed) IronTransporter Siderophore Receptor Albomycin->IronTransporter Binds to receptor Albomycin_Inside Albomycin IronTransporter->Albomycin_Inside Transport into cell Peptidases Host Peptidases Albomycin_Inside->Peptidases Substrate for Warhead Active Warhead (SB-217452) Peptidases->Warhead Cleavage releases SerRS Seryl-tRNA Synthetase (SerRS) Warhead->SerRS Inhibits ProteinSynthesis Protein Synthesis SerRS->ProteinSynthesis Essential for

Caption: "Trojan Horse" mechanism of Albomycin uptake and action.

Albomycin_Workflow cluster_prep Stock Solution Preparation cluster_use Experimental Use Weigh 1. Weigh Albomycin Powder AddSolvent 2. Add Sterile Water/PBS Weigh->AddSolvent Dissolve 3. Vortex to Dissolve AddSolvent->Dissolve Filter 4. Filter Sterilize (Optional) Dissolve->Filter Aliquot 5. Aliquot into Tubes Filter->Aliquot Store 6. Store at -20°C / -80°C Aliquot->Store Thaw 7. Thaw Aliquot Store->Thaw For Experiment Dilute 8. Prepare Working Dilution in Medium Thaw->Dilute AddCells 9. Add to Cell Culture Dilute->AddCells Incubate 10. Incubate and Assay AddCells->Incubate

Caption: Workflow for preparing and using Albomycin solutions.

References

Technical Support Center: Siderophore-Antibiotic Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with siderophore-antibiotic conjugates (SACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and experimental evaluation of these novel therapeutic agents, with a specific focus on preventing the premature hydrolysis of the siderophore-antibiotic linkage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature hydrolysis of the siderophore-antibiotic linkage?

A1: The primary cause of premature hydrolysis is the intrinsic lability of the chemical linker used to connect the siderophore and the antibiotic, especially when exposed to certain physiological conditions. Ester-based linkers are particularly susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, as well as by plasma esterases.[1][2][3] The goal is often to design a linker that is stable in systemic circulation (pH ~7.4) but cleaves under specific conditions within the target bacterial cell, such as the acidic environment of the periplasm or the presence of intracellular enzymes.[1][4]

Q2: How does the choice of linker type affect the stability of the conjugate?

A2: The choice of linker is critical to the stability and overall efficacy of a SAC.[4][5]

  • Ester Linkers: These are among the most commonly used due to their potential for intracellular cleavage by esterases. However, they often exhibit hydrolytic lability, leading to premature drug release in plasma.[1][6]

  • Amide Linkers: Generally more stable to chemical hydrolysis than esters, but their cleavage might require specific enzymatic activity that may not be present at the target site.

  • Carbamate Linkers: Offer a balance of stability and cleavability and can be engineered for release under specific conditions.

  • Self-Immolative Linkers: These are designed to undergo a rapid, spontaneous disassembly to release the drug following an initial trigger event (e.g., enzymatic cleavage or change in pH).[7][8]

  • Enzyme-Specific Linkers: Linkers containing specific peptide sequences can be designed for cleavage by enzymes overexpressed in the target bacteria, such as β-lactamases or cathepsins, offering high specificity.[1][9][10]

Q3: What is the role of pH in the hydrolysis of the siderophore-antibiotic linkage?

A3: The pH of the environment plays a significant role in the stability of many cleavable linkers. Acid-labile linkers, such as hydrazones, are designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the more acidic environments of bacterial periplasm or cellular compartments like endosomes and lysosomes.[11][12] Conversely, some linkers may be more susceptible to hydrolysis under basic conditions. It is crucial to consider the pH of all experimental buffers and storage solutions to prevent unintended cleavage.

Q4: Can enzymes in biological fluids cause premature cleavage of the conjugate?

A4: Yes, enzymes present in biological fluids, particularly esterases in plasma and serum, are a major cause of premature cleavage of ester-based linkers.[3][13] This can lead to the systemic release of the antibiotic, potentially causing off-target toxicity and reducing the concentration of the active conjugate reaching the target bacteria.[14] When designing experiments, it is important to consider the enzymatic activity of the chosen biological matrix.

Troubleshooting Guides

Issue 1: Premature Hydrolysis of the Conjugate During Synthesis and Purification
Symptom Possible Cause Suggested Solution
Low yield of the final conjugate with the presence of free antibiotic and siderophore in the reaction mixture.Inappropriate pH: The reaction or purification buffers may be too acidic or basic, causing hydrolysis of a labile linker.Maintain a neutral or slightly acidic pH (depending on linker stability) throughout the synthesis and purification process. Use buffered solutions and monitor the pH regularly.
Elevated Temperature: Prolonged exposure to high temperatures during reaction or purification can accelerate hydrolysis.Perform reactions at room temperature or below if possible. Use purification techniques that do not require heat, such as flash chromatography at room temperature or cold-room FPLC.
Incompatible Reagents: The use of strong acids or bases for deprotection steps can cleave the linker.Choose protecting groups that can be removed under mild, neutral conditions. If acidic or basic conditions are unavoidable, minimize the exposure time and neutralize the reaction mixture immediately after deprotection.
Degradation of the conjugate observed during HPLC or LC-MS analysis.Acidic Mobile Phase: Formic acid or trifluoroacetic acid in the mobile phase can cause on-column hydrolysis of acid-labile linkers.Use a mobile phase with a less acidic modifier, or a buffered mobile phase if compatible with your column and detection method. Keep the analysis time as short as possible.
Issue 2: Unexpectedly High or Low Stability in In Vitro Assays
Symptom Possible Cause Suggested Solution
The conjugate shows rapid degradation in a plasma stability assay.Esterase Activity: The linker is likely susceptible to plasma esterases.Consider redesigning the linker to be more sterically hindered around the cleavage site to reduce enzyme access.[6] Alternatively, use plasma from a different species, as esterase activity can vary.[13] For initial screenings, heat-inactivated plasma can be used as a control.
Incorrect pH of Incubation Buffer: The buffer used for the assay may not be at the correct physiological pH (7.4).Prepare fresh buffers and verify the pH before starting the experiment. Ensure the addition of the conjugate stock solution does not significantly alter the buffer pH.
The conjugate is too stable and does not release the antibiotic in the presence of target bacteria or activating enzymes.Inefficient Enzymatic Cleavage: The linker may not be an optimal substrate for the target enzyme.If using an enzyme-cleavable linker, confirm the activity of the enzyme batch. Consider redesigning the linker with a more recognized cleavage motif for the target enzyme.
Steric Hindrance: The antibiotic or siderophore moiety may be sterically blocking the enzyme's access to the linker.Redesign the conjugate with a longer or more flexible spacer between the linker and the siderophore/antibiotic to improve enzyme accessibility.[15]
Inappropriate Assay Conditions: The conditions of the assay (e.g., pH, temperature, co-factors) may not be optimal for the intended cleavage mechanism.Review the literature for the optimal conditions for the specific cleavage chemistry or enzyme being used and adjust the assay protocol accordingly.

Data Presentation: Linker Stability

The stability of a cleavable linker is often reported as its half-life (t½) under specific conditions. The following tables summarize representative stability data for different classes of cleavable linkers.

Table 1: pH-Dependent Hydrolysis of Various Linkers

Linker TypeLinker Structure/ExampleConditionHalf-life (t½)Reference(s)
HydrazoneAcylhydrazonepH 5.02.4 min[1]
pH 7.0> 2 hours[1]
Phenylketone-derived hydrazoneMouse/Human Plasma (pH ~7.4)~2 days[16]
Spiro OrthoesterSpiDopH 5.51.5 hours[9][17]
pH 7.4~39 hours[17]
Self-immolativeBenzylic N-acyl carbamatepH 5.5>80% release in 24h[8]
pH 7.4Stable for 48h[8]
Silyl EtherMMAE ConjugateHuman Plasma (pH ~7.4)> 7 days[16]

Table 2: Stability of Peptide and Ester Linkers in Serum/Plasma

Linker TypeLinker Structure/ExampleConditionHalf-life (t½)Reference(s)
DipeptideVal-Cit-MMAEMouse Serum11.2 hours[18]
Val-Ala-MMAEMouse Serum23 hours[18]
Val-Arg-MMAEMouse Serum1.8 hours[2]
Val-Lys-MMAEMouse Serum8.2 hours[2]
EsterHindered Site (334C)Mouse/Human PlasmaNot rapidly cleaved[3][19]
Exposed Site (443C)Mouse/Human PlasmaRapidly cleaved[3][19]

Experimental Protocols

Protocol 1: General In Vitro Plasma Stability Assay

This protocol outlines a general method for assessing the stability of a siderophore-antibiotic conjugate in plasma.

Materials:

  • Siderophore-antibiotic conjugate (SAC) stock solution (e.g., 10 mM in DMSO)

  • Frozen plasma (e.g., human, mouse, rat) from a commercial vendor

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • Microcentrifuge tubes or 96-well plates

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Thaw Plasma: Thaw the frozen plasma in a 37°C water bath. Once thawed, keep it on ice.

  • Prepare Incubation Mixtures: In microcentrifuge tubes, add the SAC stock solution to pre-warmed plasma to achieve the desired final concentration (e.g., 1-10 µM). The final concentration of the organic solvent (e.g., DMSO) should typically be less than 1%.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing cold quenching solution (e.g., 3 volumes of acetonitrile with internal standard) to precipitate plasma proteins and stop the reaction.

  • Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • Quantification: Use LC-MS/MS to quantify the remaining intact SAC and the amount of released antibiotic at each time point.

  • Data Analysis: Plot the percentage of the remaining intact SAC against time. Calculate the half-life (t½) from the degradation curve.

Protocol 2: LC-MS/MS Method for Monitoring Hydrolysis

This protocol provides a general framework for developing an LC-MS/MS method to quantify both the intact conjugate and the released antibiotic.

Instrumentation:

  • HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • C18 reversed-phase column suitable for small molecules and larger conjugates.

Procedure:

  • Standard Preparation: Prepare calibration standards of the intact SAC and the free antibiotic in the same matrix as the final samples (e.g., plasma supernatant after protein precipitation).

  • Chromatographic Separation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient elution method that provides good separation and peak shape for both the intact conjugate and the free antibiotic. A typical gradient might run from 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use electrospray ionization (ESI) in positive or negative mode, depending on the analytes.

    • MRM Transitions: For a triple quadrupole mass spectrometer, optimize the multiple reaction monitoring (MRM) transitions for the intact SAC, the free antibiotic, and the internal standard. Select the precursor ion and at least two product ions for each analyte for quantification and confirmation.

    • High-Resolution MS: For a high-resolution instrument, extract the exact mass of the analytes for quantification.

  • Data Acquisition and Processing: Acquire the data and use the instrument's software to integrate the peak areas and quantify the concentrations based on the calibration curves.

Mandatory Visualizations

Hydrolysis_Pathway cluster_premature Premature Hydrolysis (Undesired) SAC Siderophore-Linker-Antibiotic (Intact Conjugate) Hydrolyzed Siderophore-Linker + Free Antibiotic (Hydrolyzed Products) SAC->Hydrolyzed Hydrolysis Target Released Antibiotic Reaches Target Hydrolyzed->Target Activity Plasma Plasma Esterases pH Acidic/Basic pH Temp Elevated Temperature Enzyme Bacterial Enzymes (e.g., β-lactamase) Enzyme->SAC Cleavage at Target Site

Caption: Factors influencing the hydrolysis of siderophore-antibiotic conjugates.

Stability_Assay_Workflow start Start: Prepare SAC Stock and Plasma incubate Incubate SAC in Plasma at 37°C start->incubate timepoint Collect Aliquots at Time Points (t=0, 1, 2...) incubate->timepoint quench Quench with Acetonitrile + Internal Standard timepoint->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quantify Quantify Intact SAC and Free Antibiotic lcms->quantify analyze Calculate Half-Life (t½) quantify->analyze end End: Stability Profile analyze->end

Caption: Experimental workflow for an in vitro plasma stability assay.

Troubleshooting_Logic problem Problem: Premature Conjugate Hydrolysis check_synthesis During Synthesis? problem->check_synthesis check_assay During In Vitro Assay? problem->check_assay check_synthesis->check_assay No synth_ph Check pH of Reaction/Purification Buffers check_synthesis->synth_ph Yes assay_plasma Suspect Plasma Esterases? check_assay->assay_plasma Yes synth_temp Review Reaction Temperature and Duration synth_ph->synth_temp synth_reagents Evaluate Deprotection Reagents synth_temp->synth_reagents assay_ph Verify Buffer pH assay_plasma->assay_ph No redesign_linker Redesign Linker: - Increase Steric Hindrance - Change Linker Type assay_plasma->redesign_linker Yes use_inhibitors Use Esterase Inhibitors or Heat-Inactivated Plasma assay_plasma->use_inhibitors Yes (for control)

Caption: Logical troubleshooting workflow for premature conjugate hydrolysis.

References

Managing the emergence of resistant mutants in Albomycin studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with albomycin (B224201) and managing the emergence of resistant mutants.

Frequently Asked Questions (FAQs)

Q1: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of albomycin against our bacterial strain. What could be the primary cause?

A1: A significant increase in the MIC of albomycin is most commonly due to the emergence of resistant mutants. The primary mechanism of resistance to albomycin involves mutations in the bacterial ferric hydroxamate uptake system, which albomycin utilizes to enter the cell.[1][2] Specifically, mutations in the genes encoding the FhuA, FhuB, FhuC, or FhuD proteins can prevent the antibiotic from being transported into the cytoplasm.[2][3][4]

Q2: How does the iron concentration in the growth medium affect our albomycin susceptibility testing?

A2: The antibacterial activity of albomycin is significantly higher in iron-deficient media.[5] This is because bacteria upregulate their siderophore uptake systems, including the Fhu transporter, under low-iron conditions to scavenge for iron.[5] This increased expression of the transport machinery leads to more efficient uptake of albomycin. For accurate and reproducible MIC results, it is crucial to use iron-depleted media.

Q3: We have isolated a mutant with high-level resistance to albomycin. Is it likely to be cross-resistant to other siderophore-containing antibiotics?

A3: Yes, cross-resistance is a strong possibility, particularly with other sideromycins that utilize the same ferric hydroxamate uptake system. For instance, bacteria resistant to albomycin due to mutations in this transport system have also shown resistance to salmycin.[1] It is advisable to conduct cross-resistance studies using a panel of sideromycins to characterize the resistance profile of your mutant fully.

Q4: Our synthetic albomycin analogue shows potent inhibition of purified seryl-tRNA synthetase (SerRS) in vitro, but the full conjugate is inactive against whole bacteria. What could be the issue?

A4: This discrepancy often points to a problem with the "Trojan horse" delivery mechanism. Several factors could be at play:

  • Impaired Transport: The siderophore portion of your analogue may not be effectively recognized and transported by the bacterial ferric hydroxamate uptake system.

  • Inefficient Cleavage: Once inside the cell, the linker connecting the siderophore to the toxic "warhead" must be cleavable by bacterial peptidases (like PepN in E. coli) to release the active component.[6][7] Modifications to the serine linker can hinder this process.[5]

  • Incorrect Stereochemistry: The specific stereochemistry of the core structure is essential for biological activity.[5]

Troubleshooting Guides

Guide 1: Investigating the Emergence of Resistant Mutants

This guide provides a step-by-step workflow for confirming and characterizing albomycin-resistant mutants.

Problem: Unexpectedly high MIC values or bacterial growth in the presence of typically effective concentrations of albomycin.

Workflow:

cluster_0 Phase 1: Confirmation of Resistance cluster_1 Phase 2: Genetic Characterization cluster_2 Phase 3: Phenotypic Characterization A 1. Isolate single colonies from the resistant population. B 2. Re-determine MIC for each isolate using broth microdilution (see Protocol 1). A->B C 3. Compare the new MIC values to the wild-type strain. B->C D 4. Extract genomic DNA from confirmed resistant isolates and the wild-type strain. C->D If resistance is confirmed E 5. Amplify and sequence the ferric hydroxamate uptake genes (fhuA, fhuB, fhuC, fhuD). D->E F 6. Align sequences to identify mutations in the resistant isolates. E->F G 7. Perform cross-resistance testing with other sideromycins. F->G If mutations are identified H 8. Conduct fitness assays (e.g., growth curves) to assess any fitness cost of resistance. G->H

Caption: Workflow for investigating albomycin-resistant mutants.

Guide 2: Optimizing Albomycin Susceptibility Testing

This guide outlines the critical steps for obtaining reliable and reproducible MIC values for albomycin.

Problem: High variability in MIC results between experiments.

Workflow:

A 1. Prepare Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (CAMHB). See Protocol 2. C 3. Perform two-fold serial dilutions of albomycin in the iron-depleted CAMHB in a 96-well plate. A->C B 2. Prepare a standardized bacterial inoculum (0.5 McFarland). D 4. Inoculate the plate with the bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL. B->D C->D E 5. Include growth control (no antibiotic) and sterility control (no bacteria) wells. D->E F 6. Incubate at 35-37°C for 16-20 hours. E->F G 7. Determine the MIC as the lowest concentration with no visible growth. F->G

Caption: Workflow for optimizing albomycin MIC determination.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Albomycin δ2 Against Various Bacterial Species

Bacterial SpeciesStrain TypeMIC (µg/mL)Key Resistance Determinant (if known)
Streptococcus pneumoniaeWild-type0.01[2][3][4][7]-
Staphylococcus aureusWild-type0.0001[1]-
Escherichia coliWild-type0.005[2][7]-
Escherichia colifhuA mutant>10[1]Impaired siderophore uptake

Table 2: Troubleshooting Common Issues in Albomycin Studies

IssuePotential CauseRecommended Action
High MIC valuesEmergence of resistant mutantsIsolate single colonies and re-test MIC. Sequence fhu operon genes.
Inconsistent MIC resultsHigh iron content in mediaUse iron-depleted Mueller-Hinton Broth (see Protocol 2).
Inactive synthetic analogueImpaired uptake or cleavageVerify the siderophore moiety is recognized by the Fhu system. Ensure the linker is cleavable by peptidases.
No growth in control wellsMedia not properly supplementedEnsure iron-depleted media is supplemented with other essential cations (e.g., Ca²⁺, Mg²⁺).

Experimental Protocols

Protocol 1: Broth Microdilution Method for Albomycin MIC Determination

This protocol is adapted from standard antimicrobial susceptibility testing guidelines.[1][8]

  • Media Preparation: Prepare iron-depleted Cation-Adjusted Mueller-Hinton Broth (CAMHB) as described in Protocol 2.

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 well-isolated colonies.

    • Transfer colonies to a tube with sterile saline or PBS and vortex to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in the iron-depleted CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Preparation and Serial Dilution:

    • Prepare a stock solution of albomycin.

    • Perform two-fold serial dilutions of albomycin in the iron-depleted CAMHB directly in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well containing the albomycin dilutions with the prepared bacterial suspension.

    • Include a growth control well (inoculated broth, no albomycin) and a sterility control well (broth only, no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of albomycin that completely inhibits visible bacterial growth.

Protocol 2: Preparation of Iron-Depleted Growth Medium
  • To deplete iron from Cation-Adjusted Mueller-Hinton Broth (CAMHB), incubate the broth with an iron-chelating resin (e.g., Chelex 100) or add a specific iron chelator like 2,2'-bipyridine.[1]

  • Follow the manufacturer's instructions for the chelating resin, typically involving stirring the broth with the resin for a specified time, followed by filtration to remove the resin.

  • After iron depletion, supplement the media with essential cations such as Ca²⁺ and Mg²⁺ to ensure bacterial growth is not inhibited by their absence.[1] The final iron concentration should be minimal.

Signaling Pathways and Logical Relationships

Albomycin "Trojan Horse" Mechanism and Resistance

References

Inactivation of Albomycin by non-target enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Albomycin (B224201). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experimentation with this "Trojan horse" antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Albomycin?

A1: Albomycin utilizes a "Trojan horse" strategy to enter bacterial cells.[1] Its siderophore component mimics ferric hydroxamate, a molecule bacteria use to acquire iron. This allows Albomycin to be actively transported into the cell through the ferric hydroxamate uptake system (e.g., FhuABCD in E. coli).[1][2] Once inside the cytoplasm, host cell peptidases, such as Peptidase N, cleave the molecule.[3] This cleavage releases the active antibiotic "warhead," a thionucleoside compound known as SB-217452.[1][4][5] SB-217452 then inhibits bacterial seryl-tRNA synthetase (SerRS), an essential enzyme for protein synthesis, leading to cell death.[4][6]

Q2: My Albomycin shows no activity against a specific bacterial strain. Does this mean it's being inactivated?

A2: While enzymatic inactivation is a possibility for some antibiotics, a lack of activity with Albomycin is more commonly due to resistance mechanisms that prevent the antibiotic from reaching its target. The most frequently observed resistance is due to mutations in the genes encoding the ferric hydroxamate transport system (e.g., fhuA, fhuB, fhuC, fhuD).[1][7][8] If the transport system is non-functional, the bacterium cannot uptake Albomycin, rendering it ineffective.

Q3: Can the iron concentration in my culture medium affect Albomycin's activity?

A3: Yes. Since Albomycin competes with natural siderophores for uptake via the iron transport machinery, high concentrations of iron in the growth medium can lead to reduced Albomycin uptake and therefore diminished antibacterial activity. Bacteria will preferentially utilize readily available iron, downregulating the expression of the very transporters Albomycin needs to enter the cell. For this reason, susceptibility testing is often performed in iron-depleted media.

Q4: What is the difference between Albomycin δ1, δ2, and ε?

A4: The different forms of Albomycin (δ1, δ2, ε) vary by the substituent on the C4 position of the pyrimidine (B1678525) nucleoside warhead.[9] These structural differences can influence their antibacterial spectrum and potency against different bacterial species.[10] For example, Albomycin δ2 is the major and most studied congener.[4]

Troubleshooting Guide

Issue 1: Complete Lack of Antibacterial Activity
  • Possible Cause 1: Innate Resistance. The bacterial species you are testing may naturally lack a compatible ferric hydroxamate transport system. For example, species of Proteus and Morganella have been shown to be resistant for this reason.[8]

  • Troubleshooting Steps:

    • Literature Review: Check published data to see if your bacterial species has been reported as sensitive or resistant to Albomycin or other sideromycins.

    • Genomic Analysis: If genome data is available, search for homologs of the fhu gene cluster (or other known ferric hydroxamate transporters). The absence of these genes is a strong indicator of innate resistance.

  • Possible Cause 2: Acquired Resistance. The strain may have developed mutations in its ferric hydroxamate transport system, preventing Albomycin uptake.

  • Troubleshooting Steps:

    • Compare with a Susceptible Strain: Test Albomycin against a known susceptible control strain (e.g., E. coli K-12) in parallel with your experimental strain to ensure the antibiotic stock is active.

    • Sequence Transporter Genes: Sequence the fhuA, fhuB, fhuC, and fhuD genes (or their homologs) in your resistant strain and compare them to the sequences from a susceptible wild-type strain. The presence of nonsense or frameshift mutations would confirm this resistance mechanism.

    • Perform a Transport Assay: (Advanced) Use radiolabeled Albomycin or a competitive uptake assay with a known siderophore like ferrichrome to directly measure uptake in your strain versus a control. A significant reduction in uptake in the resistant strain is indicative of a transport defect.[11]

Issue 2: Higher than Expected Minimum Inhibitory Concentration (MIC)
  • Possible Cause 1: Suboptimal Assay Conditions. The composition of your growth medium may be interfering with Albomycin activity.

  • Troubleshooting Steps:

    • Use Iron-Depleted Medium: The recommended medium for Albomycin susceptibility testing is iron-depleted Cation-Adjusted Mueller-Hinton Broth (CA-MHB). Standard MHB may contain sufficient iron to suppress the expression of the necessary transporters.

    • Standardize Inoculum: Ensure you are using a standardized bacterial inoculum, typically 5 x 10⁵ CFU/mL, as a higher density of bacteria can affect the apparent MIC.[7]

  • Possible Cause 2: Partial Resistance or Efflux. The strain may have mechanisms that reduce the intracellular concentration of the active drug, such as efflux pumps. The producing organism, Streptomyces sp., is known to possess ABC transporters that may contribute to self-resistance.[4]

  • Troubleshooting Steps:

    • Test with an Efflux Pump Inhibitor: Perform MIC assays in the presence and absence of a broad-spectrum efflux pump inhibitor (e.g., CCCP, PAβN). A significant decrease in the MIC in the presence of the inhibitor suggests that efflux is contributing to the reduced susceptibility.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Albomycin against various bacterial strains as reported in the literature. Note that values can vary based on the specific Albomycin congener and the experimental conditions used.

Bacterial SpeciesStrainAlbomycin CongenerMIC (µg/mL)Reference
Streptococcus pneumoniaeATCC 49619Albomycin δ1<0.0078[10]
Streptococcus pneumoniaeClinical IsolateAlbomycin δ20.01[1][4]
Escherichia coliK-12Albomycin δ20.005[1][4]
Staphylococcus aureusATCC 29213Albomycin δ10.0312[10]
Neisseria gonorrhoeaeATCC 49226Albomycin δ10.0039[10]
Salmonella typhiATCC 14028Albomycin δ1, δ2, ε> 4[10]
Acinetobacter baumanniiCarbapenem-resistantNot specified128[7]

Experimental Protocols

Protocol 1: Albomycin Susceptibility Testing (Broth Microdilution)

This protocol is adapted for sideromycins whose activity is dependent on iron availability.

  • Medium Preparation: Prepare iron-depleted Cation-Adjusted Mueller-Hinton Broth (CA-MHB). This can be achieved by treating the medium with Chelex 100 resin to remove excess iron.

  • Antibiotic Preparation: Prepare a stock solution of Albomycin in a suitable solvent (e.g., sterile water or DMSO). Perform two-fold serial dilutions of Albomycin in iron-depleted CA-MHB in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in iron-depleted CA-MHB to achieve a standardized concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with 50 µL of the bacterial suspension, resulting in a final concentration of 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no antibiotic) and a negative control (medium only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of Albomycin that completely inhibits visible bacterial growth.

Visualizations

Albomycin_Pathway cluster_outside Outside Cell cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_inside Cytoplasm Albomycin_out Albomycin FhuA FhuA Transporter Albomycin_out->FhuA Uptake Siderophore Ferric Siderophore Siderophore->FhuA Competition Albomycin_peri Albomycin FhuA->Albomycin_peri FhuD FhuD Albomycin_peri->FhuD FhuBC FhuBC Transporter FhuD->FhuBC Albomycin_in Albomycin FhuBC->Albomycin_in Peptidase Peptidase N Albomycin_in->Peptidase Cleavage SB217452 SB-217452 (Active Warhead) Peptidase->SB217452 SerRS Seryl-tRNA Synthetase (SerRS) SB217452->SerRS Inhibition Protein_Synth Protein Synthesis SerRS->Protein_Synth Catalyzes

Caption: Albomycin's "Trojan horse" mechanism of action and cellular pathway.

Troubleshooting_Workflow start Experiment: Albomycin shows no/low activity check_protocol 1. Verify Protocol - Is antibiotic stock active? - Using iron-depleted medium? - Correct inoculum density? start->check_protocol protocol_ok Protocol Correct check_protocol->protocol_ok Yes protocol_bad Protocol Issue Found check_protocol->protocol_bad No investigate_resistance 2. Investigate Resistance protocol_ok->investigate_resistance end_protocol Action: Correct protocol and repeat experiment protocol_bad->end_protocol innate_resistance Innate Resistance: - Check literature for species - Check genome for fhu genes investigate_resistance->innate_resistance Is strain known to be resistant? acquired_resistance Acquired Resistance: - Sequence fhu genes - Compare to wild-type investigate_resistance->acquired_resistance Is it a previously susceptible strain? end_innate Conclusion: Strain is likely innately resistant innate_resistance->end_innate end_acquired Conclusion: Strain has acquired resistance via transport mutation acquired_resistance->end_acquired

Caption: A logical workflow for troubleshooting lack of Albomycin activity.

References

Validation & Comparative

The Trojan Horse Strategy Revisited: A Comparative Analysis of Albomycin and Other Sideromycins

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, mechanisms, and therapeutic potential of siderophore-antibiotic conjugates for researchers, scientists, and drug development professionals.

Sideromycins, a unique class of antibiotics, employ a "Trojan horse" strategy to overcome bacterial defenses. By mimicking essential iron-scavenging molecules known as siderophores, they deceive bacteria into actively transporting them across their otherwise impermeable cell membranes.[1][2][3][4] This guide provides a comparative analysis of Albomycin (B224201), a prominent member of this class, against other notable sideromycins, supported by experimental data and detailed methodologies.

Mechanism of Action: A Shared Strategy with Diverse Warheads

The fundamental mechanism of all sideromycins involves hijacking bacterial iron uptake systems.[5][6][7] In Gram-negative bacteria, this process is typically initiated by the binding of the sideromycin to a specific outer membrane receptor, such as FhuA in Escherichia coli.[1][5][8] The transport across the outer membrane is an energy-dependent process facilitated by the TonB-ExbB-ExbD complex.[4][7][8] Once in the periplasm, the sideromycin is bound by a periplasmic binding protein (e.g., FhuD) and subsequently transported across the inner membrane into the cytoplasm via an ABC transporter (e.g., FhuBC).[1][8][9][10]

Inside the bacterial cell, the antibiotic "warhead" is cleaved from the siderophore moiety by cellular peptidases, such as PepN in E. coli.[1][9][11] It is this liberated antibiotic component that exerts the cytotoxic effect. While the delivery strategy is similar, the intracellular targets of different sideromycins can vary, leading to differences in their antimicrobial spectrum and potential for cross-resistance.

Albomycin , for instance, releases a thioribosyl pyrimidine (B1678525) moiety that specifically inhibits seryl-tRNA synthetase, a crucial enzyme in protein synthesis.[1][9][10][12][13] In contrast, Salmycin , a ferrioxamine derivative, is presumed to inhibit protein synthesis through a different, though not fully elucidated, mechanism.[1][9] Ferrimycin A1 is also known to inhibit protein synthesis.[5][7]

Sideromycin_Uptake_Pathway cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Sideromycin Sideromycin FhuA Outer Membrane Receptor (e.g., FhuA) Sideromycin->FhuA 1. Binding FhuD Periplasmic Binding Protein (e.g., FhuD) FhuA->FhuD 2. Transport (TonB-dependent) FhuBC ABC Transporter (e.g., FhuBC) FhuD->FhuBC 3. Shuttling Cleavage Peptidase (e.g., PepN) Cleavage FhuBC->Cleavage 4. Transport Siderophore Siderophore (Excreted) Cleavage->Siderophore Warhead Antibiotic Warhead Cleavage->Warhead Target Intracellular Target (e.g., Seryl-tRNA Synthetase) Warhead->Target 5. Inhibition

Figure 1: Generalized pathway of sideromycin entry into Gram-negative bacteria and subsequent action.

Comparative Antimicrobial Activity

The efficacy of sideromycins is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible bacterial growth. Due to their active transport mechanism, sideromycins often exhibit potent activity at very low concentrations.[1][3]

SideromycinBacterial SpeciesStrain TypeMIC (µg/mL)Key Resistance Determinant (if known)
Albomycin δ2 Streptococcus pneumoniaeWild-type0.00001 - 0.01[2][14][15]-
Staphylococcus aureusWild-type0.0001[2]-
Escherichia coliWild-type0.000005 - 0.005[2][14][15]-
Escherichia colifhuA mutant>10[2]Impaired siderophore uptake
Yersinia enterocoliticaWild-type-Sensitive
Proteus vulgarisWild-type>128[5]Lack of ferric hydroxamate transport system[14][16]
Morganella morganiiWild-type>128[5]Lack of ferric hydroxamate transport system[14][16]
Salmycin Streptococcus pneumoniaeWild-typeSimilar to Albomycin[1]-
Staphylococcus aureusWild-typeSimilar to Albomycin[1]-
S. pneumoniae / S. aureusAlbomycin-resistantHigh (cross-resistance observed)[2]Mutations in shared transport system[11]
Most Gram-negative bacteriaWild-typeInactive[1]Exclusion by outer membrane transporters
Ferrimycin A1 Staphylococcus aureusWild-typeActive, inhibits protein synthesis[5]-
Gram-positive bacteria-Generally reported to be active[5]-
Gram-negative bacteria-Limited information available[5]-
Cefiderocol Carbapenem-resistant Enterobacterales-1-
Carbapenem-resistant Pseudomonas aeruginosa-2-
Carbapenem-resistant Acinetobacter baumannii-128Mutations in iron transporters (e.g., PiuA, CirA, Fiu)[2]

Note: The MIC values are compiled from multiple studies and should be interpreted with caution due to potential variations in experimental conditions. A direct side-by-side comparison in a single study would provide more definitive data.[2]

Mechanisms of Resistance and Cross-Resistance

Resistance to sideromycins is primarily associated with mutations in the genes encoding the bacterial iron uptake machinery.[2] For Albomycin and other sideromycins utilizing the ferrichrome transport system, mutations in the fhuA, fhuB, fhuC, or fhuD genes can lead to resistance by preventing the antibiotic from reaching its intracellular target.[2][10][11]

A critical consideration for the clinical development of any new antibiotic is the potential for cross-resistance with existing drugs. In the case of sideromycins, cross-resistance is observed when different sideromycins utilize the same transport pathway. For example, mutants of S. pneumoniae and S. aureus resistant to Albomycin have shown cross-resistance to Salmycin, indicating that both are taken up by the same transport system.[2][11]

However, the newer synthetic sideromycin, Cefiderocol , utilizes a broader range of iron transporters, which may result in a more complex cross-resistance profile.[2] While mutations in some of these transporters can confer resistance to Cefiderocol, the impact of these mutations on susceptibility to natural sideromycins like Albomycin is not yet fully understood.[2]

In Vivo Efficacy: A Glimpse into Therapeutic Potential

Preclinical studies in animal models have demonstrated the in vivo efficacy of Albomycin. In a mouse model of infection, a single dose of 1 mg/kg body weight was sufficient to clear S. pneumoniae infections, and a 10 mg/kg dose significantly reduced the bacterial load of Yersinia enterocolitica.[14][16] These studies suggest that Albomycin is effective in clearing infections caused by both Gram-positive and Gram-negative bacteria in a mouse model.[14][16] Furthermore, Albomycin-resistant mutants showed reduced fitness in the mouse model, suggesting that the development of resistance may come at a biological cost to the bacteria.[1][9][14][16]

In contrast, Salmycin has been found to be too unstable in vivo to cause a significant reduction in bacterial numbers in similar infection models.[1][9][17][18]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of comparative analysis. The following are detailed methodologies for key experiments used in the evaluation of sideromycins.

Protocol: Minimum Inhibitory Concentration (MIC) Determination for Sideromycins

The determination of sideromycin susceptibility requires modifications to standard antimicrobial susceptibility testing (AST) protocols to account for the crucial role of iron in their mechanism of action.[2]

  • Media Preparation (Iron-Depleted Conditions):

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

    • To deplete iron, incubate the broth with an iron-chelating resin (e.g., Chelex 100) or add a non-metabolizable iron chelator like 2,2'-bipyridine. The goal is to create an environment where bacteria are induced to express their iron uptake systems.[2]

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain of interest overnight on appropriate agar (B569324) plates.

    • Prepare a bacterial suspension in sterile saline or phosphate-buffered saline (PBS) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the suspension in the iron-depleted CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Preparation:

    • Prepare stock solutions of the sideromycins in a suitable solvent (e.g., water, DMSO).

    • Perform serial two-fold dilutions of the antibiotics in iron-depleted CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.[2]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[2]

Protocol: Cross-Resistance Analysis

Cross_Resistance_Workflow Start Start: Select Wild-Type Bacterial Strain Step1 Determine MIC of Sideromycin A (e.g., Albomycin) against Wild-Type Strain Start->Step1 Step4 Determine MIC of Sideromycin B (e.g., Salmycin) against Wild-Type Strain Start->Step4 Step2 Generate Sideromycin A-Resistant Mutants (e.g., by serial passage in sub-MIC concentrations) Step1->Step2 Step3 Confirm Resistance: Determine MIC of Sideromycin A against Mutant Strain Step2->Step3 Step5 Determine MIC of Sideromycin B against Sideromycin A-Resistant Mutant Strain Step2->Step5 Decision Compare MICs of Sideromycin B Step3->Decision Step4->Decision Step5->Decision Result1 Significant Increase in MIC: Cross-Resistance Observed Decision->Result1 MIC (mutant) >> MIC (wild-type) Result2 No Significant Change in MIC: No Cross-Resistance Decision->Result2 MIC (mutant) ≈ MIC (wild-type)

Figure 2: A stepwise workflow for conducting a cross-resistance analysis of sideromycins.

Conclusion

Albomycin and other sideromycins represent a promising class of antibiotics with a unique mechanism of action that allows them to bypass conventional resistance mechanisms. Albomycin, in particular, has demonstrated potent in vitro activity against a broad spectrum of both Gram-positive and Gram-negative bacteria and has shown efficacy in preclinical in vivo models.[1][14][16] The primary mode of resistance involves mutations in the targeted bacterial iron uptake systems, which can lead to cross-resistance among sideromycins that share the same transport pathway.[2]

For drug development professionals, the "Trojan horse" strategy offers a compelling platform for the design of novel antibacterials. Future research should focus on direct, head-to-head comparative studies of a wider range of natural and synthetic sideromycins to better understand their relative performance, spectrum of activity, and potential for cross-resistance. A deeper understanding of the structure-activity relationships governing both siderophore recognition and antibiotic warhead efficacy will be crucial in developing the next generation of sideromycins to combat the growing threat of antimicrobial resistance.

References

Unlocking the Potential of Synthetic Albomycin Analogues: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Albomycins, a class of naturally occurring siderophore-containing antibiotics, have demonstrated potent activity against a range of pathogenic bacteria, including multidrug-resistant strains.[1][2] Their unique "Trojan horse" mechanism, which utilizes bacterial iron uptake systems to facilitate entry into the cell, makes them particularly promising candidates for development.[1] Once inside, albomycins release their active warhead, a thionucleoside that inhibits seryl-tRNA synthetase (SerRS), a crucial enzyme in protein synthesis.[1][3] This guide provides a comparative analysis of the bioactivity of synthetic albomycin (B224201) analogues, supported by experimental data, to aid in the development of next-generation antibiotics.

Comparative Bioactivity of Albomycin Analogues

The antibacterial efficacy of natural and synthetic albomycin analogues is typically evaluated by determining their minimum inhibitory concentration (MIC) against various bacterial strains. Lower MIC values indicate greater potency.

In Vitro Antibacterial Activity

Recent advances in total synthesis have enabled the production and evaluation of natural albomycins and their synthetic analogues.[2] Structure-activity relationship (SAR) studies have revealed that modifications to the nucleobase and the thio-sugar moiety can significantly impact antibacterial activity.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of Natural Albomycins and Synthetic Analogues against Selected Bacterial Strains

CompoundModificationS. aureus (MRSA, USA300)S. pneumoniae (ATCC 49619)E. coli (BJ 5183)Key SAR Insights
Natural Albomycins
Albomycin δ₂-0.125[2]0.01[1]0.005[2]Most potent natural analogue.[1]
Albomycin δ₁Uracil instead of cytosine-0.01[2]0.04[2]C4 substituent on the nucleobase is crucial for activity.[1]
Albomycin εLacks N4-carbamoyl groupInactive[2]Inactive[2]Inactive[2]N4-carbamoylation is essential for bioactivity.
Synthetic Analogues
Oxygen AnalogueSulfur replaced with oxygenInactive[4]Inactive[4]Inactive[4]Sulfur atom in the thionucleoside is indispensable.[4]
C4 Ester Analogue (6) of Albocycline (B1666812)p-fluorobenzoyl at C40.5-1.0 (twice as potent as Albocycline)[5]--C4 position is a viable site for modification to improve potency.[5]
Cineromycin B (5)O-desmethyl of Albocycline2-4 (2-fold less potent than Albocycline)[5]--Demonstrates that modifications at other sites can modulate activity.[5]
Control Antibiotics
Ciprofloxacin-2[2]0.08[2]0.005[2]Albomycin δ₂ is significantly more potent against MRSA and S. pneumoniae.
Vancomycin-1-2--Albomycin δ₂ shows superior activity against MRSA.
Penicillin G->64 (Resistant)--Highlights the efficacy of albomycins against resistant strains.

Note: Data is compiled from multiple sources and direct comparison should be made with caution. The specific strains and testing conditions may vary between studies.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Bacterial strains are grown overnight in cation-adjusted Mueller-Hinton Broth (CAMHB). The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds (albomycin analogues and control antibiotics) are serially diluted in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Seryl-tRNA Synthetase (SerRS) Inhibition Assay

This assay measures the ability of albomycin analogues to inhibit the aminoacylation activity of SerRS. The Malachite Green assay is a common colorimetric method used for this purpose.[6]

  • Reaction Mixture Preparation: The reaction is performed in a 96-well plate containing assay buffer, L-serine, ATP, tRNASer, and pyrophosphatase.

  • Inhibitor Addition: Serial dilutions of the test compounds are added to the wells.

  • Enzyme Addition and Incubation: The reaction is initiated by adding purified SerRS enzyme to each well. The plate is then incubated at 37°C for a defined period (e.g., 30 minutes).

  • Detection: The reaction is stopped, and the amount of inorganic phosphate (B84403) produced from the pyrophosphate by-product is quantified by adding a malachite green-molybdate reagent. The absorbance is measured at approximately 630 nm.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Visualizing the Mechanism and Workflow

To better understand the processes involved in the action and evaluation of albomycin analogues, the following diagrams illustrate the key pathways and workflows.

Albomycin_Mechanism cluster_outside Extracellular cluster_membrane Bacterial Cell Membrane cluster_inside Intracellular Albomycin Analogue Albomycin Analogue FhuA Transporter FhuA Transporter Albomycin Analogue->FhuA Transporter 'Trojan Horse' Entry Active Warhead Active Warhead FhuA Transporter->Active Warhead Intracellular Cleavage SerRS SerRS Active Warhead->SerRS Inhibition Seryl-tRNA Seryl-tRNA SerRS->Seryl-tRNA Aminoacylation Protein Synthesis Protein Synthesis Seryl-tRNA->Protein Synthesis Bacterial Cell Death Bacterial Cell Death Protein Synthesis->Bacterial Cell Death Inhibition leads to

Caption: Mechanism of action of albomycin analogues.

Experimental_Workflow Start Start Analogue_Synthesis Synthetic Analogue Design & Synthesis Start->Analogue_Synthesis In_Vitro_Screening In Vitro Screening Analogue_Synthesis->In_Vitro_Screening MIC_Assay MIC Determination In_Vitro_Screening->MIC_Assay SerRS_Assay SerRS Inhibition Assay In_Vitro_Screening->SerRS_Assay Lead_Identification Lead Candidate Identification MIC_Assay->Lead_Identification SerRS_Assay->Lead_Identification In_Vivo_Testing In Vivo Efficacy (Mouse Model) Lead_Identification->In_Vivo_Testing End End In_Vivo_Testing->End

Caption: Experimental workflow for validating albomycin analogues.

References

Hacking the Bacterial Fortress: A Comparative Guide to the Structure-Activity Relationship of the Albomycin Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antibiotics to combat the rising tide of antimicrobial resistance is a paramount challenge. Albomycin (B224201), a naturally occurring sideromycin, has long been a tantalizing candidate. Its "Trojan horse" strategy, wherein it hijacks bacterial iron uptake systems to deliver a potent warhead, offers a pathway to bypass common resistance mechanisms. This guide provides a comparative analysis of the structure-activity relationship (SAR) of the albomycin scaffold, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Albomycins consist of three key components: a siderophore for iron chelation and bacterial uptake, a peptide linker, and a thionucleoside "warhead" that inhibits seryl-tRNA synthetase (SerRS), a crucial enzyme for protein synthesis.[1][2] Modifications to each of these components can dramatically impact the antibiotic's efficacy. Understanding these relationships is critical for the rational design of new, more potent albomycin-based drugs.

Comparative Antibacterial Activity of Albomycin Analogs

The antibacterial potency of albomycin and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for natural albomycins and key synthetic analogs against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Natural Albomycins: δ1, δ2, and ε

The three primary naturally occurring albomycins—δ1, δ2, and ε—differ in the substituent at the C4 position of the pyrimidine (B1678525) nucleobase.[3] These subtle molecular changes lead to significant variations in their antibacterial spectrum and potency. Albomycin δ2 has consistently demonstrated the most promising and broad-spectrum activity.[4]

CompoundModificationS. pneumoniae ATCC 49619S. aureus USA300 NRS384 (MRSA)B. subtilis ATCC 6633E. coli BJ 5183N. gonorrhoeae ATCC 49226S. typhi
Albomycin δ1 Uracil at C40.0160.25140.0039 > 64
Albomycin δ2 N4-carbamoyl-N3-methylcytosine at C40.016 0.125 0.5 0.5 > 64> 64
Albomycin ε Cytosine at C4> 64> 64> 64> 64> 64> 64
CiprofloxacinControl0.12520.0310.0160.00780.0039

Data sourced from Lin et al., 2018.[4] MIC values are presented in µg/mL.

Key Observations:

  • Albomycin δ2 is the most potent natural analog against key Gram-positive pathogens like S. pneumoniae and methicillin-resistant S. aureus (MRSA), and also shows significant activity against E. coli.[4]

  • The C4 substituent on the nucleobase is critical for activity. The simple cytosine of albomycin ε renders it inactive against the tested strains.[4]

  • Albomycin δ1 shows remarkable potency against N. gonorrhoeae , highlighting how small structural changes can dramatically alter the antibacterial spectrum.[4]

The Critical Role of the Thionucleoside Core

A foundational principle of albomycin's activity is the presence of its thionucleoside "warhead." An early study on a synthetic analog where the sulfur atom in the thio-sugar moiety was replaced with an oxygen atom resulted in a complete loss of antibacterial activity. This underscores the essential role of the sulfur atom in the warhead's interaction with its target, seryl-tRNA synthetase.[5]

The "Trojan Horse" Mechanism of Action

The efficacy of albomycins is intrinsically linked to their ability to deceive bacteria. The siderophore component mimics the bacteria's own iron-chelating molecules, leading to its active transport across the bacterial cell membrane. Once inside, the albomycin molecule is processed by intracellular peptidases, releasing the toxic thionucleoside warhead.

Albomycin Mechanism of Action cluster_outside Outside Bacterium cluster_membrane Bacterial Membrane cluster_inside Inside Bacterium Albomycin Albomycin Siderophore_Receptor Siderophore Receptor Albomycin->Siderophore_Receptor Transport_System Iron Transport System Siderophore_Receptor->Transport_System Albomycin_Inside Albomycin Transport_System->Albomycin_Inside Peptidases Peptidases Albomycin_Inside->Peptidases Cleavage Warhead Thionucleoside Warhead (SB-217452) Peptidases->Warhead SerRS Seryl-tRNA Synthetase Warhead->SerRS Inhibition Protein_Synthesis_Inhibition Protein Synthesis Inhibition SerRS->Protein_Synthesis_Inhibition

Caption: The "Trojan Horse" mechanism of albomycin.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of albomycin and its analogs.

Total Synthesis of Natural Albomycins

The total synthesis of albomycins δ1, δ2, and ε is a complex, multi-step process. A general workflow is outlined below, based on the strategy reported by Lin et al. (2018).[5]

Albomycin Synthesis Workflow Start Starting Materials Tetrapeptide_Siderophore Synthesis of Tetrapeptide Siderophore Start->Tetrapeptide_Siderophore Thionucleoside_Core Synthesis of Thionucleoside Core Start->Thionucleoside_Core Coupling Coupling of Siderophore and Nucleoside Tetrapeptide_Siderophore->Coupling Thionucleoside_Core->Coupling Deprotection Final Deprotection Coupling->Deprotection Purification Purification and Characterization Deprotection->Purification Final_Product Albomycin Analog Purification->Final_Product

Caption: General workflow for the total synthesis of albomycin.

A key step in this synthesis involves the coupling of the fully protected tetrapeptide siderophore with the thionucleoside core, followed by deprotection to yield the final albomycin analog. The synthesis of the thionucleoside itself is a significant challenge, often involving a Pummerer reaction for the introduction of the nucleobase.[5]

Antimicrobial Susceptibility Testing: Broth Microdilution

The Minimum Inhibitory Concentrations (MICs) are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are grown on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar) overnight at 37°C.

  • Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The bacterial suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

2. Preparation of Antibiotic Dilutions:

  • A stock solution of the albomycin analog is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the antibiotic are prepared in CAMHB in a 96-well microtiter plate. The final volume in each well is typically 50 µL.

3. Inoculation and Incubation:

  • An equal volume (50 µL) of the standardized bacterial inoculum is added to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

  • The plate includes a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • The plate is incubated at 37°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Future Directions and Conclusion

The structure-activity relationship of the albomycin scaffold is a rich field for further investigation. While the data on natural albomycins provides a strong foundation, the exploration of a wider range of synthetic analogs is crucial for the development of new clinical candidates. Key areas for future research include:

  • Siderophore Modification: Designing synthetic siderophores that are recognized by a broader or more specific range of bacterial iron transporters could enhance the spectrum of activity and overcome resistance.

  • Linker Optimization: The stability and cleavage of the peptide linker are critical for the release of the warhead. Modifying the linker could improve the pharmacokinetic properties of the drug.

  • Warhead Diversification: While the thionucleoside is a potent inhibitor of SerRS, the development of analogs that target other essential bacterial enzymes could lead to new classes of "Trojan horse" antibiotics.

References

A Comparative Analysis of Albomycin δ1, δ2, and ε Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the "Trojan Horse" antibiotics reveals Albomycin (B224201) δ2 as a potent antimicrobial agent, outperforming its structural analogs, δ1 and ε, against a range of pathogenic bacteria. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and detailed methodologies, for researchers and drug development professionals.

Albomycins are a class of sideromycin antibiotics that employ a "Trojan horse" strategy to gain entry into bacterial cells.[1] They consist of a siderophore moiety, which is recognized and actively transported into the cell by bacterial iron uptake systems, and an antibiotic "warhead."[2][3] Once inside, the molecule is cleaved by intracellular peptidases, releasing the active component which inhibits seryl-tRNA synthetase, a crucial enzyme for protein synthesis.[4][5] The three primary congeners—Albomycin δ1, δ2, and ε—differ subtly in the chemical structure of their pyrimidine (B1678525) nucleobase, a variation that significantly impacts their antibacterial potency.[6]

Quantitative Efficacy Comparison

Experimental data consistently demonstrates the superior efficacy of Albomycin δ2 against both Gram-positive and Gram-negative bacteria.[6][7] In a study involving the total synthesis and antimicrobial evaluation of the three natural albomycins, Albomycin δ2 exhibited the most potent activity.[6] Notably, Albomycin ε was found to be inactive in several in vitro assessments.[7]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the Albomycin variants against various bacterial strains, as compiled from available research. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is included for reference.

Bacterial Strain [6]Albomycin δ1 (µg/mL) [6]Albomycin δ2 (µg/mL) [6]Albomycin ε (µg/mL) [7]Ciprofloxacin (µg/mL) [6]
Streptococcus pneumoniae ATCC 496190.0150.015No activity0.125
Staphylococcus aureus USA 300 NRS384 (MRSA)>160.125No activity2
Bacillus subtilis ATCC 6633>160.5No activity0.0625
Escherichia coli BJ 518381No activity0.015

Further studies have shown that Albomycin δ2 is significantly more potent than established antibiotics like vancomycin (B549263) and penicillin G against various clinical isolates of S. pneumoniae and S. aureus, including methicillin-resistant strains (MRSA).[6] For instance, against S. pneumoniae ATCC 49619, both Albomycin δ1 and δ2 were found to be 8-fold more potent than ciprofloxacin.[6] Against the virulent MRSA strain S. aureus USA 300, Albomycin δ2 was 16-fold more potent than ciprofloxacin.[6]

Mechanism of Action and Experimental Workflows

The distinct efficacy of the Albomycin congeners can be attributed to their differential interaction with the bacterial seryl-tRNA synthetase. The "Trojan horse" mechanism of entry and subsequent intracellular activation is a key feature of this antibiotic class.

Albomycin_Mechanism cluster_outside Bacterial Exterior cluster_cell Bacterial Cell cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Albomycin Albomycin Receptor Siderophore Receptor (e.g., FhuA) Albomycin->Receptor Binding Albomycin_Peri Albomycin Receptor->Albomycin_Peri Transport Inner_Transport Inner Membrane Transporter Albomycin_Peri->Inner_Transport Binding Albomycin_Cyto Albomycin Inner_Transport->Albomycin_Cyto Transport Peptidase Peptidase Albomycin_Cyto->Peptidase Cleavage Warhead Active Warhead (Thionucleoside) Peptidase->Warhead SerRS Seryl-tRNA Synthetase Warhead->SerRS Inhibition Inhibition Inhibition of Protein Synthesis SerRS->Inhibition

Figure 1: Mechanism of action for Albomycin antibiotics.
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution:

The antibacterial activity of Albomycin δ1, δ2, and ε is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.

    • Colonies are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • The suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Preparation of Antibiotic Dilutions:

    • Stock solutions of Albomycin δ1, δ2, and ε are prepared in a suitable solvent (e.g., sterile water or DMSO).

    • Serial two-fold dilutions of each antibiotic are prepared in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

    • The plates are incubated at 37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

The following diagram illustrates the general workflow for determining the MIC of the Albomycin variants.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start Culture Culture Bacterial Strain (e.g., S. aureus) Start->Culture Stock Prepare Albomycin Stock Solutions (δ1, δ2, ε) Start->Stock Inoculum Prepare Inoculum (0.5 McFarland) Culture->Inoculum Dilute_Inoculum Dilute Inoculum to ~5x10^5 CFU/mL Inoculum->Dilute_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Dilute_Inoculum->Inoculate Serial_Dilute Perform 2-fold Serial Dilutions in 96-well Plate Stock->Serial_Dilute Serial_Dilute->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read Visually Inspect for Bacterial Growth Incubate->Read Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read->Determine_MIC End End Determine_MIC->End

Figure 2: Workflow for MIC determination.

Conclusion

The comparative analysis of Albomycin δ1, δ2, and ε underscores the critical role of subtle structural modifications in determining antibacterial efficacy. Albomycin δ2 has emerged as a highly promising antibiotic candidate, demonstrating potent activity against a range of clinically relevant pathogens, including drug-resistant strains.[6][8] Its unique "Trojan horse" mechanism of action allows it to bypass conventional resistance mechanisms, making it a valuable subject for further research and development in the fight against antimicrobial resistance.[9] The inactivity of Albomycin ε highlights the stringent structural requirements for effective inhibition of seryl-tRNA synthetase. Future research may focus on synthetic analogs of Albomycin δ2 to further enhance its pharmacological properties.

References

Unveiling the Potency of Albomycin: An In Vitro Comparison of Seryl-tRNA Synthetase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Albomycin's active metabolite, SB-217452, as an inhibitor of seryl-tRNA synthetase (SerRS). We present supporting experimental data, detailed protocols, and visualizations to contextualize its performance against alternative inhibitors.

Seryl-tRNA synthetase (SerRS) is a crucial enzyme in protein biosynthesis, responsible for the specific attachment of serine to its cognate tRNA (tRNASer). Its essential role makes it a prime target for the development of novel antimicrobial agents. Albomycin, a naturally occurring "Trojan horse" antibiotic, effectively inhibits bacterial growth by targeting SerRS after its active warhead, SB-217452, is released within the bacterial cell. This guide delves into the in vitro validation of this inhibitory mechanism.

Comparative Inhibitor Performance

The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of the enzyme's activity. A lower IC50 value signifies a more potent inhibitor. The data presented below compares the in vitro efficacy of SB-217452 with L-serine hydroxamate, a known competitive inhibitor of SerRS.

InhibitorTarget EnzymeOrganismIC50 / KiCitation
SB-217452Seryl-tRNA Synthetase (SerRS)Staphylococcus aureus~8 nM (IC50)[1][2]
SB-217452Seryl-tRNA Synthetase (SerRS)Rat~8 nM (IC50)[1]
SB-217452Seryl-tRNA Synthetase 1 (SerRS1)Streptomyces sp.~1-2 µM (IC50)[2]
L-serine hydroxamateSeryl-tRNA Synthetase (SerRS)Escherichia coli30 µM (Ki)[3][4]

Mechanism of Action: Hijacking the Aminoacylation Pathway

Seryl-tRNA synthetase catalyzes the serylation of tRNASer in a two-step reaction. First, serine and ATP bind to the enzyme to form a seryl-adenylate (B1675329) intermediate, releasing pyrophosphate (PPi). In the second step, the activated seryl moiety is transferred to the 3'-end of tRNASer. SB-217452 acts as a potent inhibitor by mimicking the seryl-adenylate intermediate, effectively blocking the progression of this vital cellular process.

SerRS_Inhibition_Pathway cluster_reaction SerRS Catalytic Cycle cluster_inhibition Inhibition by SB-217452 Serine L-Serine SerRS SerRS Serine->SerRS ATP ATP ATP->SerRS Ser_AMP_SerRS [Ser-AMP]-SerRS (Intermediate) SerRS->Ser_AMP_SerRS Step 1 Inhibited_Complex [SB-217452]-SerRS (Inactive Complex) SerRS->Inhibited_Complex PPi PPi Ser_AMP_SerRS->PPi Seryl_tRNA_Ser Seryl-tRNA_Ser Ser_AMP_SerRS->Seryl_tRNA_Ser Step 2 AMP AMP Ser_AMP_SerRS->AMP tRNA_Ser tRNA_Ser tRNA_Ser->Ser_AMP_SerRS Seryl_tRNA_Ser->SerRS Regeneration SB217452 SB-217452 (Albomycin warhead) SB217452->SerRS

Inhibition of SerRS by SB-217452.

Experimental Workflow for In Vitro Validation

The following diagram outlines a typical workflow for the in vitro validation of a seryl-tRNA synthetase inhibitor. This process involves a series of steps from initial screening to the determination of key inhibitory parameters.

Experimental_Workflow start Start: Purified SerRS & Inhibitor reagent_prep Reagent Preparation (Buffer, Substrates, Enzyme, Inhibitor) start->reagent_prep reaction_setup Reaction Setup in Microplate reagent_prep->reaction_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) reaction_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrates) pre_incubation->reaction_initiation incubation Incubation at 37°C reaction_initiation->incubation reaction_stop Stop Reaction incubation->reaction_stop detection Signal Detection (e.g., Radioactivity, Absorbance) reaction_stop->detection data_analysis Data Analysis (IC50/Ki Determination) detection->data_analysis end End: Inhibitor Potency Determined data_analysis->end

Workflow for in vitro SerRS inhibition assay.

Experimental Protocols

Accurate and reproducible data are paramount in drug discovery. Below are detailed methodologies for key experiments used to validate SerRS inhibition in vitro.

Protocol 1: Seryl-tRNA Synthetase Aminoacylation Assay (Radiolabeled)

This assay directly measures the enzymatic activity of SerRS by quantifying the attachment of radiolabeled serine to its cognate tRNA.

Materials:

  • Purified Seryl-tRNA Synthetase (SerRS)

  • L-[14C]Serine (or L-[3H]Serine)

  • ATP (Adenosine triphosphate)

  • Cognate tRNASer

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Inhibitor compound (e.g., SB-217452) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA), 5% (w/v), ice-cold

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ATP, and tRNASer.

  • Inhibitor Addition: Add varying concentrations of the inhibitor or vehicle control (e.g., DMSO) to the reaction wells.

  • Enzyme Pre-incubation: Add the purified SerRS enzyme to each well and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the aminoacylation reaction by adding L-[14C]Serine to each well.

  • Incubation: Incubate the reaction plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Quenching: Stop the reaction by spotting aliquots of the reaction mixture onto glass fiber filters and immediately immersing them in ice-cold 5% TCA. This precipitates the [14C]seryl-tRNASer.

  • Washing: Wash the filters extensively with cold 5% TCA to remove unincorporated L-[14C]Serine.

  • Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Seryl-tRNA Synthetase Activity Assay (Spectrophotometric - Pyrophosphate Detection)

This colorimetric assay offers a non-radioactive alternative by measuring the pyrophosphate (PPi) released during the first step of the aminoacylation reaction.

Materials:

  • Purified Seryl-tRNA Synthetase (SerRS)

  • L-Serine

  • ATP

  • Cognate tRNASer

  • Inorganic Pyrophosphatase

  • Malachite Green reagent

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Inhibitor compound

  • 96-well microplate

  • Microplate spectrophotometer

Methodology:

  • Reaction Mixture Preparation: Prepare a master mix containing assay buffer, L-Serine, ATP, tRNASer, and inorganic pyrophosphatase.

  • Inhibitor Addition: Add serial dilutions of the inhibitor or vehicle control to the wells of a 96-well plate.

  • Enzyme Addition and Pre-incubation: Add the purified SerRS enzyme solution to each well and pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the substrate master mix to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Color Development: Stop the reaction and initiate color development by adding the Malachite Green reagent to each well. Incubate at room temperature for 15-20 minutes.

  • Absorbance Measurement: Measure the absorbance at approximately 620-650 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described in Protocol 1.

References

A Comparative Guide to the Uptake Mechanisms of Albomycin and Ferrichrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Albomycin (B224201), a potent sideromycin antibiotic, and ferrichrome, a fungal siderophore, share a common pathway for entry into bacterial cells, a classic example of the "Trojan horse" strategy in antibiotic development. This guide provides a detailed comparison of their uptake mechanisms, supported by available experimental data. While both molecules utilize the ferric hydroxamate uptake (Fhu) system in bacteria like Escherichia coli, subtle differences in their interaction with the transport machinery may influence their overall efficacy. Understanding these nuances is critical for the rational design of novel siderophore-based antibiotics to combat antimicrobial resistance.

Data Presentation: A Quantitative Comparison

Direct comparative kinetic data for the transport of albomycin and ferrichrome is scarce in publicly available literature. However, by compiling binding affinities and biological activity data, we can infer key differences in their interaction with the bacterial uptake machinery.

ParameterAlbomycinFerrichromeSignificance
Minimum Inhibitory Concentration (MIC) S. pneumoniae: 10 ng/mL[1][2]E. coli: 5 ng/mL[1]Not Applicable (Growth Promoter)Demonstrates the potent antibiotic activity of albomycin, which is absent in ferrichrome.
Binding Affinity to FhuA (Outer Membrane Receptor) Data not availableKd ≈ 200 nM (in nanodiscs)[3]The high affinity of ferrichrome for FhuA is the basis for its efficient uptake. While a specific Kd for albomycin is unavailable, its use of the same transporter implies a significant binding affinity.
Binding Affinity to FhuD (Periplasmic Binding Protein) Kd = 5.4 µMKd = 1 µMThe lower affinity of albomycin compared to ferrichrome for the periplasmic binding protein might represent a kinetic bottleneck in its transport to the cytoplasm.

Note: The provided Kd values are from a single study and may vary depending on experimental conditions. Further research is needed to determine the precise kinetic parameters (Vmax and Km) for the transport of both molecules to enable a more direct comparison of their uptake efficiency.

Uptake Mechanisms: A Shared Pathway with a Deceptive Twist

Both albomycin and ferrichrome exploit the Fhu system for entry into Gram-negative bacteria like E. coli. This system is primarily designed for the acquisition of essential iron in the form of ferric-siderophore complexes.

Outer Membrane Transport:

The journey begins at the outer membrane, where both molecules bind to the FhuA receptor . This interaction is highly specific and energy-dependent, requiring the TonB-ExbB-ExbD complex which transduces the proton motive force of the cytoplasmic membrane to the outer membrane. The binding of the ferric-hydroxamate portion of both molecules to FhuA induces a conformational change in the receptor, allowing for their translocation into the periplasmic space.

Periplasmic Shuttling:

Once in the periplasm, albomycin and ferrichrome are captured by the periplasmic binding protein, FhuD . FhuD then shuttles its cargo to the inner membrane.

Inner Membrane Translocation:

At the inner membrane, the FhuD-ligand complex interacts with the FhuB/C ABC transporter . FhuC, an ATPase, provides the energy for the translocation of albomycin and ferrichrome across the inner membrane into the cytoplasm.

Intracellular Fate: The Divergence

It is within the cytoplasm that the paths of albomycin and ferrichrome diverge significantly:

  • Ferrichrome: Inside the cell, iron is released from the ferrichrome molecule, typically through reduction of Fe3+ to Fe2+, which has a lower affinity for the siderophore. The iron is then utilized by the bacterium for various metabolic processes.

  • Albomycin: The antibiotic moiety of albomycin is cleaved from its siderophore carrier by peptidases, such as PepN in E. coli. This releases the active warhead, a thioribosyl pyrimidine (B1678525) derivative, which inhibits seryl-tRNA synthetase, a crucial enzyme in protein synthesis, leading to bacterial cell death. The siderophore component is then often expelled from the cell.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Uptake_Mechanism Uptake Mechanism of Albomycin and Ferrichrome cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane cluster_Cytoplasm Cytoplasm FhuA FhuA Receptor FhuD FhuD (Periplasmic Binding Protein) FhuA->FhuD Energy from TonB FhuBC FhuB/C (ABC Transporter) FhuD->FhuBC Albomycin_cleavage Albomycin Cleavage (Peptidases) FhuBC->Albomycin_cleavage Albomycin Iron_Release Iron Release (Reduction) FhuBC->Iron_Release Ferrichrome Seryl_tRNA_synthetase Seryl-tRNA Synthetase Albomycin_cleavage->Seryl_tRNA_synthetase Inhibition Metabolism Bacterial Metabolism Iron_Release->Metabolism Fe2+ Albomycin_ext Albomycin Albomycin_ext->FhuA Ferrichrome_ext Ferrichrome Ferrichrome_ext->FhuA TonB TonB Complex TonB->FhuA

Caption: Uptake pathway of Albomycin and Ferrichrome in Gram-negative bacteria.

Experimental_Workflow Experimental Workflow for Radiolabeled Uptake Assay cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis culture 1. Grow bacterial cells to mid-log phase in iron-depleted medium wash 3. Wash and resuspend cells in uptake buffer culture->wash radiolabel 2. Prepare radiolabeled [55Fe]ferrichrome and [3H/14C]albomycin initiate 4. Initiate uptake by adding radiolabeled compound radiolabel->initiate wash->initiate incubate 5. Incubate at 37°C with shaking initiate->incubate aliquots 6. Remove aliquots at specific time points incubate->aliquots filter 7. Rapidly filter cells to separate from medium aliquots->filter wash_filter 8. Wash filters to remove non-specifically bound label filter->wash_filter scintillation 9. Quantify cell-associated radioactivity by scintillation counting wash_filter->scintillation kinetics 10. Calculate uptake kinetics (Vmax, Km) scintillation->kinetics

References

Albomycin's Potent Efficacy: A Comparative Analysis Against Clinical Isolates and Laboratory Strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Albomycin's efficacy against clinically relevant bacterial isolates versus standard laboratory strains. The data presented underscores Albomycin's potential as a promising therapeutic agent, particularly in the face of rising antibiotic resistance.

Albomycin (B224201), a sideromycin antibiotic, employs a "Trojan horse" mechanism, hijacking bacterial iron uptake systems to gain entry into the cell.[1][2][3] Once inside, it releases a toxic warhead that inhibits seryl-tRNA synthetase, a crucial enzyme for protein synthesis, leading to bacterial cell death.[2][4][5] This unique mode of action contributes to its potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][6]

Comparative Efficacy: Quantitative Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Albomycin, primarily the δ2 variant, against various bacterial strains. The data is compiled from multiple studies to provide a comparative overview of its activity against both laboratory-adapted strains and clinically significant isolates.

Table 1: Minimum Inhibitory Concentrations (MIC) of Albomycin δ2 against Laboratory Strains

Bacterial SpeciesStrainMIC (µg/mL)
Streptococcus pneumoniaeATCC 49619≤0.008 - 0.01
Staphylococcus aureusUSA 300 NRS3840.125
Bacillus subtilisATCC 66330.5
Escherichia coliBJ 5183~0.008
Escherichia coliATCC 25922Not specified, used as quality control

Data compiled from multiple sources.[1][6]

Table 2: Minimum Inhibitory Concentrations (MIC) of Albomycin δ2 against Clinical Isolates

Bacterial SpeciesIsolate TypeNumber of IsolatesMIC Range (µg/mL)
Streptococcus pneumoniaeClinical Isolates27≤0.008 - 0.5
Staphylococcus aureusClinical Isolates (including MRSA)27Not specified in detail, but noted for excellent activity

This data is adapted from a study evaluating the total synthesis and antimicrobial activity of natural albomycins against freshly isolated clinical pathogens.[6][7]

Notably, Albomycin δ2 has demonstrated superior potency against clinical isolates of S. pneumoniae and S. aureus when compared to conventional antibiotics such as ciprofloxacin, vancomycin, and penicillin G. In many instances, the MIC values for Albomycin δ2 were significantly lower, in some cases up to 1000 times lower, than these commonly used drugs, particularly against penicillin-resistant strains.[6]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a key experiment for assessing antibiotic efficacy. The following is a detailed methodology for the broth microdilution method, commonly used in these studies.

Protocol: Broth Microdilution for MIC Determination of Albomycin against Streptococcus pneumoniae

  • Preparation of Albomycin Stock Solution: A stock solution of Albomycin is prepared in a suitable solvent, such as sterile water or DMSO, to a concentration of 1 mg/mL.[7]

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) blood agar (B569324) plate, select 3-5 colonies of the S. pneumoniae isolate.[7]

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[7]

    • This suspension is then diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in the wells of the microtiter plate.[7]

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of Albomycin in CAMHB, often supplemented with 2.5% to 5% laked horse blood, in 96-well plates. This creates a range of concentrations to test (e.g., 0.001 to 2 µg/mL).[7]

    • A growth control well (containing media and bacteria but no antibiotic) and a sterility control well (containing only media) must be included.[7]

  • Inoculation: Each well, except for the sterility control, is inoculated with the prepared bacterial suspension.[7]

  • Incubation: The plates are incubated at 35°C in a 5% CO₂ atmosphere for 20-24 hours.[7]

  • Reading Results: The MIC is determined as the lowest concentration of Albomycin that completely inhibits visible growth of the organism.[7]

Visualizing the Workflow

The following diagrams illustrate the "Trojan Horse" mechanism of Albomycin and the general experimental workflow for assessing its efficacy.

Albomycin_Mechanism cluster_outside Bacterial Exterior cluster_cell Bacterial Cell Albomycin Albomycin SiderophoreReceptor Siderophore Receptor (e.g., FhuA) Albomycin->SiderophoreReceptor Binds Transport Transport into Cytoplasm SiderophoreReceptor->Transport Mediates Uptake Cleavage Peptidase Cleavage Transport->Cleavage Warhead Active Warhead (SB-217452) Cleavage->Warhead Releases SerRS Seryl-tRNA Synthetase Warhead->SerRS Inhibits ProteinSynthesis Protein Synthesis Warhead->ProteinSynthesis Blocks SerRS->ProteinSynthesis Required for

Caption: "Trojan Horse" mechanism of Albomycin action.

MIC_Workflow start Start prep_stock Prepare Albomycin Stock Solution start->prep_stock prep_inoculum Prepare Bacterial Inoculum (Lab Strain vs. Clinical Isolate) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35°C, 5% CO₂, 20-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic compare Compare MICs read_mic->compare end End compare->end

Caption: Experimental workflow for MIC determination.

References

Head-to-head comparison of Albomycin and vancomycin against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against antimicrobial resistance, Methicillin-resistant Staphylococcus aureus (MRSA) remains a critical threat. This guide provides a detailed, data-supported comparison of Albomycin, a promising sideromycin antibiotic, and vancomycin (B549263), a standard-of-care glycopeptide, for researchers, scientists, and drug development professionals. This document synthesizes available in vitro and in vivo data to offer an objective overview of their respective performance against MRSA.

Executive Summary

Albomycin demonstrates significantly greater in vitro potency against MRSA compared to vancomycin, as evidenced by substantially lower Minimum Inhibitory Concentration (MIC) values. This enhanced activity is attributed to its unique "Trojan horse" mechanism of action, which facilitates entry into bacterial cells and circumvents common resistance pathways. While vancomycin remains a cornerstone of anti-MRSA therapy, its efficacy can be limited by rising MICs in clinical isolates. Preclinical data suggests Albomycin's potential as a powerful alternative or supplementary agent in combating MRSA infections.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data comparing the efficacy of Albomycin and vancomycin against MRSA.

Table 1: In Vitro Efficacy Against MRSA - Minimum Inhibitory Concentration (MIC)

AntibioticMRSA Strain(s)Minimum Inhibitory Concentration (MIC)Reference(s)
Albomycin δ2USA300 (NRS384)0.125 µg/mL[1]
VancomycinVarious Clinical Isolates0.5 - 2.0 µg/mL[2][3]

Table 2: In Vivo Efficacy in Murine Models

AntibioticAnimal ModelMRSA StrainEfficacy MetricFindingReference(s)
AlbomycinMurine Infection ModelNot SpecifiedNot SpecifiedWell-tolerated and safe up to the maximum dose evaluated.[4]
VancomycinMurine Pneumonia ModelMRSA160079Bacterial Load Reduction2-log reduction at 10-30 mg/kg (q4h).[5]
VancomycinMurine Thigh Infection ModelMRSABacterial Load ReductionSignificant reduction at 200 mg/kg.[3]

Mechanisms of Action

The distinct mechanisms of action of Albomycin and vancomycin underpin their differing efficacy profiles.

Albomycin: Employs a "Trojan horse" strategy. Its siderophore component is recognized by bacterial iron uptake systems, facilitating its transport into the cell. Once inside, the antibiotic warhead is cleaved and inhibits seryl-tRNA synthetase, a crucial enzyme for protein synthesis, leading to bacterial cell death.[6]

Vancomycin: Inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[7] This binding physically obstructs the transglycosylation and transpeptidation steps of cell wall biosynthesis, leading to a weakened cell wall and eventual lysis.

cluster_albomycin Albomycin Mechanism of Action A_Siderophore Siderophore Receptor A_Uptake Active Transport A_Siderophore->A_Uptake A_Albomycin Albomycin A_Albomycin->A_Siderophore Binds to A_Cleavage Intracellular Cleavage A_Uptake->A_Cleavage Internalization A_Warhead Antibiotic Warhead A_Cleavage->A_Warhead Releases A_SerRS Seryl-tRNA Synthetase A_Warhead->A_SerRS Inhibits A_Inhibition Inhibition of Protein Synthesis A_SerRS->A_Inhibition A_Death Bacterial Cell Death A_Inhibition->A_Death cluster_vancomycin Vancomycin Mechanism of Action V_Vancomycin Vancomycin V_Precursor Peptidoglycan Precursor (D-Ala-D-Ala) V_Vancomycin->V_Precursor Binds to V_Binding Binding V_Precursor->V_Binding V_Transglycosylation Transglycosylation V_Binding->V_Transglycosylation Blocks V_Transpeptidation Transpeptidation V_Binding->V_Transpeptidation Blocks V_Inhibition Inhibition of Cell Wall Synthesis V_Transglycosylation->V_Inhibition V_Transpeptidation->V_Inhibition V_Lysis Cell Lysis & Death V_Inhibition->V_Lysis cluster_mic MIC Determination Workflow M_Inoculum Prepare MRSA Inoculum M_Inoculation Inoculate Microtiter Plate M_Inoculum->M_Inoculation M_Dilution Serial Dilution of Antibiotics M_Dilution->M_Inoculation M_Incubation Incubate at 37°C for 16-20h M_Inoculation->M_Incubation M_Reading Read MIC (No Visible Growth) M_Incubation->M_Reading cluster_timekill Time-Kill Assay Workflow T_Inoculum Prepare MRSA Inoculum T_Setup Incubate with Antibiotic T_Inoculum->T_Setup T_Sampling Sample at Time Intervals T_Setup->T_Sampling T_Plating Serial Dilution & Plating T_Sampling->T_Plating T_Counting Count CFU/mL T_Plating->T_Counting T_Analysis Plot log10 CFU/mL vs. Time T_Counting->T_Analysis cluster_invivo Murine Infection Model Workflow I_Infection Induce MRSA Infection in Mice I_Treatment Administer Antibiotic or Control I_Infection->I_Treatment I_Monitoring Monitor Survival or Euthanize at Endpoint I_Treatment->I_Monitoring I_Analysis Determine Bacterial Load or Survival Rate I_Monitoring->I_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Ambomycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of potent compounds like Ambomycin is a critical component of laboratory safety and environmental responsibility. As a cytotoxic agent, this compound waste must be handled with stringent protocols to mitigate risks of exposure and environmental contamination. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste.

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization and segregation at the point of generation. This compound waste is generally categorized into two main types: trace and bulk chemotherapy waste.

  • Trace Chemotherapy Waste : This category includes items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight.[1][2] Examples include empty drug vials, syringes, IV bags, and personal protective equipment (PPE) such as gloves and gowns that are not heavily contaminated.[2][3]

  • Bulk Chemotherapy Waste : This includes materials that contain more than 3% of the original chemotherapy drug.[1] Examples are partially full IV bags, syringes, and materials used to clean up spills.[1][2] Bulk chemotherapy waste is classified as hazardous and requires more stringent disposal procedures.[1]

All items that come into contact with a cytotoxic drug, regardless of the amount, must be treated as cytotoxic waste.[4]

Collection and Containment of this compound Waste

The correct containers must be used for segregating and storing this compound waste to prevent leaks, spills, and exposure.

Waste TypeContainer TypeLabeling Requirements
Trace "Soft" Waste Yellow, leak-proof bags or containers.[2][3]"Chemotherapy Waste" or "Trace Chemotherapy Waste".[5]
Trace Sharps Waste Yellow, puncture-proof sharps containers.[3][4]"Chemo Sharps".[3]
Bulk Liquid Waste Black, leak-proof, RCRA-rated hazardous waste containers.[1][2]"Hazardous Waste" and specific chemical identification.
Bulk Solid Waste Black, puncture-proof, RCRA-rated hazardous waste containers.[1]"Hazardous Waste" and specific chemical identification.

Solid chemotherapeutic wastes should not be disposed of in regular trash or biohazard bags.[5] Similarly, liquid chemotherapeutic wastes must not be poured down the drain or into the sanitary sewer.[5]

Chemical Inactivation Protocols

Experimental Protocol: Inactivation using Sodium Hypochlorite (B82951)

Objective: To neutralize the cytotoxic activity of this compound in liquid waste.

Materials:

  • Bulk liquid this compound waste

  • 5.25% Sodium Hypochlorite (household bleach)

  • Appropriate PPE (gloves, gown, eye protection)

  • Designated hazardous waste container

  • pH indicator strips

Procedure:

  • Segregation: Collect all liquid this compound waste in a designated, clearly labeled, and leak-proof hazardous waste container.

  • Preparation: Conduct this procedure in a certified chemical fume hood to ensure proper ventilation.

  • Addition of Inactivating Agent: Carefully add an equal volume of 5.25% sodium hypochlorite solution to the this compound waste. For example, for every 100 mL of waste, add 100 mL of sodium hypochlorite solution.

  • Reaction Time: Securely close the container and allow the mixture to react for a minimum of one hour. Periodically and gently swirl the container to ensure thorough mixing.

  • Neutralization (Recommended): After the inactivation period, check the pH of the solution. If it is highly alkaline, neutralize it by adding a suitable agent (e.g., sodium bisulfite) until the pH is between 6.0 and 8.0.

  • Final Disposal: The treated and neutralized waste should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. The container must be sealed, properly labeled with its contents (including a note of inactivation), and collected by the institution's environmental health and safety (EHS) department.[6]

Final Disposal Procedures

The ultimate disposal of this compound waste must comply with local, state, and federal regulations.

  • Incineration: This is the preferred method for the final disposal of both trace and bulk chemotherapy waste.[3][4]

  • Hazardous Waste Landfill: In some cases, treated and solidified bulk waste may be sent to a designated hazardous waste landfill.

Contact your institution's EHS or regulated waste personnel to arrange for the pickup and disposal of all this compound waste containers.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

AmbomycinDisposalWorkflow cluster_0 cluster_1 Waste Assessment cluster_2 Trace Waste Handling cluster_3 Bulk Waste Handling cluster_4 Final Disposal start Start: Generate this compound Waste is_trace Is waste 'RCRA empty' (<3% by weight)? start->is_trace is_sharp Is it a sharp? is_trace->is_sharp Yes (Trace) bulk_waste Treat as Bulk Hazardous Waste is_trace->bulk_waste No (Bulk) soft_waste Place in Yellow 'Chemotherapy Waste' Bag/Container is_sharp->soft_waste No sharps_waste Place in Yellow 'Chemo Sharps' Container is_sharp->sharps_waste Yes ehs_pickup Arrange for EHS Pickup soft_waste->ehs_pickup sharps_waste->ehs_pickup inactivate Chemical Inactivation (if applicable) bulk_waste->inactivate black_container Place in Black 'Hazardous Waste' Container inactivate->black_container black_container->ehs_pickup incineration Incineration ehs_pickup->incineration

This compound Waste Disposal Workflow

References

Essential Safety and Handling Guide for Potent Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An official Safety Data Sheet (SDS) for a substance specifically named "Ambomycin" was not located. The following essential safety and logistical information is a composite of best practices for handling potent, hazardous antibiotics, such as Amrubicin Hydrochloride, and is intended to provide procedural guidance for researchers, scientists, and drug development professionals. It is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the SDS for the specific compound you are using.

Hazard Information

Potent antibiotics are often classified as hazardous cytotoxic drugs. Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion. These substances can be harmful if swallowed and may be toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols is vital to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the primary control measure to prevent exposure. All PPE should be selected based on a thorough risk assessment of the specific procedures being performed.

Table 1: Recommended Personal Protective Equipment (PPE)

TaskGlovesGownEye/Face ProtectionRespiratory Protection
Receiving & Storage Single pair of chemotherapy-tested nitrile gloves.Not typically required if containers are sealed and intact.Not typically required.Not typically required.
Preparation/Compounding (in a Biological Safety Cabinet/Fume Hood) Double pair of chemotherapy-tested nitrile gloves. Change every 30-60 minutes or when contaminated.Disposable, impervious gown with long sleeves and knit cuffs.Safety goggles with side-shields or a full face shield.A surgical mask or a NIOSH-approved respirator depending on the risk of aerosolization.[2]
Administration Double pair of chemotherapy-tested nitrile gloves.Disposable, impervious gown.Safety goggles or face shield if splashing is possible.Not typically required if administered in a controlled manner.
Waste Disposal Double pair of chemotherapy-tested nitrile gloves.Disposable, impervious gown.Safety goggles or face shield if splashing is possible.Not typically required if waste is properly contained.
Spill Cleanup Double pair of chemotherapy-tested nitrile gloves.Disposable, impervious gown.Safety goggles and a full face shield.A NIOSH-approved respirator is required for spills involving powders to prevent inhalation.[2]

Operational Plans: Step-by-Step Guidance

Receiving and Storage:

  • Inspect incoming packages for any signs of damage or leakage upon arrival.

  • Personnel should wear a minimum of one pair of chemotherapy-rated gloves when handling shipping containers.

  • Store the compound in a designated, secure area away from incompatible materials, following the temperature and ventilation requirements specified by the manufacturer.[3]

Preparation (Aseptic Technique):

  • All handling of the potent antibiotic should be performed within a certified Biological Safety Cabinet (BSC) or a chemical fume hood to minimize aerosol generation.

  • Use stringent aseptic techniques to prevent contamination of the product and the work area.

  • Utilize disposable, plastic-backed absorbent pads on the work surface to contain any potential spills.

Disposal Plan

Proper segregation and disposal of waste contaminated with potent antibiotics are critical to prevent environmental contamination and the potential development of antimicrobial resistance.[4]

Table 2: Waste Disposal Plan

Waste StreamDescriptionRequired ContainerDisposal Route
Unused/Expired Product Pure, unused, or expired antibiotic.Labeled, leak-proof, and clearly marked hazardous waste container.[3]Collection by the institution's hazardous waste program for incineration.[3][4]
Contaminated Labware Pipette tips, flasks, plates, gloves, gowns, bench paper, etc.Segregated as hazardous chemical waste in a designated, leak-proof container.[3]Collection by the institution's hazardous waste program.[3]
Contaminated Sharps Needles, syringes, scalpels.Puncture-proof, leak-proof sharps container labeled as "Hazardous Waste" and with the name of the antibiotic.[4]Collection by a licensed medical waste vendor for incineration.[4]
Liquid Waste Contaminated media, buffer solutions.Labeled, leak-proof hazardous liquid waste container.[4]Chemical inactivation may be required before collection by a hazardous waste vendor.[4] Consult your institution's EHS for specific protocols.

General Disposal Steps:

  • Segregate at the Source: All materials that have come into contact with the antibiotic should be segregated as hazardous chemical waste.[3]

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the name of the antibiotic.[3]

  • Collection: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[3]

Emergency Procedures

Spill Response:

  • Secure the Area: Immediately alert others and restrict access to the spill area.

  • Don PPE: Put on all required PPE for spill cleanup as detailed in Table 1, including a respirator if the spill involves powder.

  • Containment:

    • Liquids: Cover the spill with absorbent pads from a spill kit.

    • Powders: Gently cover the powder with wetted absorbent pads to avoid raising dust.

  • Cleanup: Working from the outer edge of the spill towards the center, carefully clean the area.

  • Decontamination: Clean the spill area with an appropriate cleaning agent (e.g., soap and water), followed by a deactivating agent if recommended by your institution's EHS.

  • Disposal: Place all contaminated cleanup materials into a designated hazardous waste container.

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Experimental Workflow and Logical Relationships

Spill_Response_Workflow Workflow for Handling a Potent Antibiotic Spill spill Spill Occurs secure_area Secure the Area (Alert others, restrict access) spill->secure_area don_ppe Don Appropriate PPE (Gloves, Gown, Eye Protection, Respirator) secure_area->don_ppe assess_spill Assess Spill Type don_ppe->assess_spill contain_liquid Contain Liquid Spill (Use absorbent pads) assess_spill->contain_liquid Liquid contain_powder Contain Powder Spill (Use wetted absorbent pads) assess_spill->contain_powder Powder cleanup Clean Spill Area (Work from outside in) contain_liquid->cleanup contain_powder->cleanup decontaminate Decontaminate Surface cleanup->decontaminate dispose Dispose of Contaminated Materials (In designated hazardous waste container) decontaminate->dispose report Report Incident to EHS dispose->report

Caption: Workflow for handling a potent antibiotic spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.